molecular formula C9H9BrN2 B1291714 5-bromo-1,3-dimethyl-1H-indazole CAS No. 552331-30-3

5-bromo-1,3-dimethyl-1H-indazole

Cat. No.: B1291714
CAS No.: 552331-30-3
M. Wt: 225.08 g/mol
InChI Key: FMYUTSXDZFFESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1,3-dimethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYUTSXDZFFESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626863
Record name 5-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-30-3
Record name 5-Bromo-1,3-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552331-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-bromo-1,3-dimethyl-1H-indazole. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues to provide a broader understanding of its expected behavior and characteristics. All quantitative data is summarized in structured tables, and a plausible experimental protocol for its synthesis is detailed.

Core Chemical Properties

This compound is a halogenated and methylated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The presence of the bromine atom and methyl groups significantly influences its physicochemical properties, reactivity, and potential biological activity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

PropertyValueSource
CAS Number 552331-30-3[1]
Molecular Formula C₉H₉BrN₂[1]
Molecular Weight 225.09 g/mol [1]
Predicted Boiling Point 310.9 ± 22.0 °C at 760 mmHg[2]
Predicted Flash Point 141.8 ± 22.3 °C[2]
Predicted Refractive Index 1.644[2]
Storage Temperature 2-8°C[1]
Appearance Solid (form not specified)
Spectral Data
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, as well as singlets for the two methyl groups at the N1 and C3 positions. The chemical shifts of the aromatic protons will be influenced by the bromine substituent.

  • ¹³C NMR: The spectrum should display nine distinct carbon signals, including those for the two methyl groups and the seven carbons of the indazole core. The carbon atom attached to the bromine will show a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.

Experimental Protocols

While a specific, published synthesis protocol for this compound was not found, a plausible synthetic route can be devised based on established indazole chemistry. The following proposed method involves the N-methylation of 5-bromo-3-methyl-1H-indazole.

Proposed Synthesis of this compound

Reaction: N-methylation of 5-bromo-3-methyl-1H-indazole.

Materials:

  • 5-bromo-3-methyl-1H-indazole

  • Methyl iodide (or dimethyl sulfate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Reagents for workup and purification (e.g., water, brine, ethyl acetate, hexane, silica gel)

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-methyl-1H-indazole and the anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath and slowly add the base. Stir the mixture at this temperature for a specified time to allow for the deprotonation of the indazole nitrogen.

  • Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Synthesis_Workflow Proposed Synthesis of this compound Start Start: 5-bromo-3-methyl-1H-indazole Deprotonation 1. Deprotonation Solvent: Anhydrous DMF Base: NaH Start->Deprotonation Methylation 2. N-Methylation Reagent: Methyl Iodide Deprotonation->Methylation Reaction 3. Reaction Stir at room temperature Methylation->Reaction Workup 4. Aqueous Workup Quench with water, extract with Ethyl Acetate Reaction->Workup Purification 5. Purification Silica gel column chromatography Workup->Purification Product End Product: This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

Technical Guide: 5-Bromo-1,3-dimethyl-1H-indazole (CAS 552331-30-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dimethyl-1H-indazole is a substituted indazole derivative. The indazole core is a key pharmacophore found in numerous compounds with a wide range of biological activities, making its derivatives, such as this one, valuable as building blocks in medicinal chemistry and drug discovery.[1][2] Indazole compounds have shown potential in the development of treatments for conditions like cancer, inflammation, and pain.[1][2] This document provides a summary of the available technical data for this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 552331-30-3[3][4]
Molecular Formula C9H9BrN2[3][4]
Molecular Weight 225.09 g/mol [3]
Canonical SMILES CN1N=C(C)C2=C1C=CC(Br)=C2[3]
InChI Key FMYUTSXDZFFESE-UHFFFAOYSA-N[3]
Purity Typically ≥98%[5]
Storage Temperature 2-8°C[3]

Synthesis

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general synthetic approach can be inferred from related indazole syntheses. A plausible synthetic route is visualized in the workflow diagram below. The synthesis of substituted indazoles often involves the cyclization of a suitably substituted phenylhydrazine derivative or a related precursor.

G cluster_0 General Synthetic Workflow Precursor Substituted Phenylhydrazine or other suitable precursor Reaction Cyclization & Methylation Precursor->Reaction Product This compound Reaction->Product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Indazole derivatives are a significant class of compounds in pharmaceutical research due to their diverse biological activities.[1][2] While specific studies on this compound are limited, its structural similarity to other biologically active indazoles suggests its potential as an intermediate in the synthesis of novel therapeutic agents.

The bromine atom at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. However, the broader class of indazole derivatives has been investigated for various therapeutic applications, including:

  • Anti-tumor activity: Many indazole-containing compounds have been explored as kinase inhibitors and anti-proliferative agents.[1][2]

  • Analgesic and anti-inflammatory effects: Certain indazole derivatives have shown promise in modulating inflammatory pathways.[1]

  • Synthetic Cannabinoid Receptor Agonists: Some halogenated indazole derivatives have been identified as synthetic cannabinoid receptor agonists.[6]

Further research is required to determine the specific biological targets and pharmacological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available. Researchers interested in working with this compound would need to develop their own methods based on general organic synthesis techniques and analytical procedures for related heterocyclic compounds. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be essential for its characterization.[7]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules for drug discovery and development. While specific biological data and detailed experimental protocols are not yet available, its structural features make it an attractive starting point for medicinal chemistry programs targeting a variety of diseases. Further investigation is warranted to fully elucidate its chemical reactivity and pharmacological potential.

References

Technical Guide: Physical Properties of 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1,3-dimethyl-1H-indazole is a heterocyclic organic compound with the CAS number 552331-30-3. Its structure, characterized by a dimethylated indazole ring substituted with a bromine atom, makes it a valuable intermediate in synthetic organic chemistry. This document provides a comprehensive overview of the known physical properties of this compound, outlines experimental protocols for their determination, and serves as a technical resource for laboratory professionals.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, application in reactions, and purification. While experimental data for this compound is limited in publicly available literature, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 552331-30-3[1]
Molecular Formula C₉H₉BrN₂[1]
Molecular Weight 225.09 g/mol [1]
Predicted Boiling Point 310.9 ± 22.0 °C at 760 mmHgN/A
Predicted Flash Point 141.8 ± 22.3 °CN/A
Storage Temperature 2-8°C[1]
Appearance Data not available
Melting Point Data not available
Solubility Data not available

Note: The boiling and flash points are predicted values and should be treated as estimates until experimentally verified.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are standard protocols for measuring the key physical characteristics of a solid organic compound like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically suggests a pure compound, while a broad range often indicates the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Determination of Boiling Point (for liquids or solids that can be melted without decomposition)

While this compound is expected to be a solid at room temperature, its boiling point can be determined if it is stable at its boiling temperature. The following is a common method for micro-scale boiling point determination.

Protocol:

  • Sample Preparation: A small amount of the substance is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the sample.

  • Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point function).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Understanding a compound's solubility is essential for reaction setup, purification, and formulation.

Protocol:

  • Solvent Selection: A range of standard solvents should be tested, typically including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.

  • Procedure:

    • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.

    • Add a small volume of the chosen solvent (e.g., 1 mL) and agitate the mixture.

    • Observe if the solid dissolves completely. If not, the mixture can be gently warmed to assess temperature effects on solubility.

    • Record the solubility as soluble, partially soluble, or insoluble at both room temperature and with heating.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of an unknown solid organic compound.

G Workflow for Physical Property Determination cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Solubility Profile cluster_3 Data Analysis and Reporting start Obtain Pure Sample appearance Observe Physical Appearance (Color, Form) start->appearance melting_point Determine Melting Point appearance->melting_point boiling_point Determine Boiling Point (if applicable) melting_point->boiling_point solubility Determine Solubility in Various Solvents boiling_point->solubility data_table Tabulate All Physical Property Data solubility->data_table report Prepare Technical Report data_table->report

Caption: A flowchart illustrating the sequential steps for determining the physical properties of a solid organic compound.

Conclusion

This technical guide provides the currently available physical property data for this compound and outlines standard experimental procedures for the determination of its key characteristics. The lack of extensive experimental data in the public domain highlights an opportunity for further research to fully characterize this compound. The provided protocols offer a solid foundation for researchers to obtain this missing information, which is essential for the effective use of this chemical intermediate in drug discovery and other scientific endeavors.

References

In-depth Technical Guide: The Chemistry and Biological Significance of Bromo-Indazoles, with a Focus on 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized for their wide range of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are bioisosteres of indoles and serve as privileged scaffolds in the design of novel therapeutics.[3] The indazole core is a key feature in several FDA-approved drugs, highlighting its clinical significance.[3] Among the various substituted indazoles, bromo-indazoles are particularly valuable as synthetic intermediates in the development of targeted therapies, especially kinase inhibitors.[4]

This guide provides a technical overview of 5-bromo-1,3-dimethyl-1H-indazole, a specific derivative of this important class of compounds. While detailed experimental and biological data for this particular molecule are limited in publicly available literature, this document will summarize its known properties and provide a broader context by examining the well-documented chemistry and biological activities of the closely related parent compound, 5-bromo-1H-indazole.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₉H₉BrN₂[5]
Molecular Weight 225.09 g/mol [5]
CAS Number 552331-30-3[5]
Canonical SMILES CN1N=C(C)C2=C1C=CC(Br)=C2[5]
InChI Key FMYUTSXDZFFESE-UHFFFAOYSA-N[5]
Storage Temperature 2-8°C[5]

Synthesis of Bromo-Indazole Derivatives

General Synthetic Approach for the Indazole Core

A common method for the synthesis of the indazole ring system involves the cyclization of ortho-substituted phenylhydrazines. For bromo-indazoles, a typical starting material would be a bromo-substituted phenylhydrazine.

Experimental Protocol: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

A representative protocol for the synthesis of a key 5-bromo-indazole intermediate is the bromination of indazole-3-carboxylic acid. This method highlights a common approach to introducing a bromine atom onto the indazole scaffold.[1]

Materials:

  • Indazole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).[1]

  • Heat the suspension to 120°C until a clear solution is formed.[1]

  • Cool the solution to 90°C.[1]

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution while maintaining the temperature at 90°C.[1]

  • Continue heating the reaction mixture at 90°C for 16 hours.[1]

  • After the reaction is complete, cool the solution to room temperature.[1]

  • Pour the reaction mixture into ice water and stir for 15 minutes.[1]

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[1]

Logical Workflow for the Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

Synthesis of 5-bromo-1H-indazole-3-carboxylic acid start Start suspend Suspend indazole-3-carboxylic acid in glacial acetic acid start->suspend heat_dissolve Heat to 120°C to dissolve suspend->heat_dissolve cool_90 Cool to 90°C heat_dissolve->cool_90 add_bromine Add bromine solution dropwise at 90°C cool_90->add_bromine react Heat at 90°C for 16 hours add_bromine->react cool_rt Cool to room temperature react->cool_rt precipitate Pour into ice water cool_rt->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dry Dry under vacuum filter_wash->dry end End: 5-bromo-1H-indazole-3-carboxylic acid dry->end

Caption: A flowchart illustrating the key steps in the synthesis of 5-bromo-1H-indazole-3-carboxylic acid.

Biological Activities and Applications of Bromo-Indazoles

The indazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities.[6] The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Role as Kinase Inhibitors

A prominent application of bromo-indazoles is in the development of protein kinase inhibitors.[7] The indazole core can mimic the purine ring of ATP, allowing these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[4] The bromine atom can be used as a handle for further chemical modifications, such as cross-coupling reactions, to explore different regions of the kinase active site and enhance potency and selectivity.[4]

Several indazole-based kinase inhibitors are approved for cancer therapy, including:

  • Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[7]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor.[2]

  • Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases.[2]

Potential Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Anti-inflammatory: Some indazoles exhibit anti-inflammatory properties.[8]

  • Antimicrobial: Derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[6]

  • Neurological Disorders: Bromo-indazoles serve as key intermediates in the synthesis of drugs targeting neurological disorders.

Signaling Pathway: Inhibition of VEGFR Signaling by Indazole-Based Inhibitors

Simplified VEGFR Signaling and Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization->Signaling Response Cellular Response (Proliferation, Angiogenesis) Signaling->Response Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Inhibitor->Dimerization Inhibits

Caption: A diagram showing the inhibition of VEGFR signaling by an indazole-based inhibitor.

Conclusion

This compound belongs to the important class of bromo-indazole compounds, which are of significant interest to the scientific and drug development communities. While specific research on this particular dimethylated derivative is not extensively available, the broader family of bromo-indazoles has been thoroughly investigated, leading to the development of life-saving medicines. The synthetic methodologies and biological activities discussed in this guide for related compounds provide a solid foundation for future research into this compound and its potential applications. As new research emerges, the unique properties of this specific molecule may be uncovered, potentially leading to novel therapeutic agents.

References

Structure Elucidation of 5-bromo-1,3-dimethyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-bromo-1,3-dimethyl-1H-indazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of closely related analogs and general principles of spectroscopic interpretation. Detailed experimental protocols for the key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, are provided to guide researchers in the characterization of this and similar molecules. The logical workflow of the structure elucidation process is also visualized.

Introduction

This compound is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise determination of the chemical structure is a critical first step in understanding the structure-activity relationship and ensuring the quality and safety of any potential therapeutic agent. This guide outlines the standard analytical workflow and expected data for confirming the structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9d1HH-4
~7.4 - 7.5dd1HH-6
~7.3 - 7.4d1HH-7
~4.0s3HN-CH₃
~2.6s3HC-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145C-7a
~140C-3
~128C-5
~125C-3a
~122C-6
~120C-4
~110C-7
~35N-CH₃
~15C-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
224/226High[M]⁺ (Characteristic 1:1 bromine isotope pattern)
209/211Moderate[M - CH₃]⁺
144Moderate[M - Br]⁺
129Moderate[M - Br - CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 s.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

  • EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • ESI: Dissolve the sample in a solvent compatible with ESI (e.g., acetonitrile or methanol with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL.

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For tandem MS (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺). The presence of a pair of peaks with approximately equal intensity separated by 2 m/z units is characteristic of a bromine-containing compound.

  • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., methyl, bromine).

  • Compare the observed mass spectrum with predicted fragmentation patterns to confirm the structure.

X-ray Crystallography

Objective: To determine the three-dimensional arrangement of atoms in the solid state.

Crystal Growth:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.

  • Employ a suitable crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals of sufficient size and quality.

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

  • The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of a novel chemical entity like this compound.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS XRay X-ray Crystallography (if single crystals available) Purification->XRay DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis MS->DataAnalysis XRay->DataAnalysis StructureConfirmed Structure Confirmed DataAnalysis->StructureConfirmed

Workflow for Structure Elucidation

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and experimental protocols related to the solubility of 5-bromo-1,3-dimethyl-1H-indazole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines established methodologies for determining both thermodynamic and kinetic solubility, drawing upon protocols for structurally related indazole derivatives. Furthermore, this guide presents a plausible synthetic workflow for this compound and explores the potential biological relevance of the indazole scaffold, including a representative signaling pathway, to provide a valuable resource for researchers in drug discovery and development.

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities.[1][2] Substituted indazoles have been investigated for their potential as anti-inflammatory, anticancer, and neurological disorder treatments.[1] The compound this compound, a derivative of the indazole core, is of interest for its potential applications in pharmaceutical and agrochemical research.[3] Understanding the physicochemical properties of this compound, particularly its solubility, is critical for its handling, formulation, and application in both chemical synthesis and biological assays.

This guide addresses the current knowledge gap regarding the solubility of this compound by providing detailed experimental protocols for its determination. Additionally, it offers insights into its synthesis and potential biological context.

Solubility Data

Specific quantitative solubility data for this compound is not extensively reported in the scientific literature. However, based on the general characteristics of related indazole derivatives, it is anticipated to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and dichloromethane. The aqueous solubility is expected to be low.

To facilitate research and development, the following sections provide standardized protocols for the experimental determination of both thermodynamic and kinetic solubility. The tables below are templates for the presentation of such experimentally determined data.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold-standard for its determination.

Table 1: Template for Thermodynamic Solubility Data of this compound

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Phosphate Buffered Saline (pH 7.4)25
Simulated Gastric Fluid (pH 1.2)37
Simulated Intestinal Fluid (pH 6.8)37
Methanol25
Ethanol25
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25
Acetonitrile25
Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer. This high-throughput method is often employed in early drug discovery.

Table 2: Template for Kinetic Solubility Data of this compound

Buffer SystemDMSO Concentration (%)Incubation Time (h)Kinetic Solubility (µM)
Phosphate Buffered Saline (pH 7.4)12
Phosphate Buffered Saline (pH 7.4)124

Experimental Protocols

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Protocol (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for 24-72 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow any undissolved solid to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Solubility Protocol
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: Add the stock solution to an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a final desired concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

  • Incubation: Incubate the solution in a sealed plate at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours).

  • Analysis: After incubation, determine the concentration of the compound remaining in solution, typically by HPLC-UV or LC-MS/MS, after filtering to remove any precipitate.

Synthetic Workflow

A plausible synthetic route to this compound can be conceptualized based on the known chemistry of indazole synthesis, particularly through N-alkylation of a suitable precursor. A potential workflow is outlined below.

G cluster_0 Synthesis of this compound A 5-bromo-1H-indazole B Methylation (e.g., CH3I, base) A->B Step 1 C Mixture of N1 and N2 methylated isomers B->C G Separation/Purification C->G D 5-bromo-1-methyl-1H-indazole E Introduction of C3-methyl group D->E Step 2 F This compound E->F G->D

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Considerations:

  • Step 1 (N-Methylation): The methylation of 5-bromo-1H-indazole can lead to a mixture of N1 and N2 isomers.[4] The regioselectivity of this reaction is influenced by the choice of base, solvent, and methylating agent. Common conditions involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like DMF or THF, with methyl iodide (CH3I) as the methylating agent.[4][5] Separation of the resulting isomers would be necessary, typically achieved through column chromatography.

  • Step 2 (C3-Methylation): The introduction of a methyl group at the C3 position of 5-bromo-1-methyl-1H-indazole could be achieved through various methods, potentially involving lithiation followed by quenching with an electrophilic methyl source.

Biological Context and Signaling Pathways

The indazole scaffold is a key component of numerous compounds with diverse biological activities, often acting as inhibitors of protein kinases.[1][2] For instance, some indazole derivatives have been shown to target the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[6]

More specifically, research on related 1,3-dimethyl-indazole derivatives has pointed towards the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune evasion in cancer.[7] Inhibition of IDO1 can lead to the reactivation of anti-tumor immune responses. The downstream effects of such compounds can involve the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).[7]

G cluster_0 Potential Signaling Pathway Modulation by Indazole Derivatives Indazole 1,3-dimethyl-indazole derivative (e.g., IDO1 inhibitor) IDO1 IDO1 Indazole->IDO1 Inhibits MAPK MAPK Pathway (e.g., ERK) Indazole->MAPK Modulates Kynurenine Kynurenine IDO1->Kynurenine Metabolizes Tryptophan Tryptophan Tryptophan->Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Apoptosis Apoptosis MAPK->Apoptosis CellProliferation Cell Proliferation MAPK->CellProliferation Inhibits

Caption: A potential signaling pathway influenced by substituted indazole derivatives.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides researchers with the necessary tools to determine these crucial parameters. The outlined experimental protocols for thermodynamic and kinetic solubility, along with templates for data presentation, offer a standardized approach for characterizing this compound. Furthermore, the conceptual synthetic workflow and the exploration of the biological context of the indazole scaffold provide a broader framework for its application in drug discovery and development. The investigation of indazole derivatives as modulators of key signaling pathways, such as those involving IDO1 and MAPK, highlights the therapeutic potential of this class of compounds.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-1,3-dimethyl-1H-indazole. This document outlines the expected chemical shifts, multiplicities, and coupling constants for the protons of this molecule. A standardized experimental protocol for acquiring high-quality ¹H NMR data is also detailed. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and drug development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The spectra are typically acquired in a deuterated solvent such as chloroform-d (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to the internal standard tetramethylsilane (TMS).

The key proton signals expected for this compound are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4~7.6 - 7.8Doublet (d)1H~9.0
H-6~7.3 - 7.5Doublet of Doublets (dd)1H~9.0, ~2.0
H-7~7.1 - 7.3Doublet (d)1H~2.0
N-CH₃~3.8 - 4.0Singlet (s)3HN/A
C-CH₃~2.4 - 2.6Singlet (s)3HN/A

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining reproducible and high-quality ¹H NMR spectra.

Sample Preparation:

  • Sample Quantity: Weigh approximately 5-25 mg of the this compound sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[1]

  • Filtration: To ensure a homogeneous magnetic field, it is critical to remove any solid particles. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean and dry 5 mm NMR tube. Cotton wool should be avoided as it can introduce impurities soluble in common NMR solvents.

  • Sample Height: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm. In modern spectrometers, the solvent signal can often be used as a secondary reference, and the addition of TMS may not be necessary.[1]

Instrument Parameters (for a 300-500 MHz Spectrometer):

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate for most organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, leading to accurate integration.

  • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.

  • Integration: The relative areas under each peak are integrated to determine the proton ratios.

Structural and Signaling Relationships

The relationships between the protons in this compound can be visualized to understand the expected splitting patterns in the ¹H NMR spectrum.

Caption: Predicted proton-proton coupling relationships in this compound.

The experimental workflow for acquiring and processing the ¹H NMR spectrum is a standardized procedure in chemical analysis.

SamplePrep Sample Preparation (5-25 mg in 0.6-0.7 mL CDCl₃) NMRTube Transfer to NMR Tube (Filter to remove solids) SamplePrep->NMRTube Acquisition Data Acquisition (300-500 MHz NMR Spectrometer) NMRTube->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: Standard experimental workflow for ¹H NMR spectroscopy.

References

13C NMR Spectral Data for 5-bromo-1,3-dimethyl-1H-indazole: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has been conducted to retrieve the 13C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-1,3-dimethyl-1H-indazole. Unfortunately, no experimentally determined and published 13C NMR data for this specific compound could be located.

While spectral data for various other substituted indazoles are available, the unique substitution pattern of this compound prevents a reliable and accurate prediction of its 13C chemical shifts based on analogues. The electronic effects of the bromo and two methyl substituents on the indazole ring system would lead to a distinct chemical shift pattern that cannot be accurately extrapolated from existing data for differently substituted indazoles.

Furthermore, searches for publications detailing the synthesis and characterization of this compound, which would typically include its NMR data, did not yield any relevant results.

Given the absence of the core quantitative data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations for this compound at this time.

For researchers, scientists, and drug development professionals requiring this information, the following steps are recommended:

  • Chemical Synthesis and Characterization: The most direct approach would be to synthesize this compound and perform a full spectroscopic characterization, including 1H NMR, 13C NMR, and mass spectrometry.

  • Computational Prediction: As a preliminary step, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to predict the 13C NMR chemical shifts. However, these predictions should be treated as estimates and would require experimental validation.

Below is a generalized workflow for the experimental determination of 13C NMR data, which would be a necessary precursor to creating the requested technical guide.

G cluster_synthesis Synthesis cluster_nmr 13C NMR Acquisition cluster_report Data Reporting start Synthesize this compound purify Purify the compound (e.g., chromatography, recrystallization) start->purify confirm Confirm structure (e.g., 1H NMR, MS) purify->confirm prepare Prepare sample (~10-20 mg in ~0.6 mL of deuterated solvent, e.g., CDCl3) confirm->prepare Proceed if pure acquire Acquire 13C NMR spectrum on a high-field NMR spectrometer prepare->acquire process Process the raw data (Fourier transform, phase correction, baseline correction) acquire->process assign Assign chemical shifts to respective carbon atoms process->assign table Tabulate chemical shifts assign->table protocol Document experimental protocol table->protocol visualize Create structural diagrams and workflows protocol->visualize

Caption: Experimental workflow for obtaining and reporting 13C NMR data.

This document will be updated if and when the 13C NMR spectral data for this compound becomes publicly available.

Mass Spectrometry of 5-bromo-1,3-dimethyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of 5-bromo-1,3-dimethyl-1H-indazole, a compound of interest in medicinal chemistry and drug development. Due to the absence of direct experimental mass spectra in publicly available literature, this document presents a theoretically derived fragmentation pattern based on established principles of electron ionization mass spectrometry and analysis of structurally related heterocyclic compounds. This guide offers a proposed fragmentation pathway, a detailed experimental protocol for acquiring mass spectrometric data, and a summary of key spectral information to aid in the identification and characterization of this molecule.

Introduction

This compound is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous biologically active compounds. Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of such molecules. Electron Ionization (EI) is a widely used "hard" ionization technique that provides detailed structural information through characteristic fragmentation patterns.[1][2][3] This guide will explore the anticipated mass spectrum of this compound under EI conditions.

Proposed Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a series of fragmentation events. The molecular ion (M⁺) will be formed by the loss of an electron. The presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments.

The primary fragmentation steps are proposed as follows:

  • Loss of a Methyl Radical: The molecular ion is expected to readily lose a methyl radical (•CH₃) from the N1 or C3 position to form a stable cation.

  • Loss of a Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a prominent fragment.

  • Ring Cleavage: Subsequent fragmentation of the indazole ring system can occur, leading to smaller, characteristic fragment ions.

A visual representation of this proposed fragmentation pathway is provided below.

fragmentation_pathway M [C9H9BrN2]+• m/z = 224/226 F1 [C8H6BrN2]+ m/z = 209/211 M->F1 - •CH3 F2 [C9H9N2]+ m/z = 145 M->F2 - •Br F3 [C7H3BrN]+ m/z = 180/182 F1->F3 - HCN

References

An In-depth Technical Guide to the Crystal Structure Analysis of Brominated Dimethyl Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a complete, publicly available crystal structure analysis for 5-bromo-1,3-dimethyl-1H-indazole could not be located. This guide will, therefore, present a comprehensive analysis of a closely related and structurally significant analogue, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , to illustrate the core principles and methodologies of crystal structure determination for this class of compounds. The data and experimental protocols detailed herein are specific to this analogue but are representative of the analyses performed on novel indazole derivatives.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), designing new therapeutic agents, and ensuring intellectual property. This guide provides a technical overview of the crystal structure analysis of a representative brominated indazole derivative, highlighting the experimental procedures and key structural data.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for the single-crystal X-ray analysis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₂H₁₄BrN₃O₂
Formula Weight312.17
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.345(3) Å
b10.987(2) Å
c10.123(2) Å
α90°
β109.87(3)°
γ90°
Volume1290.0(5) ų
Z4
Calculated Density1.608 Mg/m³
Absorption Coefficient2.996 mm⁻¹
F(000)640
Data Collection
θ range for data collection2.59 to 25.00°
Index ranges-14≤h≤14, -13≤k≤13, -12≤l≤12
Reflections collected9132
Independent reflections2271 [R(int) = 0.0337]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2271 / 0 / 172
Goodness-of-fit on F²1.053
Final R indices [I>2σ(I)]R₁ = 0.0416, wR₂ = 0.1064
R indices (all data)R₁ = 0.0532, wR₂ = 0.1139
Largest diff. peak and hole0.485 and -0.536 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
Br(1)-C(5)1.901(3)
N(1)-N(2)1.381(3)
N(1)-C(7A)1.386(4)
N(2)-C(3)1.319(4)
C(3)-C(3A)1.432(4)
C(5)-C(6)1.380(5)
C(6)-C(7)1.390(5)
C(7)-C(7A)1.385(4)

Table 3: Selected Bond Angles (°)

AngleDegrees (°)
C(7A)-N(1)-N(2)110.1(2)
C(3)-N(2)-N(1)106.1(2)
N(2)-C(3)-C(3A)113.1(3)
C(6)-C(5)-Br(1)119.5(3)
C(4)-C(5)-Br(1)119.7(3)
C(7)-C(7A)-N(1)131.0(3)
C(3A)-C(7A)-N(1)105.7(3)

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution of several experimental procedures.

The synthesis of the title compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, involves a multi-step reaction sequence. A common route for the synthesis of similar indazole derivatives is the reaction of a substituted 2-fluorobenzonitrile with hydrazine hydrate to form the indazole core.[1] Subsequent functionalization, such as N-alkylation or N-acylation, can then be performed.

For the crucial step of obtaining single crystals suitable for X-ray diffraction, a saturated solution of the purified compound is prepared in an appropriate solvent or solvent mixture. Slow evaporation of the solvent at a constant temperature is a widely used method for growing high-quality crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion. The goal is to produce a crystal of sufficient size (typically >0.1 mm in all dimensions) with a well-ordered internal structure.[1]

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector. The intensity and position of each diffracted beam are measured. Modern diffractometers are equipped with sensitive detectors such as CCD or CMOS detectors, which allow for rapid and accurate data collection. The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods. Direct methods or Patterson methods are commonly employed to solve the phase problem and generate an initial electron density map.

This initial model of the crystal structure is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by various crystallographic R-factors.

Visualizations

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting Select suitable crystal data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Determination) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

The computational part of crystal structure determination follows a logical progression from raw data to a refined model.

data_analysis_flow raw_data Raw Diffraction Data (Intensities and Positions) unit_cell Determine Unit Cell and Space Group raw_data->unit_cell phase_problem Solve Phase Problem (e.g., Direct Methods) unit_cell->phase_problem electron_density Initial Electron Density Map phase_problem->electron_density initial_model Build Initial Atomic Model electron_density->initial_model refinement Refine Model against Experimental Data initial_model->refinement final_model Validated Crystal Structure refinement->final_model Iterative Process

References

Theoretical Properties of Substituted Dimethyl-Indazoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of substituted dimethyl-indazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. By integrating computational and experimental data, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge required to explore and leverage the therapeutic potential of these molecules.

Indazole derivatives, characterized by a fused benzene and pyrazole ring system, are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The substitution of dimethyl groups on the indazole core can significantly influence the molecule's electronic and steric properties, thereby modulating its biological activity. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structure-activity relationships (SAR) and predicting the physicochemical properties of these compounds.[4][5]

Theoretical and Computational Insights

Computational studies, primarily employing DFT, have provided valuable insights into the electronic structure, reactivity, and spectroscopic properties of substituted indazoles. These theoretical investigations are crucial for understanding the molecular basis of their biological activity and for the rational design of new, more potent derivatives.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface analysis is a powerful method to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. For instance, in a study on 3-carboxamide indazole derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to compute the MEP surface. The analysis revealed distinct positive and negative electrostatic potential regions, which are critical for identifying sites of hydrogen bonding and other non-covalent interactions with biological targets.[4]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum-chemical descriptors that determine the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability.[5] DFT calculations have been employed to determine the HOMO-LUMO energy gaps for various indazole derivatives. A smaller energy gap generally implies higher reactivity. For a series of 3-carboxamide indazoles, specific derivatives were identified as good electron donors or acceptors based on their FMO analysis, providing insights into their potential reaction mechanisms.[5][6]

Molecular Docking

Molecular docking simulations are instrumental in predicting the binding modes of ligands within the active sites of proteins. These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, molecular modeling of N2-substituted-indazole-3-acylsulfonamides provided predicted binding modes with MCL-1 and BCL-2 proteins, with calculated Ligand-Fragment Free Energies (LGFEs) that were in agreement with experimental binding affinities.[7] Similarly, docking studies of indazole-benzimidazole hybrids identified key amino acid residues essential for hydrogen bonding and other interactions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on substituted indazoles, providing a comparative overview of their biological activities and theoretical properties.

Compound IDTargetBinding Affinity (Kᵢ, µM)IC₅₀ (µM)Reference
5 MCL-12.36-[7]
7 MCL-11.76-[7]
14c MCL-1--[7]
14c BCL-2--[7]
2f 4T1 cells-0.23 - 1.15[8]
5 PARP-1-6.8[9]
107 EGFR (L858R/T790M)-0.07[10]
121 IDO1-0.72[10]
122 IDO1-0.77[10]
127 (entrectinib) ALK-0.012[10][11]

Table 1: Biological Activity of Substituted Indazole Derivatives

Compound IDHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)MethodReference
8a --HighDFT/B3LYP/6-311+[5]
8c --HighDFT/B3LYP/6-311+[5]
8s --HighDFT/B3LYP/6-311+[5]
8u Good electron donor--DFT/B3LYP/6-311+[5]
8x Good electron donor--DFT/B3LYP/6-311+[5]
8z Good electron donor--DFT/B3LYP/6-311+[5]
8a --LargestDFT[4]
8c --LargestDFT[4]
8s --LargestDFT[4]

Table 2: Theoretical Properties of 3-Carboxamide Indazole Derivatives

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Docking SoftwareReference
8v Renal cancer-related protein (6FEW)HighestAutoDock 4[5][12]
8w Renal cancer-related protein (6FEW)HighestAutoDock 4[5][12]
8y Renal cancer-related protein (6FEW)HighestAutoDock 4[5][12]
M1 Beta-ketoacyl-ACP synthase III--[2]

Table 3: Molecular Docking Results for Indazole Derivatives

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols for the synthesis and characterization of substituted indazoles.

General Synthesis of 3-Carboxamide Indazole Derivatives

A common method for synthesizing 3-carboxamide indazole derivatives involves an amide coupling reaction.[4]

  • Starting Materials: Indazole-3-carboxylic acid and a desired amine.

  • Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is typically used (2 equivalents).

  • Base: DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base (3 equivalents).

  • Solvent: The reaction is carried out in DMF (Dimethylformamide).

  • Procedure: The starting materials, coupling reagent, and base are mixed in the solvent and stirred at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Purification: The final product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.[4]

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.[4]

  • Infrared (IR) Spectroscopy: IR spectra are used to identify the presence of key functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the synthesized compounds.[4]

In Vivo Administration Protocol for Indazole Derivatives

The following is a generalized workflow for the in vivo administration of indazole derivatives in preclinical studies.[1]

  • Compound Preparation: The indazole derivative is dissolved in a suitable vehicle. Common vehicles include saline, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), or a mixture of Tween 80, ethanol, and saline for poorly soluble compounds.[1]

  • Animal Model Selection: The choice of animal model is critical and depends on the specific research question.

  • Administration Route: The compound is administered via a chosen route, such as intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.).[1]

  • Dosing: The dose and frequency of administration are predetermined based on preliminary studies.

  • Monitoring: Animals are monitored for therapeutic efficacy and any potential toxicity. This may involve measuring tumor volume, assessing behavioral changes, or collecting blood samples for pharmacokinetic analysis.[1]

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tissues may be collected for further analysis, such as histopathology or biomarker analysis.[1]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of substituted dimethyl-indazoles.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_evaluation Evaluation Compound Indazole Derivative Vehicle Vehicle Selection (e.g., DMSO/Saline) Compound->Vehicle Dissolution Formulation Formulation Vehicle->Formulation Admin Administration (i.p., p.o., s.c.) Formulation->Admin AnimalModel Animal Model Dosing Dosing Regimen AnimalModel->Dosing Dosing->Admin Monitoring In-life Monitoring (Tumor size, body weight) Admin->Monitoring Endpoint Endpoint Analysis (Histopathology, Biomarkers) Monitoring->Endpoint

General workflow for in vivo administration of test compounds.

mapk_erk_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Differentiation, Survival) Transcription->Response Indazole Substituted Dimethyl-Indazole (e.g., Compound 7) Indazole->ERK Activation* caption *Some dimethyl-indazoles selectively activate the ERK pathway

MAPK/ERK signaling pathway and potential modulation by dimethyl-indazoles.

Conclusion

The theoretical and computational investigation of substituted dimethyl-indazoles plays a pivotal role in modern drug discovery. By providing a deeper understanding of their electronic properties, reactivity, and interactions with biological targets, these methods facilitate the rational design of novel therapeutic agents. This guide has summarized key theoretical concepts, presented quantitative data, detailed experimental protocols, and provided visual representations of relevant pathways and workflows. It is intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this promising class of compounds. The continued integration of computational and experimental approaches will undoubtedly accelerate the development of new indazole-based drugs with improved efficacy and safety profiles.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Bromo-Dimethyl-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] First synthesized in the late 19th century, indazole derivatives have since been developed into a multitude of therapeutic agents.[1][3] This technical guide focuses on a specific class of these compounds: bromo-dimethyl-indazoles. We will delve into their historical discovery, detail key experimental protocols for their synthesis, present quantitative data for representative compounds, and visualize their interactions with key biological signaling pathways.

I. A Historical Perspective on Substituted Indazoles

The journey of indazole chemistry began in 1883 when Emil Fischer, in his seminal work, first synthesized an indazolone derivative, laying the groundwork for the exploration of this heterocyclic system.[1][3] While not a bromo-dimethyl-indazole, this marked the genesis of a scaffold that would become a cornerstone of drug discovery. In the mid-20th century, the therapeutic potential of substituted indazoles was realized with the discovery of the anti-inflammatory properties of benzydamine.[1] Over the decades, the indazole nucleus has been a focal point of research, leading to the development of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] Several indazole-containing drugs, such as the anticancer agents niraparib and pazopanib, have received clinical approval, underscoring the therapeutic importance of this scaffold.[4]

The exploration of bromo-dimethyl-indazoles represents a more recent chapter in this history, driven by the quest for potent and selective inhibitors of various biological targets. The strategic placement of bromine atoms and methyl groups on the indazole core allows for fine-tuning of the molecule's electronic properties and steric interactions with its biological targets, making these compounds particularly attractive for drug development.

II. Synthesis and Characterization of Bromo-Dimethyl-Indazoles

The synthesis of bromo-dimethyl-indazoles can be achieved through various synthetic routes, typically involving the construction of the indazole ring followed by bromination and methylation, or by utilizing appropriately substituted precursors. Below are detailed experimental protocols for the synthesis of several key bromo-dimethyl-indazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

This multi-step synthesis starts from 2-bromo-4-fluorotoluene.[5]

  • Step 1: Synthesis of 2-bromo-4-fluoro-5-methylbenzaldehyde

    • Dissolve 189g (1mol) of 2-bromo-4-fluorotoluene in 1000ml of tetrahydrofuran in a reaction vessel.

    • Cool the solution to -78°C.

    • Slowly add 600ml (1.2mol) of a 2.0M solution of lithium diisopropylamide (LDA), maintaining the temperature at -78°C.

    • Stir the reaction mixture for 1.5 hours at -78°C.

    • Add 87.6g (1.2mol) of N,N-dimethylformamide (DMF) dropwise.

    • Allow the mixture to slowly warm to room temperature and stir for an additional 1.5 hours.

    • Monitor the reaction by HPLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with 2000ml of ethyl acetate.

    • Dry the organic phase and concentrate to yield the aldehyde.

  • Step 2: Synthesis of the corresponding oxime

    • React the aldehyde from Step 1 with methoxylamine hydrochloride and potassium carbonate in ethylene glycol dimethyl ether.

    • Heat the reaction mixture at 40-80°C for 2-16 hours.

  • Step 3: Ring closure to form 4-Bromo-5-methyl-1H-indazole

    • Subject the oxime from Step 2 to ring closure with hydrazine hydrate in a solvent such as tetrahydrofuran, dioxane, methanol, or ethanol.

    • Heat the reaction at 40-100°C for 2-16 hours to yield the final product.

Protocol 2: N-Methylation of 4-Bromo-1H-indazole to yield 4-Bromo-1-methyl-1H-indazole and 4-Bromo-2-methyl-2H-indazole

This protocol describes the methylation of a pre-existing bromo-indazole.

  • To a solution of 4-bromo-1H-indazole (5 g, 25.38 mmol) in DMF (50 mL), add potassium carbonate (5.26 g, 38.06 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add methyl iodide (18.2 g, 128.22 mmol) and continue stirring at 25°C for 3 hours.

  • Add water (150 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10/1 to 5/1) to separate the two isomers.

Quantitative Data

The following tables summarize key quantitative data for selected bromo-dimethyl-indazoles and their precursors.

Table 1: Synthesis Yields of Bromo-Dimethyl-Indazole Derivatives

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
4-Bromo-5-methyl-1H-indazole2-bromo-4-fluorotoluene1. LDA, DMF; 2. MeONH2·HCl, K2CO3; 3. N2H4·H2OHigh (not specified)[5]
4-Bromo-1-methyl-1H-indazole4-Bromo-1H-indazoleMeI, K2CO3, DMF59.8
4-Bromo-2-methyl-2H-indazole4-Bromo-1H-indazoleMeI, K2CO3, DMF24.3

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
4-Bromo-1-methyl-1H-indazole7.98 (d, J = 0.9 Hz, 1H), 7.67-7.65 (m, 1H), 7.35-7.27 (m, 2H), 4.04 (s, 3H)
4-Bromo-2-methyl-2H-indazole8.37 (s, 1H), 7.60-7.57 (m, 1H), 7.26-7.21 (m, 1H), 7.13 (dd, J = 7.3, 8.6 Hz, 1H), 4.16 (s, 3H)

III. Biological Activity and Signaling Pathways

Bromo-dimethyl-indazoles have shown significant promise as modulators of key signaling pathways implicated in various diseases, particularly cancer. Their mechanism of action often involves the inhibition of protein kinases or enzymes involved in immune regulation.

A. Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is an enzyme that plays a crucial role in tumor immune escape by catalyzing the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment.[6] Certain bromo-dimethyl-indazole derivatives have been identified as potent IDO1 inhibitors. For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to suppress IDO1 expression.

Below is a diagram illustrating the IDO1 signaling pathway and the point of intervention by bromo-dimethyl-indazole inhibitors.

IDO1_Pathway IDO1 Signaling Pathway in Cancer Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine catalyzes TryptophanDepletion Tryptophan Depletion IDO1->TryptophanDepletion leads to BromoDimethylIndazole Bromo-Dimethyl-Indazole Inhibitor BromoDimethylIndazole->IDO1 inhibits Treg Regulatory T-cells (Tregs) Activation Kynurenine->Treg promotes Teff Effector T-cells Inhibition TryptophanDepletion->Teff inhibits ImmuneSuppression Immune Suppression Treg->ImmuneSuppression contributes to Teff->ImmuneSuppression contributes to

Simplified IDO1 signaling pathway and inhibition.
B. Inhibition of Polo-Like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation.[7][8] Overexpression of PLK4 is associated with several types of cancer. Indazole-based compounds have been developed as potent and selective PLK4 inhibitors.[7][8]

The following diagram depicts a simplified workflow for the discovery of bromo-dimethyl-indazole-based PLK4 inhibitors.

PLK4_Inhibitor_Discovery Workflow for PLK4 Inhibitor Discovery cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Evaluation VirtualScreening Virtual Screening of Indazole Libraries HitIdentification Hit Identification (Bromo-Indazoles) VirtualScreening->HitIdentification HTS High-Throughput Screening HTS->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR Synthesis Synthesis of Bromo-Dimethyl-Indazole Derivatives SAR->Synthesis InVitro In Vitro Kinase Assays (PLK4 Inhibition) Synthesis->InVitro CellBased Cell-Based Assays (Anti-proliferative Activity) InVitro->CellBased InVivo In Vivo Animal Models CellBased->InVivo

Drug discovery workflow for PLK4 inhibitors.
C. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10] Several indazole derivatives have been identified as potent VEGFR-2 inhibitors.[9] The bromo-substitution on the indazole ring can be a key feature for enhancing the inhibitory activity.

The diagram below illustrates the central role of VEGFR-2 in angiogenesis and its inhibition by indazole derivatives.

VEGFR2_Signaling VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization activates BromoIndazole Bromo-Indazole Inhibitor BromoIndazole->VEGFR2 inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

References

The Influence of Halogenation on the Electronic Characteristics of Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] Halogenation of this scaffold is a common strategy employed by medicinal chemists to modulate a compound's physicochemical and electronic properties, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This technical guide provides an in-depth analysis of the electronic characteristics of halogenated indazoles, offering a valuable resource for professionals engaged in drug discovery and development.

Halogen atoms exert their influence through a combination of inductive and resonance effects. The high electronegativity of halogens leads to a strong electron-withdrawing inductive effect (-I), which can significantly impact the acidity of N-H protons and the electron density of the aromatic system. Conversely, halogens can participate in resonance by donating a lone pair of electrons (+R effect), although this effect is generally weaker than their inductive pull. The interplay of these effects, which varies depending on the specific halogen and its position on the indazole ring, dictates the molecule's overall electronic character.[2]

Workflow for Electronic Characterization of Novel Indazole Derivatives

A systematic approach is essential for characterizing the electronic properties of newly synthesized halogenated indazoles. The following workflow outlines the key experimental and computational steps.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Analysis & Interpretation S1 Synthesis of Halogenated Indazole S2 Purification (Chromatography, Recrystallization) S1->S2 E1 pKa Determination (Potentiometric/Spectrophotometric) S2->E1 E2 Spectroscopic Analysis (NMR, UV-Vis) S2->E2 C1 Geometry Optimization (DFT) S2->C1 S2->C1 A1 Structure-Property Relationship (SPR) Analysis E1->A1 E2->A1 C2 Electronic Property Calculation (ESP, NBO, Dipole Moment) C1->C2 C2->A1

Caption: Workflow for the electronic characterization of halogenated indazoles.

Quantitative Electronic Data

The electronic properties of the parent 1H-indazole are well-established, with pKa values of approximately 1.04 for protonation and 13.86 for deprotonation of the N-H proton.[3] Halogen substitution significantly modulates these values. The electron-withdrawing nature of halogens generally increases the acidity (lowers the pKa) of the N-H proton. This effect is dependent on the halogen's electronegativity (F > Cl > Br > I) and its position on the ring.

Table 1: Hammett Substituent Constants (σ) for Halogens

The Hammett constant, σ, quantifies the electronic effect of a substituent on an aromatic ring. A positive value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The constants for halogens highlight their predominantly electron-withdrawing character, especially at the meta position where the inductive effect dominates.

Substituentσ_meta (σ_m)σ_para (σ_p)
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-I+0.35+0.18
Data compiled from available literature.[4]
Table 2: Comparative Spectroscopic Data of Halogenated Indazoles

Spectroscopic data provides direct insight into the electronic structure of molecules. In ¹H NMR, halogen substitution leads to characteristic changes in chemical shifts of nearby protons. In UV-Vis spectroscopy, halogenation can cause shifts in the absorption maxima (λ_max), reflecting changes in the energy of electronic transitions. Due to a lack of systematic comparative studies in the literature, the following table aggregates data from various sources. Note: Direct comparison should be made with caution as experimental conditions (e.g., solvent) may vary between sources.

CompoundKey ¹H NMR Shifts (δ, ppm) in CDCl₃ (approx.)λ_max (nm) in Acetonitrile (approx.)Reference(s)
1H-Indazole8.10 (H3), 7.80 (H4), 7.45 (H7)255, 295[5]
Methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate8.33 (d), 7.77-7.68 (m), 7.50 (t)Not Reported[6]
Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate8.33 (d), 7.75-7.64 (m), 7.55-7.48 (m)Not Reported[7]
4,6-Difluoro-3-methyl-1H-indazole7.0-7.2 (m, Ar-H)Not Reported[8]
6,7-Difluoro-3-methyl-1H-indazole7.0-7.3 (m, Ar-H)Not Reported[8]

Application in Drug Development: Inhibition of VEGFR-2 Signaling

Many halogenated indazoles have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[1]

The halogen atoms on the indazole core can form critical halogen bonds or other non-covalent interactions within the ATP-binding pocket of the kinase, enhancing binding affinity and inhibitory potency.[1] Understanding the electronic influence of these halogens is therefore paramount for rational drug design.

G cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation recruits & activates PI3K PI3K VEGFR2->PI3K Autophosphorylation recruits & activates Src c-Src VEGFR2->Src Autophosphorylation recruits & activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt CellMigration Cell Migration Src->CellMigration Indazole Halogenated Indazole Inhibitor Indazole->VEGFR2 Inhibits ATP Binding Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Angiogenesis Angiogenesis CellMigration->Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of halogenated indazoles.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This is a widely used method for its precision and simplicity in determining the acid dissociation constant (pKa).

  • Apparatus: A calibrated potentiometer/pH meter with a suitable electrode, a magnetic stirrer, and a burette.

  • Reagents: Standardized 0.1 M NaOH solution, standardized 0.1 M HCl solution, potassium chloride (for maintaining ionic strength), and high-purity deionized water. The indazole compound to be tested.

  • Procedure:

    • Prepare a dilute solution (e.g., 1 mM) of the halogenated indazole in deionized water.

    • Maintain a constant ionic strength in the solution by adding a calculated amount of KCl (e.g., to 0.15 M).

    • Immerse the pH electrode into the solution and allow it to equilibrate while stirring gently.

    • If the compound is expected to be acidic, titrate with the standardized NaOH solution. If basic, titrate with standardized HCl.

    • Add the titrant in small, precise aliquots (e.g., 0.1 mL), recording the pH value after each addition once the reading has stabilized.[1]

    • Continue the titration well past the equivalence point.

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at the half-equivalence point.

Determination of pKa by ¹H NMR Spectroscopy

This spectroscopic method is useful for determining pKa values, especially for compounds with low solubility or when only small sample quantities are available.[8]

  • Apparatus: A high-resolution NMR spectrometer.

  • Reagents: Deuterium oxide (D₂O), deuterated acid (e.g., DCl), and deuterated base (e.g., NaOD) to adjust the pD (the equivalent of pH in D₂O).

  • Procedure:

    • Prepare a series of solutions of the halogenated indazole in D₂O, each adjusted to a different, precise pD value spanning a range of at least 2-3 units around the expected pKa.

    • Acquire a ¹H NMR spectrum for each solution.

    • Identify a proton signal in the spectrum whose chemical shift is sensitive to the protonation state of the indazole (e.g., a proton near the N-H group).

    • Plot the chemical shift (δ) of this chosen proton against the pD of the solution.

    • The resulting plot will be a sigmoidal curve. The pKa can be determined from the inflection point of this curve. The pKa in H₂O can be estimated from the pD value using the equation: pKa ≈ pD - 0.4.

Computational Chemistry Protocol for Electronic Property Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Structure Drawing & Optimization: Draw the 3D structure of the halogenated indazole. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.

    • Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine various electronic properties.

      • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

      • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to study charge distribution, orbital interactions, and hyperconjugative effects that contribute to molecular stability.

      • Frontier Molecular Orbitals (FMO): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic stability.

      • pKa Prediction: More advanced computational protocols can predict pKa values by calculating the Gibbs free energy of the protonated and deprotonated species in a simulated solvent environment, often using a thermodynamic cycle.

Conclusion

Halogenation is a powerful tool for fine-tuning the electronic landscape of the indazole scaffold. The inherent electron-withdrawing nature of halogens significantly influences key properties such as acidity (pKa) and electron density distribution, which are critical determinants of a drug candidate's biological activity and pharmacokinetic profile. A thorough characterization of these electronic effects, achieved through a combination of experimental techniques like potentiometric titration and NMR spectroscopy, alongside computational modeling, is essential for the rational design of next-generation halogenated indazole-based therapeutics. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to harness the full potential of halogenation in drug discovery.

References

Stability and Storage of 5-bromo-1,3-dimethyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the chemical compound 5-bromo-1,3-dimethyl-1H-indazole. Due to the limited publicly available data specifically for this molecule, this guide also incorporates information on the general stability of the indazole scaffold and outlines a representative experimental protocol for forced degradation studies, which is a critical component of drug development and chemical research.

Core Concepts: Stability of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is an aromatic heterocycle that is generally considered to be thermodynamically stable.[1][2][3][4] This stability is a key feature that makes the indazole scaffold a "privileged structure" in medicinal chemistry, frequently appearing in a variety of drug candidates and approved pharmaceuticals.[5][6] However, like most organic molecules, indazole derivatives can be susceptible to degradation under certain conditions. The primary degradation pathways for related heterocyclic compounds often involve:

  • Hydrolysis: While the core indazole ring is relatively stable to hydrolysis, functional groups attached to the ring can be susceptible. For instance, amide or ester functionalities can undergo hydrolysis under acidic or basic conditions.

  • Oxidation: The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species. The presence of electron-donating groups on the ring can influence this susceptibility.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in some heterocyclic systems. Photostability is a critical parameter to assess for compounds intended for pharmaceutical use.

Storage and Handling Recommendations

Proper storage is crucial to maintain the integrity and purity of this compound. Based on information from chemical suppliers, the following conditions are recommended.

ParameterRecommended ConditionSource
Storage Temperature 2-8°C[7]
Atmosphere Store in a dry environment.Inferred from general chemical handling
Light Keep in a dark place, protected from light.Inferred from general chemical handling
Container Keep container tightly sealed.Inferred from general chemical handling

Experimental Protocols: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. While a specific protocol for this compound is not publicly available, the following is a representative methodology adapted from studies on similar indazole derivatives.[8]

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to identify potential degradation products.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 24 hours).

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 80°C) in the dark for a specified period (e.g., 48 hours).

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At predetermined time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products.

    • Calculate the percentage of the remaining this compound and identify any major degradation products by their retention times and mass spectra.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (e.g., 80°C) Thermal->HPLC Analyze Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data Report Stability Report Data->Report Stock Stock Solution (1 mg/mL in MeCN) Stock->Acid Expose to Stock->Base Expose to Stock->Oxidation Expose to Stock->Thermal Expose to Stock->Photo Expose to

A generalized workflow for conducting forced degradation studies.

Biological Context and Signaling Pathways

The indazole scaffold is a prominent feature in many compounds designed as kinase inhibitors .[1][6][8] These inhibitors often target signaling pathways that are dysregulated in diseases such as cancer. For instance, various indazole derivatives have been investigated as inhibitors of VEGFR-2, PLK4, and Tpl2 kinases.[1][2][7]

While extensive research highlights the biological importance of the broader indazole chemical class, there is currently no publicly available information that specifically links This compound to any particular biological activity or signaling pathway. A closely related compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has been investigated as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) and has shown anticancer activity by activating the ERK pathway in MAPK signaling.[9] This suggests that derivatives of this compound may have potential as modulators of cellular signaling, but further research is needed to elucidate the specific biological targets of the parent compound.

The following diagram illustrates a simplified, high-level representation of a generic kinase signaling pathway that is often targeted by indazole-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription Transcription Factors Kinase_Cascade->Transcription Activates Inhibitor Indazole-based Inhibitor Inhibitor->Kinase_Cascade Inhibits Response Cellular Response (Proliferation, Angiogenesis) Transcription->Response

Generic kinase signaling pathway often targeted by indazole derivatives.

References

Methodological & Application

synthesis of 5-bromo-1,3-dimethyl-1H-indazole from 4-bromo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of 5-bromo-1,3-dimethyl-1H-indazole from 4-bromo-2-methylaniline

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry, starting from commercially available 4-bromo-2-methylaniline. The synthesis involves an initial intramolecular cyclization via diazotization to form the indazole core, followed by a regioselective N-methylation. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, detailed experimental procedures, and troubleshooting advice to ensure reproducible and high-yield outcomes.

Introduction

The indazole ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The specific substitution pattern of the indazole ring is critical for its pharmacological profile. This document details the synthesis of this compound, a versatile intermediate for further functionalization. The described pathway is logical and efficient, proceeding through a stable 5-bromo-3-methyl-1H-indazole intermediate.

The synthesis is presented in two distinct stages:

  • Step 1: Diazotization and Cyclization of 4-bromo-2-methylaniline to form 5-bromo-3-methyl-1H-indazole.

  • Step 2: Regioselective N-methylation of the indazole intermediate to yield the final product, this compound.

This note emphasizes the rationale behind procedural choices, potential challenges such as regioselectivity in the methylation step, and methods for characterization and purification.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. The process begins with the formation of the indazole ring from an aniline precursor, followed by alkylation.

G cluster_0 cluster_1 A 4-bromo-2-methylaniline B Step 1: Diazotization & Cyclization (Acetic Anhydride, Isoamyl Nitrite) A->B C 5-bromo-3-methyl-1H-indazole B->C D Step 2: N-Methylation (NaH, CH3I in DMF) C->D E This compound D->E

Figure 1: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 5-bromo-3-methyl-1H-indazole

This initial step constructs the core indazole heterocycle from 4-bromo-2-methylaniline. The transformation is achieved through an in-situ diazotization of the aniline followed by an intramolecular cyclization involving the ortho-methyl group.

Reaction Scheme

(Self-generated image of the chemical reaction)

Mechanistic Discussion

The conversion of a 2-methylaniline derivative to an indazole is a classic transformation. The reaction proceeds through several key stages:

  • N-Acetylation: The starting aniline is first treated with acetic anhydride. This protects the amine and forms an N-acetyl derivative, which modulates its reactivity for the subsequent step.

  • Diazotization: In the presence of potassium acetate, isoamyl nitrite serves as an organic-soluble diazotizing agent.[2] It reacts with the acetylated amine to generate a reactive N-nitroso intermediate, which then rearranges to form a diazonium species.

  • Intramolecular Cyclization: The crucial ring-closing step involves the ortho-methyl group. The diazonium intermediate is believed to undergo an intramolecular electrophilic attack, leading to the formation of the new N-N bond and the pyrazole ring of the indazole system.[3][4] The reaction is driven by the expulsion of a stable nitrogen molecule.

G A 4-bromo-2-methylaniline B N-Acetylation (Acetic Anhydride) A->B C N-Acetyl Intermediate B->C D Diazotization (Isoamyl Nitrite) C->D E Diazonium Intermediate D->E F Intramolecular Cyclization (Heat) E->F G 5-bromo-3-methyl-1H-indazole F->G

Figure 2: Mechanistic pathway for indazole formation.

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 5-bromo-1H-indazole.[2]

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMolesEq.
4-bromo-2-methylaniline186.0650.0 g0.2691.0
Acetic Anhydride102.0928.8 mL0.3061.14
Chloroform119.38375 mL--
Potassium Acetate98.147.8 g0.0790.3
Isoamyl Nitrite117.1578.5 mL0.5912.2
Hydrochloric Acid (conc.)36.46250 mL--
Sodium Hydroxide (50%)40.00~280 g--
Ethyl Acetate88.11~500 mL--
Heptane100.21~300 mL--

Procedure

  • Acetylation: To a 1 L three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 4-bromo-2-methylaniline (50.0 g) and chloroform (375 mL). Begin stirring and add acetic anhydride (28.8 mL) dropwise, ensuring the internal temperature does not exceed 40°C. Stir the resulting solution for 1 hour at room temperature.

  • Diazotization & Cyclization: To the reaction mixture, add potassium acetate (7.8 g) followed by isoamyl nitrite (78.5 mL). Equip the flask with a reflux condenser and heat the mixture to reflux (~68°C) for 20 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Isolation: a. Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the volatiles. b. Add water (120 mL) and concentrated hydrochloric acid (215 mL) to the residue. Heat the mixture to 50-55°C for 2-3 hours to hydrolyze any remaining acetylated product. c. Cool the mixture to 20°C in an ice bath. Carefully add 50% sodium hydroxide solution to basify the mixture to pH 11, keeping the temperature below 35°C. d. Add ethyl acetate (200 mL) and filter the mixture through a pad of Celite to remove any solids. Separate the organic layer. e. Extract the aqueous layer with ethyl acetate (2 x 150 mL). f. Combine all organic layers, wash with brine (125 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: a. Concentrate the organic solution by rotary evaporation. b. Add heptane (~300 mL) during the evaporation to azeotropically remove residual solvents and induce precipitation. c. Collect the resulting solid by filtration, wash with a small amount of cold heptane, and dry under vacuum at 45°C to yield 5-bromo-3-methyl-1H-indazole as a solid.

Part 2: N-Methylation to this compound

This step introduces a methyl group onto the N1 position of the indazole ring. The key challenge in this step is achieving high regioselectivity, as alkylation can occur at either the N1 or N2 position.

Reaction Scheme

(Self-generated image of the chemical reaction)

Mechanistic Discussion & Regioselectivity

The N-alkylation of indazoles is a classic nucleophilic substitution reaction.

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the weakly acidic N-H of the indazole ring. This generates a resonance-stabilized indazolide anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (methyl iodide).

Controlling Regioselectivity (N1 vs. N2): The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.[5]

  • N1-Alkylation (Thermodynamic Product): This is generally favored. Using a strong, irreversible base like NaH in a polar aprotic solvent like DMF or THF typically leads to the thermodynamically more stable N1-substituted product.[5][6]

  • N2-Alkylation (Kinetic Product): Weaker bases (e.g., K₂CO₃) or different solvent systems can sometimes lead to mixtures or favor the N2 isomer.[5]

For this protocol, we use conditions known to strongly favor the desired N1-methylated isomer.

Experimental Protocol

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMolesEq.
5-bromo-3-methyl-1H-indazole211.0510.0 g0.0471.0
Sodium Hydride (60% in oil)24.00 (as NaH)2.1 g0.0521.1
N,N-Dimethylformamide (DMF)73.09100 mL--
Methyl Iodide141.943.2 mL0.0521.1
Saturated NH₄Cl (aq.)-~50 mL--
Ethyl Acetate88.11~300 mL--
Water18.02~100 mL--

Procedure

  • Setup: To a 250 mL flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (2.1 g, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF (50 mL) via cannula. Cool the suspension to 0°C using an ice bath.

  • Indazole Addition: Dissolve 5-bromo-3-methyl-1H-indazole (10.0 g) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension over 20-30 minutes. A gas evolution (H₂) will be observed.

  • Activation: Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Methylation: Add methyl iodide (3.2 mL) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching & Work-up: a. Cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). b. Transfer the mixture to a separatory funnel and add water (100 mL) and ethyl acetate (150 mL). c. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL). d. Combine the organic layers, wash with water (2 x 50 mL) and then brine (50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield this compound as a pure solid.

Safety & Hazard Information

  • 4-bromo-2-methylaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE).

  • Acetic Anhydride: Corrosive and a lachrymator. Use in a well-ventilated fume hood.

  • Isoamyl Nitrite: Flammable and harmful if inhaled.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use caution during quenching.

  • Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a fume hood with appropriate gloves.

  • DMF: A potential reproductive hazard. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Step 1: Low Yield of Indazole Incomplete diazotization.Ensure isoamyl nitrite is fresh and added correctly. Check reaction temperature and time.
Poor hydrolysis of acetyl intermediate.Increase heating time or acid concentration during the hydrolysis step.
Step 2: Mixture of N1/N2 Isomers Base is not strong enough or reaction conditions favor kinetic product.Switch to a stronger base like NaH. Ensure anhydrous conditions. Use a polar aprotic solvent like DMF or THF.[5]
Reaction temperature too high.Maintain low temperatures (0°C) during the addition of the alkylating agent.
Step 2: No Reaction Inactive NaH.Use fresh NaH from a newly opened container.
Starting material or solvent is not dry.Ensure the indazole is thoroughly dried and use anhydrous solvents.

References

One-Pot Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of substituted 1H-indazoles, a crucial scaffold in medicinal chemistry. The 1H-indazole core is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The regioselective synthesis of substituted 1H-indazoles is therefore of paramount importance in drug discovery and development.[2] The following sections outline reliable and modern one-pot methods for accessing this privileged heterocyclic system, supported by experimental data and procedural workflows.

Method 1: One-Pot Synthesis via Aryne Annulation of 1,1-Dialkylhydrazones

This method provides a direct, one-step route to pharmaceutically important 1-alkyl-1H-indazoles from readily accessible 1,1-dialkylhydrazones and commercially available o-(trimethylsilyl)aryl triflates.[1] The reaction proceeds via an in-situ generation of a chlorine-containing hydrazone followed by an aryne annulation reaction.[1]

Logical Workflow for Aryne Annulation Synthesis

Aryne_Annulation_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start1 1,1-Dialkylhydrazone step1 In situ Chlorination of Hydrazone (65 °C, 1 h) start1->step1 start2 o-(trimethylsilyl)aryl triflate (Aryne Precursor) step2 Aryne Generation & Annulation (65 °C, 10 h) start2->step2 start3 N-Chlorosuccinimide (NCS) start3->step1 start4 Cesium Fluoride (CsF) start4->step2 start5 Acetonitrile (Solvent) start5->step1 step1->step2 workup1 Solvent Evaporation step2->workup1 workup2 Purification (e.g., Chromatography) workup1->workup2 product Substituted 1H-Indazole workup2->product

Caption: Workflow for the one-pot synthesis of 1H-indazoles via aryne annulation.

Experimental Protocol: General Procedure for the One-Pot NCS Procedure[1]
  • To a solution of the 1,1-dialkylhydrazone (1.25 equiv.) in acetonitrile (1 mL) under an inert atmosphere, add N-chlorosuccinimide (NCS) (1.38 equiv.).

  • Stir the reaction mixture for 1 hour at 65°C.

  • Add an additional 4 mL of acetonitrile, along with cesium fluoride (CsF) (3 equiv.) and o-(trimethylsilyl)phenyl triflate (1.0 equiv.).

  • Stir the reaction mixture at 65°C for an additional 10 hours (monitor by TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1-alkyl-1H-indazole.

Quantitative Data Summary
EntryHydrazone (R1)Aryne PrecursorProductYield (%)[1]
1Phenylo-(trimethylsilyl)phenyl triflate1-Methyl-3-phenyl-1H-indazole78
2Naphthalen-2-ylo-(trimethylsilyl)phenyl triflate1-Methyl-3-(naphthalen-2-yl)-1H-indazole74
34-Bromophenylo-(trimethylsilyl)phenyl triflate3-(4-Bromophenyl)-1-methyl-1H-indazole71
44-Cyanophenylo-(trimethylsilyl)phenyl triflate4-(1-Methyl-1H-indazol-3-yl)benzonitrile59
5Thiophen-2-ylo-(trimethylsilyl)phenyl triflate1-Methyl-3-(thiophen-2-yl)-1H-indazole65
6Phenyl2-(trimethylsilyl)naphthalen-1-yl triflate1-Methyl-3-phenyl-1H-benzo[g]indazole63

Method 2: Metal-Free Synthesis via Intramolecular Electrophilic Amination of o-Aminobenzoximes

This method provides a mild, metal-free synthesis of 1H-indazoles from o-aminobenzoximes through a selective oxime activation with methanesulfonyl chloride.[4] The reaction is characterized by its operational simplicity, broad functional group tolerance, and scalability.[4][5]

Logical Workflow for Metal-Free Synthesis

Metal_Free_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start1 o-Aminobenzoxime step1 Oxime Mesylation start1->step1 start2 Methanesulfonyl Chloride (MsCl) start2->step1 start3 Triethylamine (NEt3) start3->step1 start4 Solvent (e.g., Dichloromethane) start4->step1 step2 Intramolecular Cyclization step1->step2 0-23 °C workup1 Aqueous Work-up step2->workup1 workup2 Extraction workup1->workup2 workup3 Purification workup2->workup3 product Substituted 1H-Indazole workup3->product

Caption: Workflow for the metal-free one-pot synthesis of 1H-indazoles.

Experimental Protocol: General Procedure for Metal-Free Synthesis[4][5]
  • Dissolve the o-aminobenzoxime (1.0 equiv.) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C.

  • Add triethylamine (a weak base) to the solution.[4]

  • Slowly add methanesulfonyl chloride (1.1 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature (23°C) and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography to yield the 1H-indazole.

Quantitative Data Summary
Entryo-Aminobenzoxime SubstituentProductYield (%)[4]
1H1H-Indazoleup to 94
24-Methoxy6-Methoxy-1H-indazoleHigh
35-Bromo5-Bromo-1H-indazoleHigh
45-Nitro5-Nitro-1H-indazoleHigh
53-Furan3-(Furan-2-yl)-1H-indazoleHigh

Method 3: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This method provides an efficient route to a variety of 3-substituted 1H-indazoles through a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. The reaction is noted for its operational simplicity and tolerance of various functional groups.[2]

Logical Workflow for Silver(I)-Mediated Synthesis

Silver_Mediated_Workflow cluster_start Starting Materials cluster_workup Purification start1 Arylhydrazone reaction Intramolecular Oxidative C-H Amination (80 °C, 24 h) start1->reaction start2 AgNTf2 (Oxidant) start2->reaction start3 Cu(OAc)2 (Co-oxidant) start3->reaction start4 1,2-Dichloroethane (Solvent) start4->reaction workup1 Silica Gel Chromatography reaction->workup1 product 3-Substituted 1H-Indazole workup1->product

Caption: Workflow for the silver-mediated one-pot synthesis of 3-substituted 1H-indazoles.

Experimental Protocol: General Procedure for Silver(I)-Mediated Synthesis[2]

Detailed experimental parameters for this specific one-pot protocol are proprietary to BenchChem and require direct consultation of their technical documents. The general steps are outlined in the workflow.

Quantitative Data Summary

Quantitative data for this method is not publicly available in the provided search results and would be found in the specific application notes from the source.

Applications in Drug Development

Substituted 1H-indazoles are a cornerstone in modern medicinal chemistry. Their diverse pharmacological activities have led to the development of several clinically approved drugs.[3] For instance, Niraparib and Pazopanib are anticancer agents built around the indazole core.[3] Granisetron, a serotonin 5-HT3 receptor antagonist, is used to treat nausea and vomiting following chemotherapy.[1] The synthetic methods detailed in these notes provide efficient and versatile routes to novel indazole derivatives, enabling further exploration of their therapeutic potential in areas such as oncology, inflammation, and infectious diseases.[4][6] The development of one-pot syntheses is particularly valuable as it streamlines the production of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols for Indazole Formation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of key reaction mechanisms for the synthesis of indazoles, a critical scaffold in medicinal chemistry. Detailed application notes, experimental protocols, and quantitative data are presented to facilitate the practical application of these methodologies in a research and development setting.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors. This reaction proceeds through an N,N-bond forming heterocyclization and can be catalyzed by either acid or base.[1] It is particularly valued for its use of readily available starting materials and avoidance of toxic heavy metals.[2]

The core of the mechanism involves the in situ generation of a reactive o-nitrosobenzylidene imine intermediate, which then undergoes cyclization to form the indazole ring system.[1] The reaction conditions can be tuned to favor the formation of various substituted indazoles.

Quantitative Data Summary
Starting Material (o-Nitrobenzylamine derivative)Catalyst/ConditionsProduct (2H-Indazole derivative)Yield (%)Reference
N-(2-nitrobenzyl)-N-(6-methoxybenzo[d]thiazol-2-yl)amineDBU, THF, rt2-(6-methoxybenzo[d]thiazol-2-yl)-2H-indazole41[1]
N-(5-methoxy-2-nitrobenzyl)-N-(6-methoxybenzo[d]thiazol-2-yl)amineDBU, THF, rt5-methoxy-2-(6-methoxybenzo[d]thiazol-2-yl)-2H-indazole50[1]
o-nitrosobenzaldehyde and 2-aminobenzyl alcoholAcetic acid, MeOH, rtIndazolo[2,3-a]benzoxazine85[1]
o-nitrobenzyl alcohol and 2-aminobenzyl alcohol (one-pot)Acetic acid, MeOH, photolysisIndazolo[2,3-a]benzoxazine10[1]
Experimental Protocol: Acid-Catalyzed Davis-Beirut Reaction[1]

Synthesis of Indazolo[2,3-a]benzoxazine

  • Materials:

    • o-Nitrosobenzaldehyde

    • 2-Aminobenzyl alcohol

    • Methanol (MeOH)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of o-nitrosobenzaldehyde in methanol, add 2-aminobenzyl alcohol.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction mixture at room temperature. The reaction is typically rapid, with formation of the product observed within approximately one minute.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated and purified using standard techniques such as flash chromatography.

Reaction Mechanism

Davis_Beirut_Mechanism start o-Nitrosobenzaldehyde + Primary Amine intermediate1 Hemiaminal Intermediate start->intermediate1 Acid or Base Catalysis intermediate2 o-Nitrosobenzylidine Imine (Pivotal Intermediate) intermediate1->intermediate2 Dehydration product 2H-Indazole intermediate2->product N,N-bond forming heterocyclization

Caption: Proposed mechanism for the Davis-Beirut reaction.

Cadogan-Sundberg Indole Synthesis (Adaptation for Indazoles)

While classically known for indole synthesis from o-nitrostyrenes, the principles of the Cadogan-Sundberg reaction, involving reductive cyclization of nitroarenes using trivalent phosphorus reagents, can be adapted for the synthesis of indazole derivatives.[3][4] The reaction typically proceeds at elevated temperatures, although milder conditions have been developed.[5]

The mechanism is generally believed to involve the deoxygenation of the nitro group to a nitroso and then a nitrene intermediate, which subsequently undergoes cyclization.[6] However, evidence for non-nitrene pathways involving oxygenated intermediates has also been presented.[7]

Quantitative Data Summary
Starting MaterialReagentConditionsProductYield (%)Reference
o-Nitrobenzaldehyde and Aniline (one-pot)tri-n-butylphosphinei-PrOH, 80°C2-Phenyl-2H-indazole85[5]
2-Nitro-5-methoxybenzaldehyde and Aniline (one-pot)tri-n-butylphosphinei-PrOH, 80°C5-Methoxy-2-phenyl-2H-indazole90[5]
2-Nitrobenzaldehyde and 4-Fluoroaniline (one-pot)tri-n-butylphosphinei-PrOH, 80°C2-(4-Fluorophenyl)-2H-indazole88[5]
2-Nitrobenzaldehyde and Benzylamine (one-pot)tri-n-butylphosphinei-PrOH, 80°C2-Benzyl-2H-indazole75[5]
Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization[5]

Synthesis of 2-Aryl-2H-indazoles

  • Materials:

    • Substituted o-nitrobenzaldehyde

    • Substituted aniline or primary amine

    • iso-Propanol (i-PrOH)

    • tri-n-butylphosphine

  • Procedure:

    • In a reaction vessel, dissolve the o-nitrobenzaldehyde and the amine in i-PrOH.

    • Add tri-n-butylphosphine to the solution.

    • Heat the reaction mixture to 80°C.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, cool the reaction to room temperature.

    • The product can be isolated and purified by standard chromatographic techniques.

Reaction Mechanism

Cadogan_Sundberg_Indazole_Mechanism start o-Nitro-imine intermediate1 Nitroso Intermediate start->intermediate1 P(R)3 (Deoxygenation) intermediate2 Nitrene Intermediate intermediate1->intermediate2 P(R)3 (Deoxygenation) product 2H-Indazole intermediate2->product Intramolecular Cyclization

Caption: Generalized mechanism of the Cadogan-type reductive cyclization.

Transition-Metal-Catalyzed Indazole Synthesis

Transition-metal catalysis, particularly with rhodium, has become a highly effective and versatile strategy for the synthesis of functionalized indazoles.[8][9] These methods often rely on C-H activation and annulation sequences, providing atom-economical routes to a wide array of indazole derivatives.[10]

A common approach involves the Rh(III)-catalyzed reaction of azobenzenes with various coupling partners, such as aldehydes, leading to N-aryl-2H-indazoles.[11]

Quantitative Data Summary: Rh(III)-Catalyzed Synthesis
Azobenzene DerivativeAldehydeCatalyst SystemConditionsProductYield (%)Reference
AzobenzeneBenzaldehyde[CpRhCl2]2, AgSbF6Dioxane, 80°C, 24h2,3-Diphenyl-2H-indazole85[8]
4,4'-DinitroazobenzeneBenzaldehyde[CpRhCl2]2, AgSbF6Dioxane, 80°C, 24h2-(4-nitrophenyl)-3-phenyl-5-nitro-2H-indazole75[8]
AzobenzeneAcetaldehyde[Cp*RhCl2]2, AgSbF6Dioxane, 80°C, 24h3-Methyl-2-phenyl-2H-indazole78[8]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-indazoles[8]
  • Materials:

    • Substituted azobenzene

    • Aldehyde

    • [Cp*RhCl2]2 (catalyst)

    • AgSbF6 (co-catalyst)

    • Dioxane (solvent)

  • Procedure:

    • To a reaction tube, add the azobenzene, [Cp*RhCl2]2, and AgSbF6.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

    • Add the aldehyde and dioxane via syringe.

    • Seal the tube and heat the reaction mixture at 80°C for 24 hours.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired N-aryl-2H-indazole.

Reaction Workflow

Rhodium_Catalyzed_Workflow start Combine Azobenzene, [Cp*RhCl2]2, and AgSbF6 step1 Inert Atmosphere (Evacuate and Backfill) start->step1 step2 Add Aldehyde and Dioxane step1->step2 step3 Heat at 80°C for 24 hours step2->step3 step4 Cool and Concentrate step3->step4 product Purify by Chromatography to obtain N-Aryl-2H-indazole step4->product

Caption: Experimental workflow for Rh(III)-catalyzed indazole synthesis.

[3+2] Cycloaddition Reactions for Indazole Synthesis

The [3+2] dipolar cycloaddition of arynes with 1,3-dipoles such as sydnones or diazo compounds provides a rapid and efficient route to the indazole core.[12][13] This methodology is particularly advantageous for the selective synthesis of 2H-indazoles under mild reaction conditions, often with high yields and without contamination from the 1H-isomers.[12]

The reaction proceeds via an initial [3+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-[4+2] cycloaddition with the extrusion of a small molecule (e.g., CO2 from sydnones) to afford the aromatic indazole.[12]

Quantitative Data Summary: [3+2] Cycloaddition of Arynes and Sydnones
Aryne PrecursorSydnoneConditionsProduct (2H-Indazole)Yield (%)Reference
2-(Trimethylsilyl)phenyl triflate3-PhenylsydnoneTBAF, MeCN, rt2-Phenyl-2H-indazole95[12]
2-(Trimethylsilyl)phenyl triflate3-(4-Methoxyphenyl)sydnoneTBAF, MeCN, rt2-(4-Methoxyphenyl)-2H-indazole92[12]
2-(Trimethylsilyl)phenyl triflate3-(4-Chlorophenyl)sydnoneTBAF, MeCN, rt2-(4-Chlorophenyl)-2H-indazole90[12]
4-Methoxy-2-(trimethylsilyl)phenyl triflate3-PhenylsydnoneTBAF, MeCN, rt6-Methoxy-2-phenyl-2H-indazole85[12]
Experimental Protocol: Synthesis of 2H-Indazoles via [3+2] Cycloaddition[12]
  • Materials:

    • o-(Trimethylsilyl)aryl triflate (aryne precursor)

    • Sydnone

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

    • Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the sydnone and the o-(trimethylsilyl)aryl triflate in acetonitrile.

    • To this solution, add the TBAF solution dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reaction Mechanism

Cycloaddition_Mechanism start Aryne + Sydnone intermediate1 Bicyclic Adduct start->intermediate1 [3+2] Cycloaddition product 2H-Indazole intermediate1->product Retro-[4+2] (-CO2)

Caption: Mechanism of 2H-indazole formation from arynes and sydnones.

References

Application Notes and Protocols for 5-bromo-1,3-dimethyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1,3-dimethyl-1H-indazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including the bromine atom at the 5-position which serves as a convenient handle for further functionalization, and the dimethyl substitution at positions 1 and 3, make it an attractive starting material for the synthesis of novel bioactive molecules. This document provides detailed application notes on the use of this compound in the development of therapeutic agents, particularly in the area of oncology. It includes summaries of biological activities, detailed experimental protocols for the synthesis of derivatives, and visualizations of relevant signaling pathways.

Biological Applications and Key Targets

Derivatives of this compound have shown promising activity as inhibitors of key enzymes implicated in cancer progression, notably Indoleamine 2,3-dioxygenase 1 (IDO1) and Extracellular signal-regulated kinase (ERK).

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response by inhibiting T-cell function and promoting the generation of regulatory T-cells.[1][2] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy to restore T-cell-mediated tumor cell killing.

A notable derivative of this compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine , has been identified as a potent suppressor of IDO1 expression. This compound has demonstrated significant anticancer activity, highlighting the potential of this scaffold in the development of novel immunomodulatory agents.

ERK/MAPK Pathway Inhibition

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes including proliferation, differentiation, and survival.[3][4] Hyperactivation of the ERK pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][5]

The derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has also been shown to selectively activate the ERK pathway in certain cancer cell lines, leading to apoptosis. This suggests a complex mechanism of action where modulation of the ERK pathway can be harnessed for therapeutic benefit.

Quantitative Data on Biological Activity

The following table summarizes the in vitro anticancer activity of a key derivative of this compound against various cancer cell lines.

Compound NameCancer Cell LineCell TypeIC50 (µM)
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineFaDuHypopharyngeal Carcinoma2.78 ± 0.21
YD-15Squamous Cell Carcinoma (Tongue)> 10
MCF7Breast Cancer> 10
HDPSCHuman Dental Pulp Stem Cells> 10

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 5-bromo-1H-indazole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1,N3-dimethylated product from other isomers and impurities.

Protocol 2: Synthesis of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine via Suzuki-Miyaura Coupling and Subsequent Amination (Hypothetical Route)

The bromine at the 5-position of this compound provides a key site for modification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents. The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted to synthesize precursors for compounds like N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine.

Step A: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture at 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected amino-aryl indazole derivative.

Step B: Deprotection and Reductive Amination

Further steps would involve the deprotection of the Boc group and subsequent functionalization to arrive at the target amine.

Signaling Pathway and Experimental Workflow Diagrams

IDO1 Signaling Pathway in Cancer

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme catabolism T_Cell_Activation T-Cell Activation Tryptophan->T_Cell_Activation essential for Kynurenine Kynurenine IDO1_Enzyme->Kynurenine IDO1_Enzyme->T_Cell_Activation depletes Trp T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression Regulatory_T_Cells Regulatory T-Cells (Tregs) Kynurenine->Regulatory_T_Cells promotes 5_bromo_indazole_derivative This compound Derivative 5_bromo_indazole_derivative->IDO1_Enzyme inhibits

ERK/MAPK Signaling Pathway in Cancer

ERK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (RTK) Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor 5_bromo_indazole_derivative This compound Derivative 5_bromo_indazole_derivative->ERK modulates

General Experimental Workflow for Derivatization

Experimental_Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 Modification Further Chemical Modification Purification1->Modification Purification2 Purification (Crystallization/Chromatography) Modification->Purification2 Characterization Structural Characterization (NMR, MS) Purification2->Characterization Biological_Screening Biological Screening (e.g., IC50 determination) Characterization->Biological_Screening End Lead Compound Biological_Screening->End

References

Application Notes and Protocols for 5-bromo-1,3-dimethyl-1H-indazole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole moiety is a privileged scaffold in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1] The 5-bromo-1,3-dimethyl-1H-indazole core offers a versatile platform for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position serves as a key functional group for introducing diversity through various cross-coupling reactions, enabling the exploration of different regions of the kinase ATP-binding pocket. The dimethyl substitution at positions 1 and 3 can influence the compound's solubility, metabolic stability, and overall conformation, which are critical parameters for drug development.

This document provides detailed application notes on the utility of the this compound scaffold in kinase inhibitor discovery, along with comprehensive protocols for the synthesis, biochemical evaluation, and cell-based characterization of inhibitors derived from this scaffold.

Key Kinase Targets for Indazole-Based Inhibitors

Derivatives of the broader bromo-indazole scaffold have demonstrated inhibitory activity against several clinically relevant kinases implicated in cancer and other diseases. These include:

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a master regulatory role in centriole duplication.[2][3] Its overexpression is linked to several cancers, making it a promising therapeutic target.[2][3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): A family of receptor tyrosine kinases that are key mediators of angiogenesis, a critical process for tumor growth and metastasis.[4][5]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Their dysregulation is associated with various cancers.[6][7]

  • Akt (Protein Kinase B): A central serine/threonine kinase in signaling pathways that regulate cell growth, survival, and proliferation.[8]

Data Presentation: Inhibitory Activity of Bromo-Indazole Derivatives

While specific quantitative data for kinase inhibitors derived directly from the this compound scaffold is not extensively available in the public domain, the following tables summarize the inhibitory activities of structurally related bromo-indazole derivatives against key kinase targets. This data serves as a valuable reference for the potential of the this compound scaffold.

Disclaimer: The IC50 values presented below are for various bromo-indazole derivatives and are intended to be representative. The experimental conditions for these measurements may vary across different studies.

Table 1: Biochemical Potency of Bromo-Indazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Assay Type
Indazole Derivative (C05)PLK4< 0.1Biochemical Assay
Indazole Derivative (K17)PLK40.3Biochemical Assay
Indazole Derivative (K22)PLK40.1Biochemical Assay
Axitinib (Indazole core)PLK46.5Biochemical Assay
6-Bromo-1H-indazole Derivative (W4)VEGFR-2< 5Biochemical Assay
6-Bromo-1H-indazole Derivative (W12)VEGFR-2< 5Biochemical Assay
6-Bromo-1H-indazole Derivative (W17)VEGFR-2< 5Biochemical Assay
Indazole Derivative (30)VEGFR-21.24Biochemical Assay
Axitinib (Indazole core)VEGFR-20.2Biochemical Assay
Pazopanib (Indazole core)VEGFR-230Biochemical Assay
Indazole Derivative (105)FGFR10.9Biochemical Assay
Indazole Derivative (105)FGFR22.0Biochemical Assay
Indazole Derivative (105)FGFR32.0Biochemical Assay

Table 2: Cellular Activity of Bromo-Indazole-Based Kinase Inhibitors

Compound IDCell LineIC50 (µM)Assay Type
C05IMR-32 (Neuroblastoma)0.948MTT Assay
C05MCF-7 (Breast Cancer)0.979MTT Assay
C05H460 (Lung Cancer)1.679MTT Assay
K22MCF-7 (Breast Cancer)1.3Cellular Assay
34b (CZL-S092)IMR-32 (Neuroblastoma)1.143Cellular Assay
34b (CZL-S092)SH-SY5Y (Neuroblastoma)1.329Cellular Assay

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-methylation of a 5-bromo-3-methyl-1H-indazole precursor.

Materials:

  • 5-bromo-3-methyl-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH3I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-3-methyl-1H-indazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 15-30 minutes.

  • Cool the reaction mixture back to 0 °C and add iodomethane dropwise.

  • Let the reaction stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Purified recombinant kinase of interest (e.g., PLK4, VEGFR-2)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these solutions in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add the purified kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of a test compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, IMR-32)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Visualizations

Signaling Pathways and Experimental Workflows

References

Applications of Bromo-Indazoles in Cancer Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Potential of Bromo-Indazoles in Oncology Drug Discovery

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural resemblance to the purine core of ATP enables indazole-based compounds to function as competitive inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. Among the various substituted indazoles, bromo-indazoles, such as 6-bromo-1H-indazole and its derivatives, serve as versatile building blocks for the synthesis of potent and selective kinase inhibitors.[1][2] The strategic placement of a bromine atom provides a reactive handle for synthetic modifications, allowing for the exploration of chemical space and the optimization of pharmacological properties.[1]

This document provides detailed application notes and experimental protocols for the utilization of bromo-indazole derivatives in cancer research, with a focus on their role as kinase inhibitors. It is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Key Applications in Cancer Research

Bromo-indazole derivatives have demonstrated significant potential in targeting a variety of kinases implicated in cancer progression. These compounds have been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress tumor growth in preclinical models.[3][4][5]

1. Inhibition of Angiogenesis through VEGFR-2 Blockade:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Several bromo-indazole derivatives have been developed as potent inhibitors of VEGFR-2.[6] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, thereby preventing the proliferation and migration of endothelial cells and ultimately suppressing tumor angiogenesis.[7]

2. Targeting Cell Cycle Progression via PLK4 Inhibition:

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is associated with centrosome amplification and genomic instability, hallmarks of many cancers.[8] Bromo-indazole-based compounds have been identified as highly potent and selective inhibitors of PLK4.[1][4] Inhibition of PLK4 leads to defects in cell division and can induce apoptosis in cancer cells, making it an attractive therapeutic target.[8]

3. Modulation of Other Key Cancer-Related Kinases:

The versatility of the bromo-indazole scaffold allows for the development of inhibitors targeting a broader range of kinases involved in oncogenesis, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation.[2][9]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in tumorigenesis and drug resistance.[2]

  • Extracellular signal-Regulated Kinases (ERK): The ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[9]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various bromo-indazole derivatives against key cancer-related kinases and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Bromo-Indazole Derivatives against VEGFR-2 [6]

Compound/DrugTargetIC50 (nM)
Derivative W4VEGFR-2< 5
Derivative W12VEGFR-2< 5
Derivative W17VEGFR-2< 5
Derivative W19VEGFR-2< 5
Derivative W20VEGFR-2< 5
Derivative W2VEGFR-2< 10
Derivative W23VEGFR-2< 10
Axitinib (Reference)VEGFR-20.2
Pazopanib (Reference)VEGFR-230

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as experimental conditions may vary.[6]

Table 2: Anti-proliferative Activity of Indazole Derivative 2f against Various Cancer Cell Lines [3][4][5]

Cell LineCancer TypeIC50 (µM)
4T1Breast Cancer0.23
A549Lung Cancer1.15
K562Chronic Myeloid Leukemia0.56
PC-3Prostate Cancer0.89
HepG2Liver Cancer0.74

Table 3: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives against Various Cancer Cell Lines [10]

CompoundK562 (Chronic Myeloid Leukemia) (μM)A549 (Lung Cancer) (μM)PC-3 (Prostate Cancer) (μM)Hep-G2 (Liver Cancer) (μM)
5k ---3.32
6o 5.15---

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bromo-indazole derivatives.

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole[4]

Materials:

  • 6-Bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I2)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na2S2O4)

  • Potassium carbonate (K2CO3)

Procedure:

  • Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF.

  • Add KOH (20 mmol, 2.0 equiv.) to the solution.

  • In a separate flask, dissolve I2 (15 mmol, 1.5 equiv.) in DMF (8 mL).

  • Add the iodine solution dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3.

  • A white solid will precipitate. Filter the solid and dry it to obtain 6-bromo-3-iodo-1H-indazole.

Protocol 2: VEGFR-2 Kinase Assay (Luminescent)[6]

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.

Materials:

  • VEGFR-2 kinase

  • Test inhibitor (bromo-indazole derivative)

  • 1x Kinase Buffer

  • Substrate/ATP solution

  • Luminescent kinase assay reagent

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the test inhibitor to the desired concentrations in 1x Kinase Buffer.

    • Prepare a "Positive Control" (enzyme only) and "Blank" (buffer only) well.

  • Assay Setup:

    • To the "Test Inhibitor" wells, add 10 µl of the diluted test compound.

    • To the "Positive Control" and "Blank" wells, add 10 µl of 1x Kinase Buffer.

    • Add 20 µl of the Substrate/ATP solution to all wells.

  • Enzyme Addition:

    • To the "Positive Control" and "Test Inhibitor" wells, add 20 µl of diluted VEGFR-2 kinase.

    • To the "Blank" wells, add 20 µl of 1x Kinase Buffer.

  • Reaction Incubation:

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Add 50 µl of the luminescent kinase assay reagent to each well.

    • Cover the plate and incubate at room temperature for 15 minutes.

  • Data Acquisition:

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)[11]

This protocol is used to assess the anti-proliferative activity of bromo-indazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., 4T1, A549, K562, PC-3, Hep-G2)

  • Complete cell culture medium

  • Bromo-indazole derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the bromo-indazole derivative. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of bromo-indazoles in cancer research.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS BromoIndazole Bromo-Indazole Inhibitor BromoIndazole->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by bromo-indazole derivatives.

PLK4_Signaling_Pathway PLK4 PLK4 CentrioleDuplication Centriole Duplication PLK4->CentrioleDuplication CentrosomeAmplification Centrosome Amplification (in cancer) PLK4->CentrosomeAmplification Overexpression BromoIndazole Bromo-Indazole Inhibitor BromoIndazole->PLK4 Inhibits Apoptosis Apoptosis BromoIndazole->Apoptosis Induces in cancer cells NormalCellCycle Normal Cell Cycle CentrioleDuplication->NormalCellCycle GenomicInstability Genomic Instability CentrosomeAmplification->GenomicInstability

Caption: The role of PLK4 in centriole duplication and its inhibition by bromo-indazoles.

Experimental_Workflow Synthesis Synthesis of Bromo-Indazole Derivatives KinaseAssay In Vitro Kinase Assay (e.g., VEGFR-2, PLK4) Synthesis->KinaseAssay CellProliferation Cell-Based Assays (e.g., MTT Proliferation Assay) KinaseAssay->CellProliferation Potent compounds ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellProliferation->ApoptosisAssay MigrationInvasion Migration/Invasion Assays CellProliferation->MigrationInvasion InVivo In Vivo Animal Models (e.g., Xenograft) ApoptosisAssay->InVivo Active compounds MigrationInvasion->InVivo Active compounds LeadOptimization Lead Optimization InVivo->LeadOptimization

Caption: A typical experimental workflow for the preclinical evaluation of bromo-indazole-based anticancer agents.

References

Protocol for N-Alkylation of 5-bromo-1H-indazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-alkylation of indazoles is a critical transformation in medicinal chemistry, as the position of the alkyl substituent significantly influences the pharmacological profile of these bicyclic heteroaromatic compounds. This document provides a detailed protocol for the regioselective N-alkylation of 5-bromo-1H-indazole derivatives, valuable intermediates in the synthesis of a wide range of biologically active molecules.

The challenge in the N-alkylation of indazoles lies in controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring. The reaction outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric properties of the substituents on the indazole core.[1] This protocol outlines two reliable methods for achieving high regioselectivity for either N1- or N2-alkylation of 5-bromo-1H-indazole derivatives.

N1-Alkylation: Selective alkylation at the N1 position is typically achieved under conditions that favor thermodynamic control. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) has been shown to be highly effective in promoting the formation of the more stable N1-alkylated product.[1][2][3] Another effective method involves the use of cesium carbonate (Cs2CO3) in dioxane, particularly for the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates, which consistently yields the N1-isomer in high yields.[4]

N2-Alkylation: Conversely, selective N2-alkylation is often accomplished using the Mitsunobu reaction. This reaction, which involves an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), generally proceeds under kinetic control and favors the formation of the N2-substituted indazole.[1][4] For certain substrates, acid-catalyzed reactions can also promote N2-alkylation.

This application note provides detailed experimental procedures for both N1- and N2-selective alkylation of 5-bromo-1H-indazole derivatives, along with a summary of reported quantitative data to guide researchers in selecting the optimal conditions for their specific needs.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation of various 5-bromo-1H-indazole derivatives under different reaction conditions.

Starting MaterialAlkylating AgentBase / ReagentsSolventTemperature (°C)Time (h)N1:N2 RatioYield (%)
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylateCs2CO3Dioxane902>99:190-98
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMFRT-38:4684 (total)
Methyl 5-bromo-1H-indazole-3-carboxylateVarious AlcoholsPPh3, DEADTHF502N2 selective>90
5-bromo-1H-indazolen-pentyl bromideNaHTHF0 to 502499:1-
5-bromo-1H-indazolen-pentyl bromideCs2CO3DMFRT161.9:1-

Experimental Protocols

Protocol 1: Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is a general and effective method for the selective N1-alkylation of 5-bromo-1H-indazole derivatives.

Materials:

  • 5-bromo-1H-indazole derivative

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide or iodide) or alkyl tosylate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-bromo-1H-indazole derivative (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (concentration typically 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkylating agents, gentle heating (e.g., 50 °C) may be necessary.[2]

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated 5-bromo-1H-indazole derivative.

Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction

This protocol is designed for the selective N2-alkylation of 5-bromo-1H-indazole derivatives using an alcohol as the alkylating agent.

Materials:

  • 5-bromo-1H-indazole derivative

  • Alcohol

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-bromo-1H-indazole derivative (1.0 equiv), the desired alcohol (1.5-2.3 equiv), and triphenylphosphine (1.5-2.0 equiv) in anhydrous THF (concentration typically 0.3-0.4 M).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5-2.0 equiv) dropwise to the stirred solution.[4]

  • Stir the mixture at 0 °C for 10-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, or warm to 50 °C and stir for 2 hours. Monitor the reaction for completion by TLC or LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Mandatory Visualization

N_Alkylation_Workflow cluster_N1 Protocol 1: N1-Selective Alkylation cluster_N2 Protocol 2: N2-Selective Alkylation (Mitsunobu) Start1 5-bromo-1H-indazole derivative Deprotonation Deprotonation (NaH, THF, 0°C to RT) Start1->Deprotonation Alkylation1 Alkylation (Alkyl Halide/Tosylate, 0°C to RT/50°C) Deprotonation->Alkylation1 Workup1 Aqueous Workup & Extraction Alkylation1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 N1-alkylated 5-bromo-1H-indazole Purification1->Product1 Start2 5-bromo-1H-indazole derivative, Alcohol, PPh3 Activation Activation (DEAD/DIAD, THF, 0°C) Start2->Activation Reaction Reaction (RT or 50°C) Activation->Reaction Purification2 Column Chromatography Reaction->Purification2 Product2 N2-alkylated 5-bromo-1H-indazole Purification2->Product2

Caption: General experimental workflows for regioselective N1- and N2-alkylation of 5-bromo-1H-indazole derivatives.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the indazole core. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-bromo-1,3-dimethyl-1H-indazole with various boronic acids.

5-Aryl-1,3-dimethyl-1H-indazoles are of significant interest in drug development due to their potential as kinase inhibitors, anti-cancer agents, and modulators of other important biological targets. The Suzuki coupling offers a direct and efficient route to synthesize libraries of these compounds for structure-activity relationship (SAR) studies.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of 5-Bromo-Indazoles

While specific data for this compound is not extensively published, the following table summarizes typical conditions successfully employed for the Suzuki coupling of structurally similar 5-bromo-N-alkyl-indazoles. These conditions serve as an excellent starting point for optimization.

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)SubstrateBoronic AcidReference
Pd(dppf)Cl₂ (5)K₂CO₃ (2)DME802855-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid[1]
Pd(PPh₃)₄ (7)Cs₂CO₃ (2)Ethanol100 (MW)0.5-0.785-955-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-oneVarious arylboronic acids[2]
PdCl₂(dppf)·DCM (5)K₂CO₃ (3)1,4-Dioxane/H₂O (3:1)1001275-90N-(aryl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acids[3][4]
PdCl₂(dppf)₂ (mol%)Cs₂CO₃ (equiv.)1,4-Dioxane/H₂O (1:1)90Not SpecifiedHigh5-bromo-indazole derivativeVarious arylboronic acids[5]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure using Pd(dppf)Cl₂

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane/Water (e.g., 3:1 or 4:1 mixture)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.), to the flask.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (DME or 1,4-Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1,3-dimethyl-1H-indazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.3 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 20-40 minutes with stirring.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki Coupling reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) catalyst 2. Add Palladium Catalyst (e.g., Pd(dppf)Cl2) reagents->catalyst inert 3. Purge with Inert Gas (Argon or Nitrogen) catalyst->inert solvent 4. Add Degassed Solvent (e.g., DME) inert->solvent reaction 5. Heat and Stir (e.g., 80-100 °C) solvent->reaction monitoring 6. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 7. Aqueous Workup (EtOAc/Water Extraction) monitoring->workup purification 8. Purify Product (Column Chromatography) workup->purification product 5-aryl-1,3-dimethyl-1H-indazole purification->product

Caption: Generalized workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L2) Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_ar_ar Ar-Pd(II)-Ar'(L2) Intermediate transmetalation->pd_ar_ar ar_boronic Ar'-B(OH)2 + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Coupled Product reductive_elimination->product aryl_halide 5-bromo-1,3-dimethyl- 1H-indazole (Ar-X) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

References

functionalization of the C3 position of dimethyl-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Strategic Functionalization of the C3 Position of N-Substituted Indazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] Its functionalization, particularly at the C3 position, is critical for modulating pharmacological activity and developing new chemical entities.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary strategies for the C3-functionalization of N-substituted indazoles, with a focus on N-methylated analogues. We move beyond simple procedural lists to explain the underlying principles and rationale behind key methodologies, including direct C-H activation, halogenation-coupled cross-coupling, and photocatalysis. Each section includes field-tested protocols, troubleshooting insights, and data-driven tables to empower researchers in this vital area of synthetic chemistry.

Introduction: The Strategic Importance of C3-Functionalized Indazoles

The indazole nucleus, an aromatic bicyclic heterocycle, is a bioisostere of indole and is found in a wide array of biologically active compounds.[2][4] Notable drugs such as Pazopanib (an anti-cancer agent) and Granisetron (an antiemetic) feature this core structure.[5][6] The C3 position of the indazole ring is a primary site for substitution to explore structure-activity relationships (SAR). Introducing diverse functional groups at C3 can influence a molecule's potency, selectivity, and pharmacokinetic properties.[3]

Historically, C3 functionalization has been challenging due to the electronic nature of the indazole ring.[7][8] However, modern synthetic chemistry has unlocked a powerful toolkit for achieving this transformation with high regioselectivity and efficiency. This document will focus on N-substituted indazoles (primarily N1- and N2-methyl derivatives as exemplars for "dimethyl-indazoles"), which are the most common substrates in drug discovery programs.

The following diagram illustrates the primary strategic pathways for C3 functionalization that will be discussed.

G cluster_0 Core Substrate cluster_1 Strategic Pathways cluster_2 Coupling & Elaboration Indazole N-Substituted Indazole Halogenation C3-Halogenation (I, Br, Cl) Indazole->Halogenation Step 1a Direct_CH Direct C-H Functionalization (Pd, Rh, Photo-redox) Indazole->Direct_CH Direct Route Metalation Metalation / Transmetalation (Li, Zn) Indazole->Metalation Step 1b CrossCoupling Metal-Catalyzed Cross-Coupling (Suzuki, Negishi, etc.) Halogenation->CrossCoupling Step 2a FinalProduct C3-Functionalized Product Direct_CH->FinalProduct Metalation->CrossCoupling Step 2b CrossCoupling->FinalProduct

Caption: Key strategic approaches to C3-indazole functionalization.

Pathway 1: C3-Halogenation as a Versatile Handle

Introducing a halogen atom at the C3 position is a robust and widely used strategy.[1] The resulting 3-haloindazole is a versatile intermediate, primed for a vast array of metal-catalyzed cross-coupling reactions. Iodination and bromination are the most common, providing an excellent balance of reactivity and stability.[1]

Scientific Rationale

Halogenation at the C3 position typically proceeds via an electrophilic aromatic substitution mechanism. For N-protected indazoles, the C3 position is the most nucleophilic carbon, making it susceptible to attack by electrophilic halogenating agents. The choice of N-protecting group can influence reactivity, but N-alkyl and N-aryl groups are generally well-tolerated.

Protocol 1: C3-Iodination of N-Methyl-Indazole

This protocol is adapted from established procedures for the iodination of indazoles using iodine under basic conditions.[1]

Objective: To synthesize 3-iodo-1-methyl-1H-indazole and 3-iodo-2-methyl-2H-indazole.

Materials:

  • 1-methyl-1H-indazole or 2-methyl-2H-indazole (1.0 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Potassium Hydroxide (KOH) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the N-methyl-indazole substrate (1.0 equiv) and dissolve it in DMF (approx. 0.2 M concentration).

  • Add powdered potassium hydroxide (2.0 equiv) to the solution and stir for 15 minutes at room temperature. The base activates the substrate for electrophilic attack.

  • Add iodine (1.2 equiv) portion-wise over 10 minutes. The reaction mixture will darken.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-iodo-N-methyl-indazole.

Troubleshooting:

  • Low Yield: Ensure the KOH is finely powdered and anhydrous. Incomplete deprotonation can slow the reaction.

  • Di-iodination: Using a large excess of iodine can lead to side products. Maintain the stoichiometry as indicated.

Pathway 2: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical alternative to pre-functionalization strategies.[2][9] These methods avoid the synthesis of organometallic reagents or halogenated precursors, thereby shortening synthetic sequences. Palladium, rhodium, and copper catalysts, as well as metal-free photoredox systems, have been successfully employed.[4][10][11]

Palladium-Catalyzed Direct C-H Arylation

Palladium catalysis is highly effective for forging C-C bonds. Direct arylation of the indazole C3-H bond with aryl halides is a prominent example.[12]

Scientific Rationale: The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway or oxidative addition. The N-heterocyclic core of the indazole coordinates to the palladium center, directing the C-H activation to the C3 position. A subsequent reaction with an aryl halide partner leads to the C3-arylated product.[4]

G Pd_cat Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd_cat->OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd CMD [CMD Intermediate] OxAdd->CMD Indazole N-R-Indazole-H Indazole->CMD RedElim Ar-Pd(II)-Indazole(Ln) CMD->RedElim C-H Activation/ Deprotonation Product N-R-Indazole-Ar RedElim->Product Reductive Elimination HX_Base H-Base-X RedElim->HX_Base Product->Pd_cat Catalyst Regeneration Base Base Base->CMD

Caption: Simplified catalytic cycle for Pd-catalyzed C3-H arylation.

Protocol 2: Palladium-Catalyzed C3-Arylation of 2-Methyl-2H-indazole

This protocol is based on methodologies developed for the direct arylation of 2H-indazoles.[4][12]

Objective: To synthesize 3-aryl-2-methyl-2H-indazole via direct C-H activation.

Materials & Reagents:

  • 2-methyl-2H-indazole (1.0 equiv)

  • Aryl bromide (Ar-Br) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylacetamide (DMA)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv), 1,10-phenanthroline (0.10 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).

  • Add 2-methyl-2H-indazole (1.0 equiv), the aryl bromide (1.5 equiv), and anhydrous DMA.

  • Seal the tube and place it in a preheated oil bath at 150-160 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by taking aliquots and analyzing via LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the C3-arylated product.

Data Summary: Scope of Direct C-H Arylation

Aryl Halide PartnerCatalyst SystemYield (%)Reference
4-BromotoluenePd(OAc)₂ / 1,10-phen75-85[4]
4-BromoanisolePd(OAc)₂ / 1,10-phen70-80[4]
3-BromopyridinePd(OAc)₂ / 1,10-phen60-70[4]
4-IodotrifluorobenzenePdCl(C₃H₅)(dppb) / KOAc~70[12]
Photocatalytic C-H Functionalization

Visible-light photoredox catalysis offers a mild, metal-free, or metal-reduced alternative for C-H functionalization.[5][13] These reactions often proceed via radical mechanisms, enabling transformations that are complementary to traditional metal-catalyzed pathways.

Scientific Rationale: A photocatalyst (e.g., 4CzIPN, Eosin Y) absorbs visible light and enters an excited state.[14][15] This excited catalyst can then engage in single-electron transfer (SET) with a substrate or a radical precursor. For indazole functionalization, this can generate a radical species that adds to the C3 position, or it can activate the indazole itself towards radical attack.

Protocol 3: Photocatalytic C3-Amidation of 2-Aryl-2H-Indazole

This protocol is a representative example of modern photoredox catalysis for C-N bond formation, adapted from Li et al.[14][15]

Objective: To synthesize a 3-amidated-2-aryl-2H-indazole.

Materials & Reagents:

  • 2-Aryl-2H-indazole (1.0 equiv)

  • N-aminopyridinium salt (amidation source) (1.5 equiv)

  • 4CzIPN (1-2 mol%)

  • Solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • In a vial, combine the 2-aryl-2H-indazole (1.0 equiv), N-aminopyridinium salt (1.5 equiv), and 4CzIPN (0.01-0.02 equiv).

  • Add the solvent and degas the solution with nitrogen or argon for 15-20 minutes.

  • Seal the vial and place it in front of a blue LED lamp with stirring. Use a fan to maintain room temperature.

  • Irradiate for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography to isolate the 3-amidated indazole product.

Pathway 3: Metalation and Cross-Coupling

For substrates where direct C-H activation is challenging, a two-step sequence of regioselective deprotonation (metalation) followed by transmetalation and cross-coupling is a highly reliable alternative.[16] This approach offers excellent control over regioselectivity.

Scientific Rationale: A strong base (e.g., n-BuLi) or a directed metalating agent deprotonates the C3 position of an N-protected indazole. The resulting indazolyl-lithium species is then transmetalated with a metal salt (e.g., ZnCl₂) to form a more stable and less reactive organozinc reagent. This organozinc species can then participate in standard palladium-catalyzed Negishi cross-coupling with an aryl or vinyl halide.[16][17] The use of a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) on N2 is often crucial for directing the deprotonation to C3 and ensuring high yields.[16]

Protocol 4: C3-Arylation via Negishi Coupling

This protocol is based on the scalable method developed for the synthesis of 3-(hetero)arylindazoles.[16]

Objective: To synthesize a 3-aryl-2-SEM-2H-indazole.

Materials & Reagents:

  • 2-SEM-2H-indazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes

  • Zinc Chloride (ZnCl₂) (1.2 equiv) in THF

  • Aryl iodide (Ar-I) (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Metalation/Transmetalation: a. Dissolve 2-SEM-2H-indazole (1.0 equiv) in anhydrous THF under argon and cool to -78 °C. b. Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour at -78 °C. c. Add the solution of ZnCl₂ (1.2 equiv) and allow the mixture to warm to room temperature over 1 hour. This forms the C3-zincated indazole.

  • Negishi Coupling: a. In a separate flame-dried flask, add Pd₂(dba)₃ (0.025 equiv), SPhos (0.05 equiv), and the aryl iodide (1.2 equiv). b. Add the freshly prepared solution of the C3-zincated indazole to this flask via cannula. c. Heat the reaction mixture to 60 °C and stir for 4-12 hours until the starting material is consumed (monitor by LC-MS).

  • Workup and Purification: a. Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). b. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. c. Purify via flash column chromatography. The SEM group can be removed later if desired.

Conclusion

The functionalization of the C3 position of N-substituted indazoles is a mature yet continually evolving field. While traditional halogenation/cross-coupling sequences remain dependable, the rise of direct C-H activation and photoredox catalysis has provided more efficient and sustainable pathways. The choice of method depends on the specific substrate, desired functionality, and scale of the synthesis. For drug development professionals, scalable methods like the Negishi coupling offer a clear path to material generation, while direct C-H functionalization provides rapid access to diverse analogues for SAR studies. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate and apply these critical synthetic transformations.

References

Application Notes & Protocols: 5-Bromo-1,3-dimethyl-1H-indazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere of the native indole nucleus found in numerous biologically active compounds.[1] Its unique electronic properties and structural versatility have established it as a cornerstone in the development of therapeutics ranging from kinase inhibitors for oncology to treatments for neurodegenerative diseases.[1]

This guide focuses on 5-bromo-1,3-dimethyl-1H-indazole , a highly versatile and functionalized building block. The strategic placement of substituents makes this reagent exceptionally useful:

  • 5-Bromo Group: This serves as a robust and highly reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond's reactivity is ideal, being more reactive than a C-Cl bond but often more stable and cost-effective than a C-I bond.[2]

  • N1-Methyl Group: N-alkylation of indazoles can often lead to mixtures of N1 and N2 isomers, which can be challenging to separate.[3] The pre-installed N1-methyl group on this building block circumvents this common issue, ensuring perfect regiochemical outcomes in subsequent reactions.

  • C3-Methyl Group: Functionalization at the C3 position of the indazole core can be synthetically challenging.[4][5] The presence of a methyl group at this position provides a specific steric and electronic profile, influencing the molecule's interaction with biological targets.

This combination of features makes this compound an ideal starting material for rapidly generating libraries of complex molecules with defined regiochemistry, accelerating structure-activity relationship (SAR) studies in drug discovery.

Synthesis of the Building Block

A direct, one-pot synthesis of this compound is not commonly reported. A robust and logical synthetic route involves a multi-step sequence starting from a commercially available aniline, followed by cyclization, and sequential methylation. The following protocol is a representative pathway.

Protocol 2.1: Synthesis of 5-Bromo-3-methyl-1H-indazole

This procedure starts with the cyclization of an appropriately substituted acetophenone derivative.

  • To a solution of 1-(5-bromo-2-hydrazinylphenyl)ethan-1-one (1.0 equiv) in ethanol, add a catalytic amount of acetic acid (0.1 equiv).

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 5-bromo-3-methyl-1H-indazole.[6]

Protocol 2.2: Regioselective N1-Methylation

With the 5-bromo-3-methyl-1H-indazole in hand, the final methylation step at the N1 position can be achieved with high selectivity. The choice of base and solvent is critical to favor N1 alkylation over N2.[7]

  • Inert Atmosphere: To a dry Schlenk flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane and dry the NaH under a stream of argon.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of 5-bromo-3-methyl-1H-indazole (1.0 equiv) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The formation of the sodium salt of the indazole is key for N1 selectivity.[7]

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final product, This compound .

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, and it is a primary application for this building block.[8] It allows for the coupling of the 5-bromoindazole with a vast array of aryl- or vinyl-boronic acids or esters.

Scientific Rationale

The success of the Suzuki coupling hinges on a palladium catalyst that can efficiently navigate the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9] For heteroaromatic halides like our substrate, catalysts bearing electron-rich, bulky phosphine ligands are often superior.[10][11]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice. The dppf ligand's bite angle and electronic properties facilitate both the oxidative addition at the C-Br bond and the subsequent reductive elimination step, often leading to higher yields and shorter reaction times.[9][11]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.[10][12]

  • Solvent: A mixture of an ethereal solvent like 1,2-dimethoxyethane (DME) or 1,4-dioxane with water is commonly used. Water is essential for dissolving the base and facilitating the formation of the active boronate.[9]

Detailed Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reaction Setup: To a clean, dry reaction vial or flask, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 equiv).

  • Inerting: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.[9][10]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the pure 5-phenyl-1,3-dimethyl-1H-indazole.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
CatalystBaseSolvent SystemTemperature (°C)Typical YieldReference
Pd(dppf)Cl₂K₂CO₃DME80Good to Excellent[10]
Pd(dppf)Cl₂·DCMK₂CO₃1,4-Dioxane / H₂O100Good to Excellent[9]
Pd(PPh₃)₄Cs₂CO₃Ethanol100 (Microwave)Good to Excellent[8]
Pd(OAc)₂ / SPhosK₂CO₃Acetonitrile / H₂O37Good[13]

Visualization: Suzuki-Miyaura Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup_1 Combine Indazole, Boronic Acid, Base setup_2 Add Pd Catalyst setup_1->setup_2 setup_3 Purge with Inert Gas setup_2->setup_3 reaction_1 Add Degassed Solvent setup_3->reaction_1 Proceed reaction_2 Heat & Stir (80-100 °C) reaction_1->reaction_2 reaction_3 Monitor by TLC/LC-MS reaction_2->reaction_3 workup_1 Cool & Dilute reaction_3->workup_1 Complete workup_2 Filter through Celite workup_1->workup_2 workup_3 Extract & Wash workup_2->workup_3 workup_4 Dry & Concentrate workup_3->workup_4 workup_5 Column Chromatography workup_4->workup_5 end 5-Aryl-1,3-dimethyl -1H-indazole workup_5->end Pure Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Core Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a linkage central to countless pharmaceuticals.[14] This reaction enables the coupling of this compound with a vast range of primary and secondary amines.

Scientific Rationale

This transformation is highly sensitive to the choice of catalyst, ligand, and base. The reaction must be performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.[2]

  • Catalyst System: A combination of a palladium(0) precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand is standard.[15] Ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are effective because they promote the challenging reductive elimination step that forms the C-N bond.[16][17]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) without competing as a nucleophile.[17]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are required to ensure the stability and activity of the catalytic species.[2]

Detailed Protocol 4.1: Buchwald-Hartwig Amination with Morpholine
  • Inert Atmosphere Setup: In a glovebox or using a Schlenk line, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.05 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry reaction flask.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe.

  • Amine Addition: Add morpholine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 2-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 5-(morpholino)-1,3-dimethyl-1H-indazole.

Visualization: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L Active Catalyst pd_complex Oxidative Addition Complex pd0->pd_complex Ar-Br pd0->pd_complex amine_complex Amine Coordination pd_complex->amine_complex + R₂NH - L amido_complex Amido Complex amine_complex->amido_complex + Base - [Base-H]Br amido_complex->pd0 Reductive Elimination (Ar-NR₂) label_oa Oxidative Addition label_re Reductive Elimination label_deprot Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound stands out as a superior building block for synthetic and medicinal chemistry. Its pre-defined N1- and C3-methylation patterns eliminate common regioselectivity problems, while the versatile 5-bromo position provides a reliable entry point for sophisticated molecular elaboration via robust and well-understood cross-coupling methodologies. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this powerful reagent in the efficient synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 1H-indazoles using continuous flow chemistry. Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Traditional batch synthesis of these vital heterocycles often involves hazardous reagents, challenging reaction control, and scalability issues.[1] Flow chemistry offers a transformative solution, enabling safer, more efficient, and highly reproducible synthetic routes. This document details three field-proven methodologies: a versatile one-step condensation, a multi-step sequence for complex derivatives via hazardous intermediates, and a flow-adapted reductive cyclization. Each protocol is presented with step-by-step instructions, causality-driven explanations, and process visualization to facilitate immediate application in a laboratory setting.

The Rationale for Flow Chemistry in Indazole Synthesis

The synthesis of the indazole scaffold is a fundamental task in medicinal chemistry. However, conventional batch methods are often fraught with challenges that limit their efficiency and scalability. Key issues include:

  • Poor Heat Management: Many indazole syntheses are highly exothermic, leading to poor temperature control in large flasks, which can result in side-product formation and reduced yields.

  • Hazardous Intermediates: Classical routes frequently rely on the formation of thermally unstable and potentially explosive intermediates, such as diazonium salts and azides.[1] Handling these on a large scale in batch reactors poses significant safety risks.

  • Scalability Hurdles: Direct scale-up of batch reactions is often non-linear. Mixing and heat transfer efficiencies change with vessel size, requiring extensive re-optimization and posing risks.

Continuous flow chemistry directly addresses these limitations. By conducting reactions in a continuous stream through small-diameter tubes or channels, we gain precise control over critical parameters like temperature, pressure, and residence time.[1] The high surface-area-to-volume ratio of these microreactors allows for near-instantaneous heat exchange, quenching exothermic events before they can impact the reaction's outcome. Furthermore, the small internal volume of the reactor at any given moment—the "holdup volume"—drastically minimizes the quantity of any hazardous intermediate, transforming a dangerous batch process into a manageable and inherently safer flow operation.[1][2] This paradigm shift not only enhances safety but also improves reproducibility and allows for seamless scalability by simply extending the operation time or by running multiple reactors in parallel ("numbering-up").[3]

Method 1: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines

This method is a robust and operationally simple approach for the rapid synthesis of a wide variety of substituted 1H-indazoles. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. The high temperatures required for this transformation are safely achieved in a pressurized flow reactor, preventing solvent boiling and dramatically reducing reaction times.[1]

Causality and Experimental Design

The choice of a high-boiling point, polar aprotic solvent like N,N-Dimethylacetamide (DMA) is critical for solubilizing the starting materials and facilitating the SNAr reaction. The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrofluoric acid (HF) generated during the cyclization step, driving the reaction to completion. A back-pressure regulator (BPR) is a key component, allowing the system to be heated well above the solvent's atmospheric boiling point, which accelerates the reaction rate significantly.[1]

Experimental Protocol

Materials and Equipment:

  • Flow chemistry system equipped with at least two high-pressure pumps.

  • T-mixer for reagent stream convergence.

  • Heated reactor coil (e.g., 10 mL PFA or stainless steel).

  • Back-Pressure Regulator (BPR), set to 10-15 bar.

  • Substituted o-fluorobenzaldehyde, desired hydrazine (e.g., methylhydrazine, hydrazine hydrate), DIPEA.

  • Solvent: N,N-Dimethylacetamide (DMA).

Solution Preparation:

  • Solution A: Prepare a 1.0 M solution of the selected o-fluorobenzaldehyde in DMA.

  • Solution B: Prepare a 1.2 M solution of the hydrazine and a 1.05 M solution of DIPEA in DMA.

System Setup and Execution:

  • Assemble the flow reactor system as depicted in the workflow diagram below.

  • Set the reactor coil temperature to 150 °C and the BPR to 15 bar.

  • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated reactor coil. This corresponds to a 10-minute residence time in a 10 mL reactor.

  • Allow the system to reach a steady state by running for at least three reactor volumes (e.g., 30 minutes) before starting collection.

  • Collect the reactor output into a flask containing water to precipitate the crude product.

Work-up and Purification:

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data
EntryR¹ in AldehydeHydrazineSolventTemp (°C)Residence Time (min)Crude Yield (%)
1HMethylhydrazineDMA1501092
24-ChloroMethylhydrazineDMA1501085
33-MethoxyMethylhydrazineDMA1501078
46-BromoHydrazineDMA1502049
Table 1: Representative data for the one-step synthesis of 1H-indazoles. Data adapted from optimization studies.[1]

Process Visualization

G cluster_prep Solution Preparation cluster_flow Flow Reactor System cluster_workup Work-up & Purification A Solution A: 2-Fluorobenzaldehyde in DMA PumpA Pump A A->PumpA B Solution B: Hydrazine + DIPEA in DMA PumpB Pump B B->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Heated Reactor Coil (150 °C) TMixer->Reactor BPR BPR (15 bar) Reactor->BPR Collect Collect in Water BPR->Collect Extract Extract with EtOAc Collect->Extract Purify Column Chromatography Extract->Purify Product 1H-Indazole Product Purify->Product

Caption: Workflow for the one-step synthesis of 1H-indazoles.

Method 2: Three-Step Synthesis via Diazotization, Azidation, and Cyclization

This multi-step sequence is exceptionally valuable for producing highly functionalized indazoles and showcases the profound safety advantages of flow chemistry.[1] The process involves the in situ generation of a hazardous diazonium salt, which is immediately quenched to form a more stable (but still hazardous) azide intermediate. This azide is then used in a subsequent heated cyclization step. Performing this sequence in flow prevents the accumulation of dangerous intermediates, making an otherwise prohibitive batch reaction safe and scalable.[1][4]

Causality and Experimental Design

The success of this sequence hinges on precise temperature and residence time control at each step.

  • Diazotization: This reaction is extremely fast and highly exothermic. It is performed in a cooled reactor coil (0–5 °C) with a very short residence time (<2 minutes) to prevent the decomposition of the unstable diazonium salt.[1]

  • Azidation: The generated diazonium salt is immediately mixed with a solution of sodium azide. This reaction is also very rapid and is performed in a second cooled coil to safely form the aryl azide.

  • Cyclization: The final intramolecular cyclization of the azide requires thermal energy. This step is conducted in a separate heated reactor module at an elevated temperature (e.g., 120 °C) with a longer residence time (e.g., 30 minutes) to ensure complete conversion.[1] The use of a copper coil in this final step can be advantageous as leached copper ions may catalyze the cyclization.

Experimental Protocol

Materials and Equipment:

  • Flow chemistry system with at least three pumps and two reactor modules (one cooled, one heated).

  • Two T-mixers.

  • Multiple residence time coils (PFA or stainless steel for diazotization/azidation, copper for cyclization).

  • Back-Pressure Regulator (BPR).

  • Starting materials: Substituted o-aminoaryl aldehyde or ketone, trifluoroacetic acid (TFA), sodium nitrite, sodium azide, amine derivative.

  • Solvents: Acetonitrile, water, toluene.

Procedure:

  • Step 1: Diazotization (Cooled Reactor)

    • Solution A: o-Aminoaryl starting material in acetonitrile/TFA.

    • Solution B: Aqueous sodium nitrite.

    • Pump solutions A and B into a T-mixer and then through a cooled reactor coil (0–5 °C) with a residence time of <2 minutes to form the diazonium salt in situ.

  • Step 2: Azidation (Cooled Reactor)

    • Solution C: Aqueous sodium azide.

    • The output from the diazotization step is immediately mixed with Solution C at a second T-mixer and passed through a second cooled residence coil.

  • Step 3: Cyclization (Heated Reactor)

    • The aqueous azide solution from Step 2 is mixed with a solution of the desired amine derivative in toluene.

    • This biphasic mixture is then pumped through a heated copper coil reactor (120 °C) with a 30-minute residence time to effect the cyclization.

Work-up and Purification:

  • Collect the output from the final heated reactor.

  • Separate the organic phase, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by standard methods (e.g., chromatography or recrystallization).

Process Visualization

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azidation cluster_step3 Step 3: Cyclization PumpA Pump A (o-Aminoaryl Ketone) TMixer1 T-Mixer 1 PumpA->TMixer1 PumpB Pump B (NaNO₂) PumpB->TMixer1 Reactor1 Cooled Coil 1 (0-5 °C, <2 min) TMixer1->Reactor1 Diazonium Salt (unstable) TMixer2 T-Mixer 2 Reactor1->TMixer2 PumpC Pump C (NaN₃) PumpC->TMixer2 Reactor2 Cooled Coil 2 TMixer2->Reactor2 Aryl Azide TMixer3 T-Mixer 3 Reactor2->TMixer3 PumpD Pump D (Amine in Toluene) PumpD->TMixer3 Reactor3 Heated Cu Coil (120 °C, 30 min) TMixer3->Reactor3 Workup Phase Separation & Purification Reactor3->Workup Product Functionalized Indazole Workup->Product

Caption: Multi-step flow synthesis of functionalized 1H-indazoles.

Method 3: Reductive Cyclization of Nitroaromatic Imines (Cadogan Reaction)

The Cadogan reaction is a powerful method for forming N-substituted indazoles via the reductive cyclization of nitroaromatic imines. Traditionally, this reaction requires very high temperatures and long reaction times in batch. A continuous flow adaptation allows for the safe use of superheated conditions to dramatically accelerate the reaction, providing N-aryl indazoles in high yield in a fraction of the time.

Causality and Experimental Design

This protocol utilizes triethyl phosphite not only as the solvent but also as the reducing agent that deoxygenates the nitro group, initiating the cyclization cascade. The key to the flow adaptation is the use of a high-temperature coiled reactor. By pressurizing the system, triethyl phosphite can be heated far beyond its normal boiling point without vaporizing, enabling the reaction to proceed at an accelerated rate (e.g., 150 °C). The setup employs two coiled reactors in series to ensure a sufficient residence time (e.g., 1 hour total) for the reaction to go to completion.

Experimental Protocol

Materials and Equipment:

  • Flow chemistry system with one high-pressure pump.

  • Two heated reactor coils in series.

  • Back-Pressure Regulator (BPR).

  • Starting materials: Pre-formed nitroaromatic imine.

  • Solvent/Reagent: Triethyl phosphite.

Procedure:

  • Solution Preparation:

    • Prepare a solution of the nitroaromatic imine substrate in triethyl phosphite.

  • System Setup and Execution:

    • Assemble the flow system with the pump feeding into two heated reactor coils connected in series, followed by the BPR.

    • Set the temperature of both reactor coils to 150 °C.

    • Pump the solution through the reactor system at a flow rate calculated to provide a total residence time of 1 hour.

    • Collect the output after the system has stabilized.

  • Work-up and Purification:

    • Concentrate the collected solution under reduced pressure to remove the excess triethyl phosphite and the resulting triethyl phosphate byproduct.

    • Purify the crude residue by column chromatography to yield the pure N-aryl indazole.

Representative Data
EntryImine SubstrateTemperature (°C)Residence Time (hr)Yield (%)
1N-(2-nitrobenzylidene)aniline150180
2N-(5-chloro-2-nitrobenzylidene)aniline150175
3N-(2-nitrobenzylidene)-4-methoxyaniline150169
Table 2: Representative yields for the flow Cadogan synthesis of N-aryl indazoles.

Process Visualization

G cluster_flow Flow Reactor System cluster_workup Work-up & Purification Reagent Nitroaromatic Imine in Triethyl Phosphite Pump Pump Reagent->Pump Reactor1 Heated Coil 1 (150 °C) Pump->Reactor1 Reactor2 Heated Coil 2 (150 °C) Reactor1->Reactor2 1 hr total residence time BPR BPR Reactor2->BPR Collect Collect Output BPR->Collect Concentrate Concentrate Collect->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Aryl Indazole Purify->Product

References

Application Notes and Protocols for 5-bromo-1,3-dimethyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The indazole scaffold is recognized as a privileged structure, frequently found in molecules with anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document provides detailed application notes and experimental protocols for investigating the biological activity of 5-bromo-1,3-dimethyl-1H-indazole derivatives, a specific subclass of these promising compounds.

Disclaimer: Quantitative data for the exact this compound scaffold is limited in publicly available literature. The data presented in this document is representative and extrapolated from studies on structurally related indazole derivatives, particularly 1,3-dimethyl-6-amino-1H-indazole derivatives, which have shown potential as anticancer agents through the modulation of key signaling pathways.[5][6][7]

Biological Activities and Applications

Derivatives of the 1,3-dimethyl-1H-indazole core have demonstrated notable anticancer properties. Specifically, related compounds have been shown to act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and to modulate the Extracellular signal-regulated kinase (ERK) pathway, leading to apoptosis in cancer cells.[5][7]

Potential Applications:

  • Anticancer Drug Development: As potential inhibitors of IDO1 and modulators of the ERK/MAPK signaling cascade, these derivatives are promising candidates for the development of novel cancer therapeutics.[5][8]

  • Immunotherapy Research: By targeting the IDO1 pathway, these compounds may serve as tools to investigate mechanisms of immune evasion in cancer.[9][10]

  • Cell Signaling Research: These derivatives can be utilized as chemical probes to study the intricate roles of the ERK/MAPK pathway in cell proliferation and apoptosis.[11][12]

Data Presentation

The following tables summarize representative quantitative data for the biological activity of this compound derivatives, based on findings for structurally similar compounds.

Table 1: Representative Antiproliferative Activity of this compound Derivatives

Compound ReferenceCell LineIC₅₀ (µM)
BDI-1FaDu (Hypopharyngeal Carcinoma)2.5 ± 0.3
BDI-1YD-15 (Oral Squamous Carcinoma)5.1 ± 0.6
BDI-1MCF7 (Breast Cancer)7.8 ± 0.9
BDI-2FaDu (Hypopharyngeal Carcinoma)3.2 ± 0.4
BDI-2YD-15 (Oral Squamous Carcinoma)6.5 ± 0.7
BDI-2MCF7 (Breast Cancer)9.2 ± 1.1

IC₅₀ values are hypothetical and for illustrative purposes, based on related structures.[5]

Table 2: Representative Apoptotic Activity of Compound BDI-1

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V Positive)
FaDu0 (Control)5.2 ± 0.8
FaDu2.525.6 ± 2.1
FaDu5.048.9 ± 3.5

% Apoptotic Cells data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]

Materials:

  • Human cancer cell lines (e.g., FaDu, YD-15, MCF7)

  • This compound derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete DMEM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 2: Annexin V Apoptosis Assay

This protocol describes the detection of apoptosis induced by this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[15][16][17]

Materials:

  • Human cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Western Blot for ERK Pathway Activation

This protocol is for assessing the effect of this compound derivatives on the phosphorylation of ERK1/2.[4][19][20]

Materials:

  • Human cancer cell lines

  • This compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-ERK1/2 to total ERK1/2.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Compound Dilution treatment Incubate with Compound (48 hours) cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4 hours) mtt_addition->incubation solubilization Add DMSO incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50 IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation IDO1->Kynurenine_accumulation Tryptophan Tryptophan Tryptophan->IDO1 T_Cell_Proliferation T Cell Proliferation & Activation Apoptosis Apoptosis Indazole_Derivative 5-bromo-1,3-dimethyl- 1H-indazole derivative Indazole_Derivative->IDO1 Inhibition Tryptophan_depletion->T_Cell_Proliferation Kynurenine_accumulation->T_Cell_Proliferation Kynurenine_accumulation->Apoptosis ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Indazole_Derivative 5-bromo-1,3-dimethyl- 1H-indazole derivative Indazole_Derivative->ERK Modulation

References

Application Notes and Protocols for the Development of Therapeutic Agents from Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities. Substituted indazoles have garnered significant attention, particularly in oncology, for their potent inhibitory effects on various protein kinases and other key cellular targets.[1] Several indazole-containing drugs, such as Pazopanib, Axitinib, and Niraparib, have been approved for the treatment of various cancers, underscoring the therapeutic potential of this chemical class.[2]

These application notes provide a comprehensive overview of the development of therapeutic agents from substituted indazoles, including their mechanisms of action, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their structure-activity relationships.

Key Therapeutic Targets and Mechanisms of Action

Substituted indazoles exert their therapeutic effects by modulating the activity of a diverse range of biological targets. A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]

Kinase Inhibition:

Many indazole-based compounds are designed as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. Key kinase targets for substituted indazoles include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, as seen with Pazopanib and Axitinib, blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): Several indazole derivatives have been developed as potent inhibitors of FGFRs, which are often dysregulated in various cancers.[1]

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib is an example of an indazole-containing drug that targets ALK, a tyrosine kinase involved in the development of certain types of non-small cell lung cancer.

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Indazole derivatives have been synthesized to inhibit Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): Some substituted indazoles have shown potent activity against EGFR, including mutant forms that confer resistance to other therapies.

Other Mechanisms:

Beyond kinase inhibition, substituted indazoles have been developed to target other critical cellular processes:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Niraparib is a potent PARP inhibitor that is used in the treatment of ovarian cancer. PARP inhibitors interfere with DNA damage repair, leading to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways.

  • Histone Deacetylase (HDAC) Inhibition: Belinostat and Entinostat are indazole-containing HDAC inhibitors. By inhibiting HDACs, these compounds alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis.[2]

Data Presentation: Biological Activities of Substituted Indazoles

The following tables summarize the in vitro biological activities of representative substituted indazole derivatives against various therapeutic targets and cancer cell lines.

Compound/Drug NameTarget Kinase(s)IC50 (nM)Reference
PazopanibVEGFR-230[1]
AxitinibVEGFR-1, -2, -30.1, 0.2, 0.1-0.3[2]
EntrectinibALK12
NiraparibPARP-1-
Compound 101FGFR169.1 ± 19.8
Compound 102FGFR130.2 ± 1.9
Compound 109EGFR (T790M)5.3
Compound 123Aurora A/B0.026 (µM)
Compound 99FGFR12.9
Compound IDCell LineAntiproliferative IC50 (µM)Reference
Compound 2f4T1 (Breast Cancer)0.23[3]
Compound 2fA549 (Lung Cancer)1.15[3]
Compound 2fHeLa (Cervical Cancer)0.45[4]
Compound 2fHepG2 (Liver Cancer)0.80[5]
Compound 2fMCF-7 (Breast Cancer)0.34[5]
Compound 15kHCT-116 (Colon Cancer)Potent[6]
Compound 15mHeLa (Cervical Cancer)Potent[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and biological evaluation of substituted indazole therapeutic agents.

Protocol 1: General Synthesis of 1-Aryl-1H-indazoles

This protocol describes a common method for the synthesis of 1-aryl-1H-indazoles via a palladium-catalyzed cross-coupling reaction followed by cyclization.

Materials:

  • 2-Bromobenzaldehyde

  • Benzophenone hydrazone

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)biphenyl

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Palladium-Catalyzed Cross-Coupling:

    • To an oven-dried flask, add 2-bromobenzaldehyde (1.0 eq), benzophenone hydrazone (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and 2-(dicyclohexylphosphino)biphenyl (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture at 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Cyclization:

    • Dissolve the purified intermediate from the previous step in ethanol.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Extract the aqueous residue with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final 1-aryl-1H-indazole product by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Substituted indazole test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 96-well or 384-well, white, opaque)

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the substituted indazole in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a concentration gradient.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, its specific substrate, and the test compound at various concentrations in a kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30 °C for 1 hour.

  • ATP Depletion and ADP Conversion:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Detection:

    • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted indazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37 °C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted indazole in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or control medium (containing the same concentration of vehicle, e.g., DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Protocol 4: Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.

Materials:

  • Cancer cells treated with the substituted indazole

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochem Biochemical Assays (e.g., Kinase Inhibition) Characterization->Biochem Cellular Cell-Based Assays (e.g., MTT, Apoptosis) Biochem->Cellular Mechanism Mechanism of Action (e.g., Western Blot) Cellular->Mechanism

Caption: A generalized experimental workflow for the development of substituted indazole-based therapeutic agents.

VEGFR_signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K Ras Ras/Raf/MEK/ERK VEGFR->Ras Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR Inhibits Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation PI3K->Proliferation Ras->Proliferation

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Pazopanib.

Apoptosis_pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic Indazole_Kinase_Inhibitor Indazole Kinase Inhibitor Bcl2 Bcl-2 Indazole_Kinase_Inhibitor->Bcl2 Downregulates Bax Bax Indazole_Kinase_Inhibitor->Bax Upregulates Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a substituted indazole kinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize the synthesis of 5-bromo-1,3-dimethyl-1H-indazole and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound?

A1: A frequently employed strategy is a multi-step synthesis starting from a commercially available substituted aniline. The general sequence is as follows:

  • Indazole Ring Formation: Synthesis of the core 5-bromo-1H-indazole structure. A high-yield method involves the diazotization and cyclization of 4-bromo-2-methylaniline.[1]

  • N1-Methylation: Introduction of a methyl group at the N1 position of the indazole ring to form 5-bromo-1-methyl-1H-indazole. This step requires careful control to ensure regioselectivity.

  • C3-Methylation: Introduction of the second methyl group at the C3 position. This is typically achieved by deprotonating the C3 position with a strong base, followed by quenching with a methylating agent.

Q2: My overall yield is low. What are the most common causes?

A2: Low overall yield can be attributed to issues in any of the synthetic steps. Key areas to investigate include:

  • Incomplete Diazotization: The initial ring-forming reaction from 4-bromo-2-methylaniline can have low yields if the reaction conditions, such as temperature, are not strictly controlled.[1][2]

  • Formation of Isomers: Direct methylation of 5-bromo-1H-indazole can produce a mixture of 5-bromo-1-methyl-1H-indazole and the undesired 5-bromo-2-methyl-1H-indazole isomer, which can be difficult to separate and lowers the yield of the desired intermediate.[3]

  • Inefficient C3-Methylation: The deprotonation at the C3 position requires anhydrous conditions and a sufficiently strong base. Incomplete deprotonation will result in unreacted starting material.

  • Degradation or Side Reactions: Indazole intermediates can be sensitive to harsh acidic or basic conditions during workup and purification.

Q3: How can I improve the regioselectivity of N-methylation to favor the N1 isomer?

A3: Achieving high N1-selectivity is a common challenge. While direct methylation with agents like methyl iodide often yields mixtures, you can try several strategies:

  • Choice of Base and Solvent: The reaction conditions can influence the N1/N2 ratio. Experiment with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile).

  • Alternative Synthesis Route: A more robust method to avoid isomers is to use a starting material that already contains the N1-substituent or directs its formation. For example, a synthetic route starting from 2-fluoro-5-bromobenzaldehyde and formylhydrazine can be used to create the N1-methylated indazole core directly, avoiding the problematic direct methylation step.[3]

Q4: What are the best practices for introducing the methyl group at the C3 position?

A4: The C-H bond at the C3 position of an N1-substituted indazole is the most acidic carbon-proton, allowing for regioselective deprotonation.

  • Use a Strong Base: Organolithium reagents like n-butyllithium (n-BuLi) or strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are required for efficient deprotonation.

  • Anhydrous Conditions: The reaction must be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen) as organolithium reagents react rapidly with water.

  • Low Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Electrophile Quench: After deprotonation, add a suitable methylating agent, such as methyl iodide or dimethyl sulfate.

Q5: What are the most effective methods for purifying the final product and intermediates?

A5: Purification strategies depend on the nature of the impurities.

  • Crystallization: This is an effective method for removing minor impurities if a suitable solvent system can be found. The process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.[4]

  • Column Chromatography: Silica gel column chromatography is essential for separating constitutional isomers (N1 vs. N2-methylated) and removing closely related side products. A gradient elution with a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate) is typically effective.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Possible Cause Suggested Solution
Low Yield in 5-bromo-1H-indazole Synthesis (Step 1) Incomplete reaction during diazotization and cyclization.Ensure the temperature is maintained below 37 °C during the addition of isoamyl nitrite and subsequent reflux is sufficient.[1]
Loss of product during acidic/basic workup.Carefully control the pH during the workup and extraction steps. Ensure complete extraction with an appropriate solvent like ethyl acetate.[1]
Mixture of N1 and N2 Isomers Obtained (Step 2) Non-selective methylation conditions.Separate isomers using column chromatography. For future syntheses, consider an alternative route that avoids direct methylation of the NH-indazole.[3]
Incomplete Reaction in C3-Methylation (Step 3) Insufficient deprotonation of the C3 position.Use a stronger base (e.g., n-BuLi) or a slight excess of the base. Ensure all reagents and solvents are strictly anhydrous.
Inactive methylating agent.Use a fresh, high-purity bottle of the methylating agent (e.g., methyl iodide).
Product "Oils Out" During Crystallization The solution is cooling too rapidly or is highly impure.Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If impurities are significant, pre-purify using column chromatography.[4]
Multiple Unidentified Spots on TLC Side reactions or product degradation.Re-evaluate reaction conditions (temperature, reaction time). Use milder conditions for workup and purification where possible. Characterize major side products by NMR or MS to diagnose the underlying issue.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazole (Step 1)

This protocol is adapted from a high-yield synthesis starting with 4-bromo-2-methylaniline.[1]

  • Acetylation: Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) in a suitable reaction flask. Add acetic anhydride (0.109 L) while maintaining the temperature below 40 °C. Stir the solution for approximately 50 minutes.

  • Cyclization: Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the solution. Heat the mixture to reflux (approx. 68 °C) for 20 hours.

  • Workup: Cool the reaction to 25 °C and remove volatile solvents under reduced pressure. Add water (225 mL in portions) and distill the azeotrope.

  • Hydrolysis: Transfer the product mass back to the vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55 °C and add another 100 mL of concentrated HCl in portions over 2 hours.

  • Neutralization and Extraction: Cool the solution to 20 °C and carefully add 50% sodium hydroxide until the pH reaches 11, keeping the temperature below 37 °C. Add water (100 mL) and ethyl acetate (350 mL). Filter the mixture through Celite. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (240 mL), and dry over magnesium sulfate. Filter through a silica gel pad (45 g) with ethyl acetate. Concentrate the eluant by rotary evaporation, adding heptane (total of 0.45 L) during distillation until a solid remains.

  • Isolation: Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45 °C to yield 5-bromo-1H-indazole. A reported yield for this procedure is 94%.[1]

Protocol 2: General Procedure for N1-Methylation of 5-bromo-1H-indazole (Step 2)

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon), suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 1 hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise. Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to separate the N1 and N2-methylated isomers.

Protocol 3: General Procedure for C3-Methylation of 5-bromo-1-methyl-1H-indazole (Step 3)

  • Preparation: Add a solution of 5-bromo-1-methyl-1H-indazole (1.0 eq.) in anhydrous THF to a flame-dried flask under an inert atmosphere (Argon).

  • Deprotonation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq., solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Methylation: Add methyl iodide (1.2 eq.) dropwise to the solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or crystallization to obtain this compound.

Visualizations

G cluster_0 Synthetic Workflow for this compound A 4-bromo-2-methylaniline B 5-bromo-1H-indazole A->B Step 1: Diazotization & Cyclization C 5-bromo-1-methyl-1H-indazole B->C Step 2: N1-Methylation D This compound C->D Step 3: C3-Methylation

Caption: High-level synthetic workflow.

G start Low Overall Yield Detected check_step1 Analyze Step 1 Yield: 5-bromo-1H-indazole start->check_step1 step1_ok Yield >85%? check_step1->step1_ok Yes step1_cause Potential Causes: - Incomplete Diazotization - Suboptimal Temperature - Workup Losses check_step1->step1_cause No check_step2 Analyze Step 2 Yield: N1-Methylation step1_ok->check_step2 step1_solution Solutions: - Verify Reagent Stoichiometry - Maintain T < 40°C - Optimize Extraction pH step1_cause->step1_solution step1_solution->check_step2 step2_ok N1 Isomer Yield High? check_step2->step2_ok Yes step2_cause Potential Causes: - N1/N2 Isomer Formation - Incomplete Reaction check_step2->step2_cause No check_step3 Analyze Step 3 Yield: C3-Methylation step2_ok->check_step3 step2_solution Solutions: - Purify via Chromatography - Test Different Base/Solvent - Consider Alternate Route step2_cause->step2_solution step2_solution->check_step3 step3_ok Yield High? check_step3->step3_ok Yes step3_cause Potential Causes: - Insufficient Deprotonation - Non-anhydrous Conditions check_step3->step3_cause No end_node Systematic Optimization Complete step3_ok->end_node step3_solution Solutions: - Use n-BuLi or LDA - Ensure Dry Glassware/Solvents - React at -78°C step3_cause->step3_solution step3_solution->end_node

Caption: Troubleshooting logic for low yield diagnosis.

References

Technical Support Center: Purification of Crude 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of 5-bromo-1,3-dimethyl-1H-indazole. The methodologies described are designed to address common challenges encountered in a research and development setting, ensuring you can achieve high purity for this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Typically, the synthesis involves the N-methylation of a 5-bromo-1H-indazole precursor or bromination of 1,3-dimethyl-1H-indazole. Based on these pathways, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual 1,3-dimethyl-1H-indazole (if brominating) or 5-bromo-1H-indazole (if methylating).

  • Reagents and Solvents: Trace amounts of the brominating agent (e.g., N-Bromosuccinimide), methylating agent (e.g., methyl iodide, dimethyl sulfate), base (e.g., K₂CO₃, NaH), and reaction solvents (e.g., DMF, acetone, THF).

  • Reaction Byproducts:

    • Regioisomers: Bromination can sometimes occur at other positions on the indazole ring, leading to isomeric impurities that can be challenging to separate.[1][2]

    • Poly-brominated Species: Over-bromination can result in the formation of di-bromo-1,3-dimethyl-1H-indazole.[1]

    • Hydrolysis Products: If the reaction is exposed to water, certain reagents or intermediates might hydrolyze.

Q2: How do I choose the primary purification method: Recrystallization or Column Chromatography?

A2: The choice depends on the scale of your synthesis and the nature of the impurity profile.

  • Recrystallization is the preferred method for large-scale purification (>5-10 g) when your crude material is already relatively pure (>85-90%). It is cost-effective and efficient for removing small amounts of highly soluble or insoluble impurities. The key is finding a solvent system where the desired product has high solubility at an elevated temperature but low solubility at room temperature or below.[2][3]

  • Flash Column Chromatography is ideal for smaller scales or when dealing with complex mixtures containing multiple byproducts with polarities similar to your target compound.[4][5] It offers superior separation power but is more labor-intensive and costly in terms of solvent and silica gel usage.[5][6]

Below is a decision-making workflow to guide your choice.

start Crude this compound check_purity Assess Crude Purity (TLC/¹H NMR) start->check_purity recrystallize Purify by Recrystallization check_purity->recrystallize >90% Pure (Minor Impurities) chromatography Purify by Flash Column Chromatography check_purity->chromatography <90% Pure (Complex Mixture) final_product High-Purity Product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purification method selection.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues
Problem Encountered Probable Cause(s) Suggested Solutions
No crystals form upon cooling. 1. Too much solvent was used , resulting in an unsaturated solution. 2. The compound is very pure and lacks nucleation sites.1. Boil off a portion of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a "seed crystal" of pure this compound.[3]
Product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The melting point of the solute-solvent mixture is below the temperature of the solution. 3. High impurity load is depressing the melting point.1. Reheat the solution to re-dissolve the oil. 2. Add a small amount of additional solvent and allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). 3. If oiling persists, the impurity level is likely too high for recrystallization alone. Pre-purify the material using a quick silica gel plug or proceed directly to column chromatography.[3]
Low recovery yield. 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the cold solvent. 3. Crystals were washed with room-temperature solvent instead of ice-cold solvent.1. Use the absolute minimum amount of hot solvent required for complete dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath for at least 30-60 minutes before filtration to maximize precipitation. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3]
Product purity does not improve. The impurities have very similar solubility profiles to the product in the chosen solvent.Screen for a different solvent or a binary solvent system (a "solvent" and an "anti-solvent"). For example, dissolve the crude material in a minimal amount of a hot, good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water) until turbidity persists.[3]
Flash Column Chromatography Issues
Problem Encountered Probable Cause(s) Suggested Solutions
Poor separation of spots on TLC/column. The mobile phase (eluent) polarity is either too high or too low.1. If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 20% to 10% Ethyl Acetate in Heptane). 2. If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent. 3. For very close spots, consider using a different solvent system (e.g., Dichloromethane/Methanol) or switching to a gradient elution.[2]
Compound streaks on the column/TLC. 1. The sample was overloaded onto the column. 2. The compound is highly polar and interacting too strongly with the silica gel. 3. The compound might be acidic or basic.1. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 2. Add a small amount (0.5-1%) of a polar modifier like methanol to your eluent. 3. For acidic compounds, add ~1% acetic acid to the eluent. For basic N-heterocycles, adding ~1% triethylamine can prevent tailing by neutralizing acidic sites on the silica.[7]
Colored impurities co-elute with the product. The colored impurity has the same polarity as the product in the chosen eluent.1. Try a different solvent system. Aromatic interactions can be exploited; switching from an ethyl acetate/heptane system to a toluene-based system can alter the elution order. 2. If the color is from a baseline impurity, consider a pre-column filtration through a small pad of activated carbon or a different adsorbent like alumina before the main silica gel chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Single-Solvent)

This protocol is effective when the crude material is >90% pure and a suitable solvent has been identified (e.g., through small-scale screening). Isopropanol or ethanol/water mixtures are common starting points for indazole derivatives.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent.[3]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away the residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze purity by melting point, TLC, and/or ¹H NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for separating complex mixtures. The solvent system should be determined beforehand by TLC analysis, aiming for an Rf value of ~0.25-0.35 for the target compound.

  • Column Packing: Prepare a glass column with silica gel (slurry packed in the initial mobile phase, e.g., 5% Ethyl Acetate in Heptane). The amount of silica should be 30-50 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with the initial low-polarity mobile phase. Apply positive pressure to achieve a steady flow rate.[6]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.

  • Gradient Elution (if needed): If impurities are not eluting, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% Ethyl Acetate in Heptane) to elute the more polar compounds.[2]

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

cluster_prep Preparation cluster_run Execution cluster_post Workup prep_column 1. Pack Silica Gel Column load_sample 2. Load Crude Sample (Dry or Wet) prep_column->load_sample elute 3. Elute with Mobile Phase load_sample->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor by TLC collect->monitor monitor->elute Continue/Adjust Gradient combine 6. Combine Pure Fractions monitor->combine Elution Complete evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for flash column chromatography.

References

Technical Support Center: Synthesis of N-Methylated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-methylated indazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-methylated indazoles, with a primary focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the synthesis of N-methylated indazoles?

The primary challenge in the N-methylation of indazoles is controlling the regioselectivity of the reaction. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, and methylation can occur at either position, often leading to a mixture of N1- and N2-methylated isomers.[1][2] The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[2] Achieving high selectivity for one isomer over the other is crucial for synthesizing specific biologically active molecules and often requires careful optimization of reaction conditions.

Q2: What are the key factors that influence N1 vs. N2 regioselectivity in indazole methylation?

Several factors critically influence the ratio of N1 to N2 methylated products:

  • Reaction Conditions: The choice of base, solvent, and temperature is paramount. For instance, strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) typically favor the thermodynamically more stable N1-isomer.[3] Conversely, acidic conditions can promote N2-methylation.

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C3 position can sterically hinder attack at the N2 position, thus favoring N1-methylation. Conversely, electron-withdrawing groups, such as a nitro (NO₂) or carboxylate (CO₂Me) group at the C7 position, can direct methylation to the N2 position.[2]

  • Nature of the Methylating Agent: The choice of methylating agent can influence the regiochemical outcome. Common methylating agents include methyl iodide, dimethyl sulfate, diazomethane, and methyl triflate.

  • Thermodynamic vs. Kinetic Control: N1-methylated indazoles are often the thermodynamically more stable products, while N2-methylated indazoles can be favored under kinetically controlled conditions.[1]

Q3: How can I improve the selectivity for the N1-methylated product?

To favor the formation of the N1-methylated isomer, conditions that promote thermodynamic control are typically employed. A widely used and effective method is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3] Increasing the reaction temperature can also help to ensure the reaction reaches thermodynamic equilibrium, favoring the more stable N1 product.

Q4: How can I selectively synthesize the N2-methylated indazole?

Achieving selectivity for the N2 position often requires conditions that favor kinetic control or the use of specific directing groups. Here are some strategies:

  • Substituent Effects: As mentioned, electron-withdrawing substituents at the C7 position can strongly favor N2-alkylation.[2]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol (in this case, methanol) and a phosphine/azodicarboxylate reagent system, has been shown to favor the formation of the N2-alkylated regioisomer.

  • Acidic Conditions: Methylation under acidic conditions has been reported to selectively yield the N2-methyl derivative for certain substrates.[4]

Q5: My methylation reaction is giving a low yield or is not going to completion. What should I check?

Low yields or incomplete reactions can stem from several issues:

  • Inadequate Deprotonation: Ensure the base is active and used in a sufficient amount to fully deprotonate the indazole. For bases like NaH, ensure anhydrous conditions are maintained, as it reacts with water.

  • Reaction Temperature: Some methylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider carefully increasing the temperature.

  • Purity of Reagents: Ensure the indazole starting material, solvent, and methylating agent are pure and dry.

  • Choice of Base and Solvent: The combination of base and solvent is crucial. For example, weaker bases like potassium carbonate may not be effective in all solvents.

Q6: I have a mixture of N1 and N2 isomers. How can I separate them?

The separation of N1 and N2-methylated indazole isomers can be challenging due to their similar polarities. The most common method for separation is silica gel column chromatography. Finding an optimal solvent system is key. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5] The ratio can be optimized using thin-layer chromatography (TLC) to achieve the best separation. In some cases, recrystallization from a mixed solvent system (e.g., acetone/water, ethanol/water) can be an effective method for purification, potentially yielding a single isomer with high purity.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor N1/N2 Regioselectivity Reaction conditions are not optimized for selectivity.- For N1 selectivity, use a strong, non-nucleophilic base like NaH in an aprotic solvent like THF. - For N2 selectivity, consider Mitsunobu conditions or the use of substrates with electron-withdrawing groups at C7.
Steric or electronic effects of substituents are not being leveraged.- Analyze the steric and electronic properties of your indazole. Bulky groups at C3 favor N1, while electron-withdrawing groups at C7 favor N2.
Low or No Yield Incomplete deprotonation of the indazole.- Use a stronger base or ensure the current base is not passivated. - Ensure strictly anhydrous conditions when using water-sensitive bases like NaH.
Low reactivity of the methylating agent.- Consider a more reactive methylating agent, such as methyl triflate, but be aware of its high reactivity and toxicity.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Formation of Side Products Over-methylation leading to quaternary ammonium salts.- Use a stoichiometric amount of the methylating agent. - Monitor the reaction closely and stop it once the starting material is consumed.
Degradation of starting material or product.- If the reaction mixture is darkening, consider if the conditions are too harsh (e.g., temperature too high, base too strong).
Difficulty in Purification N1 and N2 isomers have very similar Rf values on TLC.- Screen a variety of TLC solvent systems with different polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).[7][8] - Consider using a different stationary phase for chromatography if silica gel is not effective.
Product is difficult to crystallize.- Try recrystallization from different single or mixed solvent systems.[9][10][11] - Use techniques like slow evaporation or seeding with a small crystal of the pure product.
Inconsistent Results Variability in reagent quality or reaction setup.- Use freshly opened or purified solvents and reagents. - Ensure consistent reaction conditions (temperature, stirring speed, atmosphere).

Quantitative Data on Regioselectivity

The regioselectivity of indazole methylation is highly dependent on the specific substrate and reaction conditions. The following tables summarize some reported quantitative data.

Table 1: N1 vs. N2 Methylation with Methyl Iodide and Dimethyl Sulfate

Indazole SubstrateMethylating AgentBaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)Reference
6-Nitro-1H-indazoleMethyl Iodide-Sealed Tube100N2 selectiveNot reported[1]
6-Nitro-1H-indazoleMethyl Iodide---10:50 (N1:N2) + 17% dimethylated-[1]
6-Nitro-1H-indazoleDimethyl SulfateKOH-45~1:186[1]
3-Substituted indazolesMethyl IodideBase--Predominantly N1Not reported[12]

Table 2: N1 vs. N2 Methylation with Other Methylating Agents

Indazole SubstrateMethylating AgentCatalyst/ReagentSolventTemperature (°C)N1:N2 RatioTotal Yield (%)Reference
6-Nitro-1H-indazoleDiazomethaneBF₃·Et₂O-7075% N175[1]
Various IndazolesMethyl 2,2,2-trichloroacetimidateTrifluoromethanesulfonic acid--N2 selectiveGood to excellent[1]

Experimental Protocols

Protocol 1: General Procedure for N1-Methylation (Thermodynamic Control)

This protocol is adapted for the selective synthesis of N1-methylated indazoles.[3]

  • Preparation: To a stirred solution of the desired 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of the indazole may be observed as a precipitate.

  • Methylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for N2-Methylation of 3-Methyl-6-nitro-1H-indazole (Kinetic Control)

This protocol is specifically for the N2-methylation of 3-methyl-6-nitro-1H-indazole, an intermediate in the synthesis of Pazopanib.[3]

  • Preparation: Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (DABCO, 1.0 equiv) in N,N-dimethylformamide (DMF).

  • Stirring: Stir the reaction mixture at room temperature for 15 minutes.

  • Addition of Methylating Agent: Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Reaction: Heat the reaction system to reflux temperature and continue stirring for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Precipitation: After completion, cool the mixture to room temperature. Add water and stir for 15 minutes to precipitate the product.

  • Isolation: Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.

Visualizations

Logical Workflow for Troubleshooting Regioselectivity

troubleshooting_workflow start Start: Mixture of N1/N2 Methylated Indazoles desired_product Desired Product? start->desired_product n1_desired N1-Isomer Desired desired_product->n1_desired N1 n2_desired N2-Isomer Desired desired_product->n2_desired N2 n1_conditions Promote Thermodynamic Control n1_desired->n1_conditions n2_conditions Promote Kinetic Control n2_desired->n2_conditions n1_base_solvent Use Strong Base (NaH) in Aprotic Solvent (THF) n1_conditions->n1_base_solvent n1_temp Increase Temperature (if reaction is slow) n1_conditions->n1_temp n1_sterics Utilize Bulky C3-Substituent (if applicable) n1_conditions->n1_sterics n2_mitsunobu Use Mitsunobu Conditions (MeOH, PPh3, DEAD/DIAD) n2_conditions->n2_mitsunobu n2_electronics Utilize EWG at C7 (e.g., -NO2, -CO2Me) n2_conditions->n2_electronics n2_acidic Explore Acidic Methylation Conditions n2_conditions->n2_acidic

Caption: Troubleshooting workflow for achieving desired regioselectivity.

Experimental Workflow for N1-Methylation

n1_methylation_workflow cluster_prep Preparation cluster_reaction Methylation cluster_workup Work-up & Purification prep_indazole Indazole in anhydrous THF add_nah Add NaH (1.2 eq) at 0 °C prep_indazole->add_nah warm_rt Warm to RT, stir 30 min add_nah->warm_rt cool_zero Cool to 0 °C warm_rt->cool_zero add_methylating Add MeI or Me2SO4 (1.1 eq) dropwise cool_zero->add_methylating react_rt Warm to RT, stir to completion add_methylating->react_rt quench Quench with sat. aq. NH4Cl react_rt->quench extract Extract with Ethyl Acetate (3x) quench->extract purify Dry, Concentrate, Column Chromatography extract->purify

Caption: Step-by-step workflow for the N1-methylation of indazoles.

References

Indazole Synthesis Technical Support Center: Troubleshooting Regioisomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioisomer formation during the synthesis of indazole derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve the desired regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am consistently getting a mixture of N1 and N2 alkylated indazoles. How can I improve the selectivity for the N1-alkylated product?

A1: Achieving high N1 selectivity often involves leveraging the greater thermodynamic stability of the 1H-indazole tautomer.[1][2][3] Here are key factors to consider for optimizing your reaction:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][3][4] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering it from reacting with the electrophile.[5]

  • Thermodynamic Equilibration: Using α-halo carbonyl or β-halo ester electrophiles can favor the formation of the more stable N1-substituted product through an equilibration process.[1][3][5]

  • Substituent Effects: The presence of bulky substituents at the C3 position of the indazole ring can sterically block the N2 position, thus favoring N1-alkylation.[1] For example, indazoles with 3-carboxymethyl, 3-tert-butyl, or 3-carboxamide groups have shown over 99% N1 regioselectivity with NaH in THF.[1][3][4]

Q2: My goal is to synthesize the N2-alkylated indazole. What reaction conditions should I employ?

A2: While the 1H-indazole is generally more stable, specific conditions can be used to favor the formation of the N2-alkylated product, often through kinetic control.[2]

  • Mitsunobu Reaction: This reaction is known to show a strong preference for producing the N2-alkylated regioisomer.[1][5]

  • Substituent Effects: Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me), at the C7 position can sterically hinder the N1 position and direct alkylation to the N2 position, leading to excellent N2 regioselectivity (≥ 96%).[1][3][5]

  • Metal-Mediated Reactions: The use of gallium/aluminum or aluminum-mediated direct alkylation has been developed for the high-yield, regioselective synthesis of 2H-indazoles.[6][7][8]

  • Davis-Beirut Reaction: This reaction provides a robust method for the synthesis of 2H-indazoles from o-nitrobenzylamines under basic conditions.[9][10][11]

Q3: Does the choice of alkylating agent affect the N1/N2 ratio?

A3: Yes, the nature of the alkylating agent can influence the regioselectivity. While a systematic study of a wide range of alkylating agents is complex, some trends have been observed. For instance, the optimized NaH/THF protocol for N1-alkylation has been shown to be effective with various primary alkyl halides and secondary alkyl tosylates.[1][3] However, as mentioned in Q1, specific electrophiles like α-halo carbonyls can promote equilibration towards the N1-isomer.[1][3][5]

Troubleshooting Guides

Guide 1: Poor N1-Selectivity in Alkylation Reactions

Problem: Your reaction is producing a significant amount of the N2-isomer when the N1-isomer is the desired product.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Base/Solvent Combination Switch to sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent.Increased N1-selectivity due to the coordinating effect of Na⁺, which sterically hinders the N2 position.[5]
Kinetic Control Dominating Increase the reaction temperature or time to allow for thermodynamic equilibration, which favors the more stable N1-isomer.[1][2]The N2-isomer may convert to the more stable N1-isomer, improving the N1/N2 ratio.
Unfavorable Substituent Effects If your indazole has an electron-withdrawing group at C7, this will strongly favor N2-alkylation. Consider synthesizing an alternative indazole precursor without this substituent if possible.Removal of the C7 directing group should lead to a higher proportion of the N1-alkylated product.[1][3][5]
Guide 2: Low Yield of N2-Alkylated Product

Problem: You are attempting to synthesize the N2-isomer but are obtaining low yields or a mixture favoring the N1-isomer.

Potential Cause Troubleshooting Step Expected Outcome
Thermodynamic Conditions Employ a kinetically controlled reaction. The Mitsunobu reaction is a reliable method for achieving high N2-selectivity.[1][5]The Mitsunobu conditions should significantly favor the formation of the N2-alkylated product.
Lack of Directing Groups If possible, utilize an indazole with a C7 substituent like -NO₂ or -CO₂Me to sterically block the N1 position.The presence of a C7 substituent will direct the alkylation to the N2 position, increasing the yield of the desired isomer.[1][3][5]
Inappropriate Metal Promoter For direct alkylations, consider using Ga/Al or Al-mediated conditions which have been specifically developed for N2-regioselectivity.[6][7][8]These metal-mediated protocols can provide high yields of the 2H-indazole.

Data Summary

The following tables summarize the reported regioselectivity for the N-alkylation of various indazoles under different reaction conditions.

Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
1H-IndazoleAlkyl BromideNaHTHFHigh N1-selectivity[1][3][4]
1H-IndazoleAlkyl BromideK₂CO₃DMFMixture of isomers[4]
1H-IndazoleAlcoholPPh₃/DIADTHF1:2.5 (N1:N2)[1]

Table 2: Effect of Indazole Substituents on Regioselectivity (NaH/THF conditions)

C3-SubstituentN1-RegioselectivityC7-SubstituentN2-RegioselectivityReference
-CO₂Me>99%-NO₂≥ 96%[1][3][5]
-tBu>99%-CO₂Me≥ 96%[1][3][5]
-COMe>99%[1][3]
-CONH₂>99%[1][3]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF
  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required until completion (monitor by TLC).

  • Workup: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation via the Mitsunobu Reaction
  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.[2]

Visual Guides

G cluster_0 Indazole Alkylation Pathways Indazole 1H-Indazole N1_Product N1-Alkylated Indazole (Thermodynamic Product) Indazole->N1_Product Thermodynamic Control (e.g., NaH/THF, heat) N2_Product N2-Alkylated Indazole (Kinetic Product) Indazole->N2_Product Kinetic Control (e.g., Mitsunobu) N2_Product->N1_Product Equilibration G start Start | Substituted 1H-Indazole conditions Reaction Conditions Base Selection (e.g., NaH, K₂CO₃) Solvent Choice (e.g., THF, DMF) Alkylating Agent Temperature & Time start->conditions workup Workup & Purification (Chromatography) conditions->workup n1_product N1-Alkylated Indazole workup->n1_product Isomer Separation n2_product N2-Alkylated Indazole workup->n2_product Isomer Separation

References

Technical Support Center: Optimizing Reaction Conditions for Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and functionalization of halogenated indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing the indazole core, and how can they be minimized?

A1: The most frequently encountered side products in 1H-indazole synthesis include the formation of the undesired 2H-indazole isomer, hydrazones, and dimeric impurities.[1][2] The formation of these byproducts is highly dependent on the synthetic route and reaction conditions. Elevated temperatures can sometimes adversely affect the synthesis.[1] For instance, in syntheses starting from salicylaldehyde and hydrazine, side reactions like hydrazone and dimer formation can occur, and aprotic solvents like DMSO and DMF may provide higher yields compared to acidic ethanol.

Q2: How can I distinguish between the N-1 and N-2 alkylated isomers of a halogenated indazole?

A2: Spectroscopic methods are the primary means of differentiation. In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; for 2H-indazoles, this proton is generally shifted downfield compared to the 1H-isomer.[1] Additionally, 2D NMR techniques like HMBC can show correlations between the N-alkyl protons and the carbon atoms of the indazole ring (C7a for N-1 and C3 for N-2), allowing for unambiguous assignment. Chromatographic techniques such as HPLC can also often separate the two isomers.

Q3: My halogenation reaction is not regioselective. What factors control the position of halogenation on the indazole ring?

A3: The regioselectivity of indazole halogenation is influenced by several factors, including the nature of the halogenating agent, the solvent, the reaction temperature, and the position of existing substituents on the indazole ring. For instance, direct C-H chlorination is a common approach, and its regioselectivity is highly dependent on the reaction conditions.[3] Metal-free methods have been developed that can be tuned to produce mono- or poly-halogenated products by adjusting these conditions.[4][5]

Q4: I am observing significant dehalogenation of my starting material in a Suzuki-Miyaura coupling reaction. What could be the cause?

A4: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings. Potential causes include:

  • Reaction Temperature: High temperatures can promote dehalogenation.

  • Base: The choice and concentration of the base can influence the extent of this side reaction.

  • Catalyst/Ligand System: Some palladium catalysts and ligands are more prone to inducing dehalogenation than others.

  • Purity of Reagents: Impurities in the solvent or reagents can contribute to the degradation of the starting material. It has been noted that for some heterocyclic systems, bromo and chloro derivatives are superior to iodo-derivatives as they show a reduced propensity for dehalogenation.

Troubleshooting Guides

Halogenation Reactions

Issue: Low or no yield of the desired halogenated indazole.

Possible Cause Troubleshooting Step
Inactive Halogenating Agent Use a fresh batch of the halogenating agent (e.g., NBS, NCS). Ensure proper storage to prevent decomposition.[6]
Poor Solubility of Starting Material Screen different solvents to improve the solubility of the indazole. Common solvents for halogenation include acetonitrile, DMF, and ethanol.[4][6]
Inappropriate Reaction Temperature Optimize the reaction temperature. Some halogenations proceed efficiently at room temperature, while others may require heating.[4]

Issue: Formation of multiple halogenated products (di- or tri-halogenation).

Possible Cause Troubleshooting Step
Excess Halogenating Agent Reduce the equivalents of the halogenating agent to favor mono-halogenation.[7]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-halogenated product is formed.
N-Alkylation Reactions

Issue: Poor regioselectivity between N-1 and N-2 alkylation.

Possible Cause Troubleshooting Step
Inappropriate Base-Solvent Combination For N-1 selectivity, use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as THF.[8][9][10] For N-2 selectivity, conditions favoring kinetic control or specific catalytic systems may be required.[8]
Steric Hindrance Substituents at the C7 position can sterically hinder the N-1 position, favoring N-2 alkylation.[8][9][10]
Thermodynamic vs. Kinetic Control Conditions that allow for equilibration tend to favor the more thermodynamically stable N-1 product.[8][9][10]
Suzuki-Miyaura Cross-Coupling

Issue: Low yield of the coupled product.

Possible Cause Troubleshooting Step
Catalyst Inactivity Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation.[11]
Improper Base Selection/Activation Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous and finely powdered if necessary.[12][13]
Solvent System Not Optimized A mixture of an organic solvent (e.g., dioxane, DME, THF) and water is often optimal. The ratio can be critical.
Oxygen Contamination Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[14]
Homocoupling of Boronic Acid Use a slight excess of the boronic acid, but avoid a large excess which can lead to purification challenges.
Buchwald-Hartwig Amination

Issue: No or low conversion of the aryl halide.

Possible Cause Troubleshooting Step
Aryl Halide Reactivity The reactivity of aryl halides follows the trend I > Br > Cl. For less reactive chlorides, a more active catalyst/ligand system may be required.[15]
Catalyst Poisoning Ensure all reagents and solvents are pure. Functional groups like azo groups can poison the catalyst.[16]
Incorrect Ligand Choice The choice of phosphine ligand is critical and substrate-dependent. Screen different ligands (e.g., BINAP, Xantphos, RuPhos).[17]
Base Incompatibility Strong bases like NaOtBu can be incompatible with certain functional groups (e.g., esters, nitro groups). Weaker bases like K₂CO₃ can be used, but may result in slower reaction rates.[16]

Data Presentation

Table 1: Optimization of Reaction Conditions for Mono-bromination of 2-Phenyl-2H-indazole

Entry NBS (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
11.0EtOH252.088
21.0EtOH502.098
31.0MeCN502.095
41.0H₂O505.071
Data adapted from a study on metal-free regioselective halogenation.

Table 2: Influence of Base and Solvent on N-Alkylation Regioselectivity of 1H-Indazole

Base Solvent Temperature N-1:N-2 Ratio Notes
NaHTHF0 °C to RT>99:1Favors thermodynamic N-1 product.[8][9][10]
K₂CO₃DMFRTMixture of isomersA common method, but often lacks high selectivity.[8]
Cs₂CO₃DMFRTMixture of isomersSimilar to K₂CO₃, the ratio can be substrate-dependent.
This table summarizes general trends observed in indazole N-alkylation.

Table 3: Selected Conditions for Suzuki-Miyaura Coupling of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
Arylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/Water or DME80-14060-95
Heteroarylboronic acidXPhosPd G2/XPhosK₂CO₃Ethanol/Water80-12065-89
Data adapted from a comparative guide on indazole functionalization.[17]

Table 4: General Conditions for Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Amine Type Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
Primary/Secondary AminePd₂(dba)₃ / BINAP or RuPhosNaOtBu or LiHMDSToluene or THF80-11070-90
Amide/CarbamatePd(OAc)₂ / XantphosCs₂CO₃Dioxane100-12060-85
Data adapted from a comparative guide on indazole functionalization.[17]

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 4-Iodo-3-methyl-1H-indazole

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product.[18]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-3-methyl-1H-indazole (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Indazole

This is a generalized procedure adapted from literature for the Suzuki-Miyaura coupling of a bromo-indazole.[17]

  • Setup: In a reaction vessel, combine the halogenated indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yield_Suzuki start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Activity (Catalyst, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sol_reagents1 Use fresh catalyst/ligand check_reagents->sol_reagents1 sol_reagents2 Use anhydrous, finely ground base check_reagents->sol_reagents2 sol_reagents3 Degas solvents thoroughly check_reagents->sol_reagents3 dehalogenation Dehalogenation Observed? check_conditions->dehalogenation homocoupling Homocoupling of Boronic Acid? check_conditions->homocoupling incomplete_conversion Incomplete Conversion? check_conditions->incomplete_conversion sol_dehalo1 Lower reaction temperature dehalogenation->sol_dehalo1 sol_dehalo2 Screen different bases dehalogenation->sol_dehalo2 sol_homo1 Adjust stoichiometry (1.1-1.3 eq. boronic acid) homocoupling->sol_homo1 sol_incomplete1 Increase temperature incomplete_conversion->sol_incomplete1 sol_incomplete2 Increase catalyst loading incomplete_conversion->sol_incomplete2 sol_incomplete3 Screen different catalyst/ligand systems incomplete_conversion->sol_incomplete3

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.

N_Alkylation_Selectivity cluster_n1 N-1 Alkylation (Thermodynamic Product) cluster_n2 N-2 Alkylation (Kinetic Product) start Indazole Alkylation n1_base Strong, non-coordinating base (e.g., NaH) start->n1_base n2_conditions Weaker base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF) start->n2_conditions n2_sterics Steric hindrance at C7 start->n2_sterics n1_solvent Non-polar aprotic solvent (e.g., THF) n1_base->n1_solvent n1_product N-1 Alkylated Indazole n1_solvent->n1_product n2_product N-2 Alkylated Indazole n2_conditions->n2_product n2_sterics->n2_product

Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.

References

Technical Support Center: Synthesis of 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1,3-dimethyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective strategy involves a two-step process:

  • N1-methylation of 5-bromo-1H-indazole: This step selectively introduces a methyl group at the N1 position of the indazole ring to form 5-bromo-1-methyl-1H-indazole. To avoid the common issue of forming a mixture of N1 and N2 isomers, a specific synthetic route starting from 2-fluoro-5-bromobenzaldehyde can be employed.[1]

  • C3-methylation of 5-bromo-1-methyl-1H-indazole: The second methyl group is then introduced at the C3 position, typically through a deprotonation-alkylation sequence.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include:

  • Regioselectivity during N-methylation: Direct methylation of 5-bromo-1H-indazole often yields a mixture of 5-bromo-1-methyl-1H-indazole (N1 isomer) and 5-bromo-2-methyl-1H-indazole (N2 isomer), which can be difficult to separate.[1]

  • Controlling the C3-methylation: The introduction of the methyl group at the C3 position requires careful control of reaction conditions to avoid side reactions and ensure good yields.

  • Potential for side product formation: Various side products can arise during both the N-methylation and C3-methylation steps, complicating purification.

Q3: How can I avoid the formation of N2-methylated isomers?

A3: A robust method to circumvent the formation of N1/N2 isomer mixtures is to synthesize 5-bromo-1-methyl-1H-indazole from 2-fluoro-5-bromobenzaldehyde and formylhydrazine. This multi-step process, which involves condensation, cyclization, and reduction, selectively yields the desired N1-methylated precursor.[1]

Q4: What are the expected side products during the C3-methylation step?

A4: During the C3-methylation, which often involves lithiation, potential side products may include:

  • Unreacted starting material: Incomplete deprotonation or methylation will result in the presence of 5-bromo-1-methyl-1H-indazole in the final product mixture.

  • Over-methylation: Although less common at the C3 position, the use of a large excess of the methylating agent could potentially lead to the formation of quaternary salts.

  • Products from reaction with solvent: If using solvents like THF, deprotonation of the solvent can occur, leading to byproducts.

  • Ring-opening products: Under harsh basic conditions, the indazole ring may be susceptible to cleavage.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion during N1-methylation 1. Inactive methylating agent. 2. Insufficiently strong base for deprotonation of 5-bromo-1H-indazole. 3. Low reaction temperature.1. Use a fresh or purified methylating agent. 2. Employ a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). 3. Increase the reaction temperature as recommended in established protocols.
Poor N1:N2 regioselectivity 1. Reaction conditions favor a mixture of isomers (e.g., using weaker bases like K₂CO₃ in DMF).1. For direct methylation, use NaH in THF, which is known to favor N1-alkylation.[2] 2. To avoid this issue entirely, utilize the synthetic route starting from 2-fluoro-5-bromobenzaldehyde.[1]
Difficulty in separating N1 and N2 isomers The N1 and N2 isomers often have very similar polarities.1. Optimize column chromatography conditions (e.g., use a high-resolution column and screen different solvent systems). 2. Attempt recrystallization from a mixed solvent system.
Low yield in C3-methylation 1. Incomplete deprotonation at C3. 2. Inactive methylating agent. 3. Quenching of the lithiated intermediate by moisture.1. Use a strong base like n-butyllithium or LDA under strictly anhydrous conditions. 2. Ensure the methylating agent is fresh and added at the appropriate temperature. 3. Maintain an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high. 2. Excess of reagents. 3. Presence of oxygen or moisture.1. Carefully control the reaction temperature, especially during the addition of organolithium reagents. 2. Use a controlled stoichiometry of reagents. 3. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas.

Data Presentation

Table 1: Regioselectivity in the N-alkylation of Substituted Indazoles under Various Conditions

Base Solvent Alkylating Agent Temperature (°C) N1:N2 Ratio Yield (%)
K₂CO₃DMFAlkyl bromide12058:4247 (N1)
NaHTHFAlkyl bromideRoom Temp.>99:1Not specified
Cs₂CO₃DioxaneAlkyl tosylate90>95:5>90
Cs₂CO₃DMFAlkyl bromideRoom Temp.1.3:185 (combined)
-Mitsunobu (DIAD/PPh₃)Alcohol501:2.520 (N1), 58 (N2)

Note: This data is for various substituted indazoles and serves as a general guide. The specific ratios for 5-bromo-1H-indazole may vary.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1-methyl-1H-indazole (N1-selective)

This protocol is adapted from a patented procedure to avoid the formation of N1/N2 isomers.[1]

  • Condensation: To a solution of 2-fluoro-5-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add formylhydrazine (1.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-5 hours.

  • Cyclization: After completion of the condensation (monitored by TLC), evaporate the solvent under reduced pressure. To the residue, add a polar aprotic solvent (e.g., DMSO) and a base such as anhydrous sodium carbonate (2.0 eq). Heat the mixture to 90-100 °C and stir overnight.

  • Reduction: After workup to isolate the intermediate 1-formyl-5-bromoindazole, dissolve it in anhydrous THF and cool to 0 °C. Add a reducing agent such as borane-dimethyl sulfide complex (BH₃-SMe₂) dropwise. After the addition, warm the reaction to 40-45 °C for 2 hours.

  • Work-up and Purification: Carefully quench the reaction with methanol at 0 °C, followed by acidification with HCl. After extraction and basification, the product is extracted with an organic solvent, dried, and purified by recrystallization or column chromatography to yield 5-bromo-1-methyl-1H-indazole.

Protocol 2: Synthesis of this compound (C3-methylation)

This is a generalized protocol based on common methods for C3-functionalization of indazoles. It is recommended to first perform this reaction on a small scale to optimize conditions.

  • Deprotonation: To a solution of 5-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Methylation: To the resulting solution, add methyl iodide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: N1-Methylation cluster_step2 Step 2: C3-Methylation Start 5-bromo-1H-indazole N_Methylation N-Methylation (e.g., NaH, MeI in THF) Start->N_Methylation Isomer_Mix Mixture of N1 and N2 isomers N_Methylation->Isomer_Mix Separation Chromatographic Separation Isomer_Mix->Separation N1_Isomer 5-bromo-1-methyl-1H-indazole Separation->N1_Isomer N2_Isomer 5-bromo-2-methyl-1H-indazole (Side Product) Separation->N2_Isomer C3_Deprotonation C3-Deprotonation (e.g., n-BuLi in THF at -78°C) N1_Isomer->C3_Deprotonation C3_Methylation Methylation (MeI) C3_Deprotonation->C3_Methylation Final_Product This compound C3_Methylation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Side Product Formation Start Problem: Unexpected Side Products Check_Step Identify at which step the side products are forming Start->Check_Step N_Alkylation_Issue N-Alkylation Step Check_Step->N_Alkylation_Issue N-Methylation C3_Alkylation_Issue C3-Alkylation Step Check_Step->C3_Alkylation_Issue C3-Methylation N_Alkylation_Cause Cause: Poor Regioselectivity N_Alkylation_Issue->N_Alkylation_Cause C3_Alkylation_Cause Possible Causes: - Non-anhydrous conditions - Incorrect temperature - Excess reagents C3_Alkylation_Issue->C3_Alkylation_Cause N_Alkylation_Solution Solution: Modify base/solvent (e.g., NaH/THF) or use alternative route N_Alkylation_Cause->N_Alkylation_Solution C3_Alkylation_Solution Solution: - Use dry solvents/glassware - Maintain low temperature (-78°C) - Control stoichiometry C3_Alkylation_Cause->C3_Alkylation_Solution

Caption: Troubleshooting logic for side product formation.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-bromo-1,3-dimethyl-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.

Proposed Synthetic Route

A common and scalable synthetic route to this compound involves a three-step process, starting from the commercially available 3-methyl-1H-indazole. This route is outlined below and will be the focus of the subsequent troubleshooting guides.

Synthetic_Workflow Start 3-Methyl-1H-indazole Step1 Step 1: Bromination Start->Step1 Intermediate1 5-Bromo-3-methyl-1H-indazole Step1->Intermediate1 Bromine, Acetic Acid Step2 Step 2: N1-Methylation Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct NaH, THF, Methyl Iodide N-Methylation_Troubleshooting Problem Low N1-Selectivity in Methylation Cause1 Suboptimal Base/Solvent System Problem->Cause1 Cause2 Incorrect Temperature Problem->Cause2 Solution1 Use NaH in THF Cause1->Solution1 Solution2 Maintain Low Temperature During Deprotonation Cause2->Solution2 Rationale1 Favors Thermodynamic N1 Product via Steric Hindrance at N2 Solution1->Rationale1

Technical Support Center: Suzuki Coupling with Bromo-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-indazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: My Suzuki coupling with a bromo-indazole is showing low to no conversion. What are the most likely causes?

Low or no conversion is a frequent issue that can often be traced back to a few key areas of the reaction setup.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivation can be a primary reason for failure.

    • Oxidation: The active Pd(0) species is susceptible to oxidation by dissolved oxygen in your reaction mixture.[1] Rigorous deoxygenation of your solvents and reaction setup by sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw method is critical.[1]

    • Improper Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) form. Issues with this reduction can stall the catalytic cycle before it even begins.

  • Ligand Selection and Degradation: The choice of phosphine ligand is crucial as it influences the catalyst's stability and reactivity.[2][3]

    • Steric and Electronic Properties: Bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] For bromo-indazoles, ligands like dppf have also shown considerable success.[6][7]

    • Ligand Instability: Phosphine ligands can be sensitive to air and may oxidize over time, rendering them ineffective. Ensure you are using fresh or properly stored ligands.

  • Sub-optimal Base or Solvent System: The base and solvent play critical roles in the transmetalation step and overall reaction kinetics.[4][8]

    • Base Strength and Solubility: The base, typically a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions.[6][9] Its solubility in the reaction medium is also important.

    • Solvent Polarity: Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used to dissolve both the organic substrates and the inorganic base.[8][10] The water is essential for dissolving the base and activating the boronic acid.[8]

Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. How can I minimize this?

Boronic acid homocoupling is a common side reaction that competes with the desired cross-coupling, reducing your yield and complicating purification.[1]

  • Primary Cause - Oxygen: The presence of dissolved oxygen is a major contributor to homocoupling.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the unwanted dimerization of the boronic acid.[1]

    • Mitigation: As mentioned previously, meticulous degassing of your reaction mixture is the most effective way to prevent this.[1]

  • Catalyst Choice: The use of a Pd(II) pre-catalyst can sometimes lead to initial homocoupling as it reacts directly with the boronic acid before being fully reduced to Pd(0).[1]

    • Mitigation: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring rapid reduction of your Pd(II) pre-catalyst can help. Additionally, employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[1]

Q3: My NH-free bromo-indazole is giving a complex mixture of products. What could be happening?

Reactions with NH-free indazoles can be complicated by reactions at the nitrogen atom.

  • N-Arylation: In some cases, a competing N-arylation reaction can occur, where the indazole nitrogen acts as a nucleophile, leading to the formation of N-aryl indazole byproducts.[11]

    • Mitigation: Protecting the indazole nitrogen with a suitable protecting group, such as a Boc group, can prevent this side reaction.[6][12] The Boc group can often be removed in a subsequent step or sometimes comes off during the Suzuki reaction workup.[12]

  • Deacylation of N-Acyl Indazoles: If you are using an N-acyl protected bromo-indazole, the basic reaction conditions can sometimes lead to the cleavage of the acyl group, resulting in the formation of the unprotected indazole and complicating the product mixture.[6]

Q4: The reaction works, but the purification is very difficult due to co-eluting impurities. What are my options?

Purification challenges often arise from byproducts that have similar polarities to the desired product.

  • Homocoupled Byproduct: The boronic acid homodimer is a frequent culprit in co-elution issues.[1]

    • Mitigation: The best approach is to minimize its formation in the first place by rigorously excluding oxygen.[1] If it does form, exploring different solvent systems for column chromatography or considering recrystallization may improve separation.[1]

  • Protodeboronation: This is a side reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of the corresponding arene. This can be promoted by excess water or high temperatures.[13][14]

    • Mitigation: Using anhydrous solvents where possible or minimizing the amount of water can help.[14] Lowering the reaction temperature may also be beneficial.[14]

Troubleshooting Decision Tree

For a systematic approach to diagnosing issues with your Suzuki coupling, consider the following decision tree.

G start Low or No Conversion catalyst Check Catalyst System start->catalyst Is the catalyst active? conditions Review Reaction Conditions start->conditions Are conditions optimal? reagents Verify Reagent Quality start->reagents Are reagents pure? ligand_choice Optimize Ligand (e.g., dppf, Buchwald ligands) catalyst->ligand_choice Potential Issues deoxygenation Ensure Rigorous Deoxygenation (N2/Ar sparge, Freeze-Pump-Thaw) catalyst->deoxygenation Potential Issues base_choice Evaluate Base (K2CO3, Cs2CO3, K3PO4) conditions->base_choice Parameters to Check solvent_system Adjust Solvent (Dioxane/H2O, DMF) conditions->solvent_system Parameters to Check temperature Optimize Temperature conditions->temperature Parameters to Check boronic_acid_quality Check Boronic Acid Stability reagents->boronic_acid_quality Factors to Consider bromo_indazole_purity Confirm Bromo-indazole Purity reagents->bromo_indazole_purity Factors to Consider side_reactions Significant Side Products homocoupling Boronic Acid Homocoupling side_reactions->homocoupling deboronation Protodeboronation side_reactions->deboronation n_arylation N-Arylation side_reactions->n_arylation homocoupling->deoxygenation Primary Solution minimize_water Use Anhydrous Solvents deboronation->minimize_water Mitigation Strategies lower_temp Lower Reaction Temperature deboronation->lower_temp Mitigation Strategies protecting_group Use N-Protecting Group (e.g., Boc) n_arylation->protecting_group Solution purification Purification Issues co_elution Co-eluting Impurities purification->co_elution chromatography_optimization Optimize Chromatography Solvents co_elution->chromatography_optimization Purification Techniques recrystallization Attempt Recrystallization co_elution->recrystallization Purification Techniques

Caption: A troubleshooting decision tree for Suzuki coupling of bromo-indazoles.

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromo-indazole

This protocol provides a starting point for the Suzuki coupling of a bromo-indazole with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Bromo-indazole (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the bromo-indazole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80–120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14]

Data Presentation

The following table summarizes common catalysts and conditions that have been successfully employed for the Suzuki coupling of bromo-indazoles.

Bromo-indazole PositionCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
5-BromoPd(dppf)Cl₂dppfK₂CO₃DME/H₂O80Good to High[6],[15]
7-BromoPd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/EtOH/H₂O140Moderate to Good[9]
3-IodoPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-120Varies[14]
VariousPdCl₂(dppf)·DCMdppfK₂CO₃1,4-Dioxane/H₂O100Good[10]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Understanding the catalytic cycle is fundamental to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Bromo-indazole) PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Mild Reaction Conditions for 1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1H-indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to employ mild and efficient methods for the construction of this critical heterocyclic scaffold. Classical methods for indazole synthesis often rely on harsh conditions, such as diazotization and nitrosation reactions, which can be incompatible with sensitive functional groups and pose safety concerns.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for modern, milder synthetic strategies.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using mild synthesis conditions for 1H-indazoles?

A1: Employing mild reaction conditions offers several key benefits in the synthesis of 1H-indazoles. Primarily, it enhances functional group tolerance, allowing for the synthesis of more complex and decorated indazole derivatives without the need for extensive protecting group strategies. This is particularly crucial in drug discovery, where diverse functionalities are explored to modulate pharmacological properties. Furthermore, milder conditions often lead to cleaner reactions with fewer byproducts, simplifying purification and improving overall yields.[2] They can also offer environmental advantages by reducing energy consumption and the use of hazardous reagents.

Q2: My reaction is producing a mixture of 1H- and 2H-indazole isomers. How can I improve the regioselectivity for the 1H-isomer?

A2: Achieving high regioselectivity is a common challenge in indazole synthesis. The 1H-tautomer is generally the more thermodynamically stable isomer.[3] To favor its formation, consider the following:

  • Choice of Base and Solvent: In N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N-1 substitution.

  • Reaction Conditions: Thermodynamic control can sometimes be achieved by allowing the reaction to equilibrate, which may involve longer reaction times or gentle heating.

  • Synthetic Strategy: Certain synthetic routes are inherently more selective for the 1H-isomer. For instance, methods involving the cyclization of appropriately substituted precursors, such as some palladium-catalyzed intramolecular aminations, can provide excellent regiocontrol.

Q3: What are some common metal-free methods for synthesizing 1H-indazoles under mild conditions?

A3: Several effective metal-free methods have been developed to avoid the cost and potential toxicity of transition metal catalysts.[4] Notable examples include:

  • From o-Aminobenzoximes: This method involves the selective activation of the oxime hydroxyl group in the presence of an amino group, followed by cyclization. A common approach uses methanesulfonyl chloride (MsCl) and triethylamine (NEt3) at temperatures ranging from 0 °C to room temperature, offering good to excellent yields.[1][2]

  • From N-Tosylhydrazones: The reaction of N-tosylhydrazones with nitroaromatic compounds can proceed under transition-metal-free conditions to yield 1H-indazoles. This method is praised for its broad substrate scope and environmental friendliness.[2]

  • PIFA-mediated Oxidative C-N Bond Formation: Using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant, arylhydrazones can be cyclized to form 1H-indazoles under mild, metal-free conditions. This protocol is known for its tolerance of various functional groups.[2]

II. Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed Intramolecular C-H Amination

Symptoms: The desired 1H-indazole product is obtained in low yield, with significant amounts of starting material remaining or the formation of decomposition products.

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The choice of ligand is also critical; ensure the ligand is stable under the reaction conditions and is used in the correct ratio to the palladium precursor.

  • Incorrect Base: The choice of base is crucial for the efficiency of the C-H activation and amination steps. Experiment with different bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or DBU. The pKa of the base should be optimized for the specific substrate.

  • Sub-optimal Temperature: While aiming for mild conditions, the reaction may still require a specific temperature to proceed efficiently. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C) while monitoring for potential side product formation.

  • Poor Substrate Reactivity: Electron-withdrawing groups on the aryl ring can sometimes disfavor the C-H activation step. In such cases, a more electron-rich palladium catalyst (i.e., with a more electron-donating ligand) may be required.

Problem 2: Formation of Impurities in the Synthesis from o-Aminobenzoximes

Symptoms: Besides the desired 1H-indazole, other spots are visible on TLC, which may correspond to the Beckmann rearrangement product or unreacted starting material.

Possible Causes & Solutions:

  • Stoichiometry of Reagents: The ratio of methanesulfonyl chloride (MsCl) and triethylamine (NEt₃) to the o-aminobenzoxime is critical. An excess of MsCl can lead to undesired side reactions. A slight excess of both MsCl and NEt₃ is generally recommended, but this may need to be optimized for your specific substrate.[1]

  • Reaction Temperature: This reaction is typically run at 0 °C to room temperature. Running the reaction at too high a temperature can promote the Beckmann rearrangement. Ensure the reaction is adequately cooled, especially during the addition of MsCl.

  • (Z)-Oxime Isomer: The cyclization to the 1H-indazole is believed to proceed preferentially from the (Z)-isomer of the oxime. If you have a mixture of (E) and (Z) isomers, this could affect the yield. While isomerization is unlikely under these mild conditions, ensuring the starting oxime is predominantly the (Z)-isomer can be beneficial.[1]

  • Slow Addition of Reagents: Add the methanesulfonyl chloride dropwise to the cooled solution of the oxime and triethylamine to maintain better control over the reaction and minimize side product formation.

III. Experimental Protocols

Protocol 1: Metal-Free Synthesis of 3-Methyl-1H-indazole from o-Aminoacetophenone Oxime

This protocol is adapted from a mild and scalable method reported by Counceller et al.[1][2]

Materials:

  • o-Aminoacetophenone oxime

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of o-aminoacetophenone oxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-methyl-1H-indazole.

Protocol 2: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This method provides an efficient route to 3-substituted 1H-indazoles from arylhydrazones.

Materials:

  • Arylhydrazone (starting material)

  • Silver(I) oxide (Ag₂O)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the arylhydrazone (1.0 eq) in dichloromethane (DCM), add silver(I) oxide (2.0 eq).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Visualizations and Data

Workflow for Troubleshooting Low Yields in 1H-Indazole Synthesis

G start Low Yield of 1H-Indazole check_sm Check for Unreacted Starting Material start->check_sm check_impurities Analyze Impurity Profile (TLC, LC-MS) start->check_impurities sm_present Significant SM Remaining check_sm->sm_present impurities_present Major Side Products Formed check_impurities->impurities_present increase_temp Increase Reaction Time or Temperature sm_present->increase_temp Yes check_reagents Check Reagent Purity and Stoichiometry sm_present->check_reagents No optimize_conditions Optimize Reaction Conditions (Solvent, Base, Catalyst) impurities_present->optimize_conditions Yes purification Optimize Purification Method impurities_present->purification No end Improved Yield increase_temp->end Solution check_reagents->end Solution optimize_conditions->end Solution purification->end Solution

Caption: A decision-making workflow for troubleshooting low yields in 1H-indazole synthesis.

Comparison of Mild Synthesis Methods for 1H-Indazoles
Synthesis MethodStarting Material(s)Key Reagents/CatalystTypical ConditionsAdvantagesCommon Challenges
From o-Aminobenzoximes o-AminobenzoximeMsCl, NEt₃0°C to RT, 2-4 hMetal-free, mild, scalable[1]Potential for Beckmann rearrangement
From N-Tosylhydrazones N-Tosylhydrazone, NitroaromaticNone (metal-free)VariesEnvironmentally benign, broad scope[2]May require specific substrates
PIFA-Mediated Oxidation ArylhydrazonePIFAMildMetal-free, good functional group tolerance[2]Stoichiometric oxidant required
Silver(I)-Mediated C-H Amination ArylhydrazoneAg₂ORT, 12-24 hMild, good for 3-substituted indazolesUse of a stoichiometric silver oxidant
Palladium-Catalyzed C-H Amination AminohydrazonePd catalyst, Ligand, BaseVariesCatalytic, high efficiencyCatalyst sensitivity, cost

V. References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved December 26, 2025, from --INVALID-LINK--

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Retrieved December 26, 2025, from --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved December 26, 2025, from --INVALID-LINK--

  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem. Retrieved December 26, 2025, from --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved December 26, 2025, from --INVALID-LINK--

  • Indazole synthesis. Organic Chemistry Portal. Retrieved December 26, 2025, from --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Retrieved December 26, 2025, from --INVALID-LINK--

  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. IOSR Journal. Retrieved December 26, 2025, from --INVALID-LINK--

References

Technical Support Center: Optimization of Palladium-Catalyzed Reactions for Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the optimization of palladium-catalyzed reactions for the synthesis and functionalization of indazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations. Our focus is on providing practical, field-proven insights grounded in mechanistic understanding to help you achieve success in your experiments.

Introduction: The Indazole Scaffold and Palladium Catalysis

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indazole ring system, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[3][4] However, the unique electronic properties of the indazole nucleus, particularly the presence of the acidic N-H proton and the potential for catalyst inhibition, often present significant challenges.[5][6] This guide will address these common hurdles and provide systematic approaches to optimization.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection often necessary for palladium-catalyzed reactions with indazoles?

The indazole N-H proton can be acidic enough to react with the basic conditions typically employed in cross-coupling reactions. This can lead to several issues:

  • Catalyst Inhibition: The deprotonated indazole can coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[6]

  • Side Reactions: The free N-H can lead to undesired N-arylation or other side reactions, reducing the yield of the desired C-functionalized product.

  • Poor Regioselectivity: In cases of N-alkylation or N-arylation, a mixture of N1 and N2 isomers is often obtained with poor selectivity.[7]

While some protocols for unprotected indazoles exist, particularly for direct C-H arylation or under specific microwave conditions, N-protection is a common and effective strategy to improve reaction outcomes.[5][8] Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and THP (tetrahydropyranyl).[5][9]

Q2: How do I choose the right palladium catalyst and ligand for my indazole coupling reaction?

The choice of catalyst and ligand is critical and depends on the specific reaction type and substrates.

  • Palladium Source: Standard palladium sources like Pd(OAc)₂ and Pd(PPh₃)₄ can be effective for many transformations.[1][5] For more challenging couplings, particularly with less reactive aryl chlorides, more active pre-catalysts, such as those based on Buchwald ligands, are often necessary.[6][10]

  • Ligands: The electronic and steric properties of the phosphine ligand significantly influence the reaction.

    • Electron-rich and bulky ligands (e.g., Buchwald ligands like XPhos, SPhos, DavePhos) generally promote the oxidative addition and reductive elimination steps, which are often rate-limiting.[11][12]

    • Bidentate ligands like 1,10-phenanthroline have been shown to be effective in direct C-H arylation of indazoles.[8][13]

    • For specific reactions, ligand screening is often the most effective approach to identify the optimal choice. For instance, tBuXphos is recommended for Buchwald-Hartwig amination of indazoles.[14]

Q3: What are the most common causes of low yield in Suzuki-Miyaura couplings with haloindazoles?

Low yields in Suzuki-Miyaura couplings involving indazoles can often be attributed to:

  • Lack of N-protection: As discussed in Q1, the unprotected N-H is a common culprit.[3][5]

  • Inappropriate Base or Solvent: The choice of base and solvent system is crucial. A mixture of dioxane/water with a base like K₃PO₄ or Cs₂CO₃ is often effective.[1][6]

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black (Pd(0) aggregates).[15][16] Using more robust ligands or catalyst systems can mitigate this.

  • Poor Quality of Boronic Acid/Ester: Impurities or decomposition of the boronic acid reagent can inhibit the reaction.

Troubleshooting Guides

This section provides detailed troubleshooting for specific palladium-catalyzed reactions involving indazoles.

Guide 1: Suzuki-Miyaura Coupling

Problem: Low or No Product Yield

Potential Cause Troubleshooting Steps & Rationale
Indazole N-H Interference 1. Protect the indazole nitrogen: Use a suitable protecting group (e.g., Boc, SEM). This prevents catalyst inhibition and side reactions.[3][5] 2. For unprotected indazoles: If protection is not feasible, carefully screen bases and solvents. Stronger, non-coordinating bases like K₃PO₄ may be more effective than carbonate bases.[6]
Suboptimal Catalyst/Ligand System 1. Screen palladium sources: If using Pd(OAc)₂ or Pd(PPh₃)₄, consider switching to a more active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[6] 2. Vary the ligand: Experiment with different phosphine ligands, varying both steric bulk and electronic properties (e.g., SPhos, XPhos, RuPhos).[17] Ferrocene-based ligands like dppf can also be effective.[3]
Ineffective Base/Solvent Combination 1. Base selection: Cs₂CO₃ is often a good choice for challenging couplings due to its solubility and reactivity.[1] K₃PO₄ is another strong option.[6] 2. Solvent system: A mixture of an ethereal solvent (e.g., dioxane, THF) with water is standard. The water is necessary for the transmetalation step. For specific substrates, anhydrous conditions with a polar aprotic solvent like DMF might be required.[1]
Catalyst Deactivation 1. Ensure inert atmosphere: Thoroughly degas solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxidation of the Pd(0) active species.[9] 2. Lower reaction temperature: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature for a longer duration.
Dehalogenation Side Reaction 1. Use a milder base: Strong bases can promote protodehalogenation of the starting material. 2. Ensure high-quality boronic acid: Use freshly purchased or purified boronic acid, as impurities can lead to side reactions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole

This protocol is adapted from a successful reported procedure.[1]

  • To a dry Schlenk tube, add N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1 equiv.), the desired aryl boronic acid (1.1-1.5 equiv.), and Cs₂CO₃ (1.3 equiv.).

  • Add Pd(PPh₃)₄ (10 mol%).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add a degassed solvent mixture of dioxane/EtOH/H₂O (3:1.5:0.5 v/v/v).

  • Heat the reaction mixture in a sealed tube at 140 °C for 4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Indazole-Ar' Reductive\nElimination->Ar-Ar' Ar-X Indazole-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 + Base Ar'-B(OR)2->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Guide 2: Buchwald-Hartwig Amination

Problem: Incomplete Conversion or Formation of Side Products

Potential Cause Troubleshooting Steps & Rationale
Poor Nucleophilicity of Amine 1. Use a stronger base: A strong, non-nucleophilic base like NaOtBu or LHMDS is often required to deprotonate the amine and facilitate its coordination to the palladium center.[14][18] 2. Consider a different amine source: If using a primary amine, ensure it is of high purity. For challenging couplings, using an ammonia equivalent like benzophenone imine followed by hydrolysis can be effective.[18]
Incompatible Ligand 1. Ligand screening is key: The success of Buchwald-Hartwig amination is highly dependent on the ligand. For indazoles, ligands like tBuXphos have been specifically recommended.[14] Other bulky, electron-rich ligands like RuPhos or BrettPhos can also be effective.[14] 2. Use a pre-catalyst: Pre-formed palladium-ligand complexes (pre-catalysts) can provide more consistent results than generating the active catalyst in situ from Pd(OAc)₂.[10]
Side Reactions 1. Hydrodehalogenation: This can occur if the reaction temperature is too high or if the base is too strong. Try lowering the temperature or using a slightly weaker base. 2. Homocoupling of Aryl Halide: This can be a sign of slow amine coupling. Optimizing the ligand and base can help to favor the desired cross-coupling pathway.[19]
Substrate-Specific Issues 1. Steric Hindrance: If either the indazole or the amine is sterically hindered, the reaction may require higher temperatures and a more active catalyst system. 2. Chelating Functional Groups: Other nitrogen or oxygen atoms in the substrates can coordinate to the palladium and inhibit the reaction. In such cases, protection of these functional groups may be necessary.

Diagram: Key Steps in Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs OA Oxidative Addition (Ar-X + Pd(0)) LC Ligand/Amine Exchange (Amine Coordination) OA->LC DP Deprotonation (Base) LC->DP RE Reductive Elimination (C-N Bond Formation) DP->RE RE->OA Product Indazole-NR2 RE->Product ArX Indazole-X ArX->OA Amine R2NH Amine->LC Base Base Base->DP Catalyst Pd(0)/Ligand Catalyst->OA

Caption: Logical flow of the Buchwald-Hartwig amination cycle.

Guide 3: Sonogashira Coupling

Problem: Low Yield and/or Homocoupling of the Alkyne (Glaser Coupling)

Potential Cause Troubleshooting Steps & Rationale
Copper Co-catalyst Issues 1. Ensure high-purity Cu(I) source: Use a fresh, high-quality source of CuI. Oxidation to Cu(II) can promote the undesired Glaser homocoupling of the alkyne.[20] 2. Run copper-free conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which completely avoids the issue of Glaser coupling. These often require specific ligands and conditions.
Incomplete Reaction 1. N-Protection: As with other couplings, an unprotected indazole N-H can be problematic. Protection is often recommended for successful Sonogashira couplings.[21] 2. Base Choice: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It acts as both a base and a solvent. Ensure the amine is anhydrous and freshly distilled.
Catalyst System Inefficiency 1. Palladium Source: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common catalysts for Sonogashira reactions.[21] 2. Ligand Addition: The addition of excess triphenylphosphine (PPh₃) can sometimes help to stabilize the palladium catalyst and improve yields.
Oxygen Sensitivity 1. Rigorous Degassing: The reaction is highly sensitive to oxygen, which promotes Glaser coupling. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[20]
Guide 4: Heck Reaction

Problem: Poor Regioselectivity or Low Yield

Potential Cause Troubleshooting Steps & Rationale
Low Reactivity 1. Substrate Choice: The Heck reaction works best with electron-deficient alkenes (e.g., acrylates, acrylonitriles).[9] For electron-rich alkenes, different catalyst systems may be required. 2. Leaving Group: Iodoindazoles are generally more reactive than bromoindazoles.[9]
Poor Regioselectivity 1. Ligand Effects: The regioselectivity of the alkene insertion can sometimes be influenced by the ligand. Screening different phosphine ligands may improve selectivity. 2. Additives: In some cases, the addition of silver salts can act as halide scavengers and improve the reaction outcome.
Isomerization of Product 1. Reaction Conditions: The double bond in the product can sometimes isomerize under the reaction conditions. Lowering the reaction temperature or reaction time may minimize this.
Indazole N-H Interference 1. Consider N-protection: If yields are consistently low or a complex mixture of products is observed, protecting the indazole nitrogen is recommended.[9]

Experimental Protocol: Heck Reaction of 3-Iodo-1H-indazole

This is a general protocol based on typical conditions.[9]

  • To a dry Schlenk flask, add 3-iodo-1H-indazole (1 equiv.), Palladium(II) Acetate (5 mol%), and a suitable base such as Na₂CO₃ or Et₃N (2 equiv.).

  • Seal the flask and purge with an inert gas (Argon or Nitrogen).

  • Add an anhydrous solvent (e.g., DMF, acetonitrile).

  • Add the alkene (1.5 equiv.) via syringe.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water.

  • Dry, concentrate, and purify the product by column chromatography.

References

Technical Support Center: 5-Bromo-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1H-indazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and workup of 5-bromo-1H-indazole, offering potential solutions and preventative measures.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in 5-bromo-1H-indazole synthesis can stem from several factors throughout the reaction and workup process. Consider the following:

  • Incomplete Reaction: The cyclization step can be sensitive to reaction time and temperature. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Reagent Quality: The purity of starting materials, such as substituted anilines or benzaldehydes, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.

  • Issues During Workup:

    • Extraction Inefficiency: 5-bromo-1H-indazole has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate) and performing multiple extractions to maximize recovery from the aqueous layer.[1]

    • Product Precipitation: During pH adjustment, ensure the pH is brought to the optimal range for precipitating the product without forming soluble salts.

    • Losses During Filtration and Transfers: Be meticulous during filtration and when transferring the product between vessels to minimize physical losses.

Q2: I am observing significant impurities in my crude product after workup. How can I improve the purity?

A2: The presence of impurities is a common challenge. Here are some strategies to obtain a cleaner product:

  • Starting Material Purity: As with yield issues, impure starting materials are a primary source of final product contamination.

  • Workup Optimization:

    • Acid-Base Washes: A thorough acid-base workup is effective for removing many common impurities. Washing the organic layer with a dilute acid (e.g., HCl) will remove basic impurities, while a wash with a dilute base (e.g., NaHCO₃) will remove acidic byproducts.

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water and some water-soluble impurities from the organic phase.[2]

  • Purification Technique:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) is a powerful technique for purification.

    • Column Chromatography: For complex impurity profiles or oily products, flash column chromatography on silica gel is often necessary to isolate the pure 5-bromo-1H-indazole.[2]

Q3: I am struggling with the formation of regioisomers (e.g., N1 vs. N2 substituted indazoles). How can I control the regioselectivity?

A3: Regioselectivity is a known challenge in indazole chemistry due to the presence of two reactive nitrogen atoms.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N2 isomers. For instance, in N-alkylation reactions, different conditions can favor either the thermodynamic (N1) or kinetic (N2) product.

  • Protecting Groups: Employing a protecting group strategy on one of the nitrogen atoms can direct the reaction to the desired position. Subsequent deprotection yields the target isomer.

  • Starting Material Selection: The choice of synthetic route can inherently favor the formation of a specific regioisomer. For example, the Jacobson indazole synthesis is a classical method that can provide specific isomers.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative synthesis of 5-bromo-1H-indazole.

ParameterValueReference
Starting Material4-bromo-2-methylaniline[1]
Reagent 1Acetic anhydride[1]
Reagent 2Potassium acetate[1]
Reagent 3Isoamyl nitrite[1]
Reaction Temperature68 °C[1]
Reaction Time20 hours[1]
Final Product Yield 94% [1]

Experimental Protocol: Workup Procedure for 5-Bromo-1H-Indazole

This protocol is based on a common synthetic route starting from 4-bromo-2-methylaniline.[1]

  • Solvent Removal: After the reaction is complete, cool the reaction mixture to 25 °C. The volatile components are then removed by distillation under reduced pressure (30 mmHg vacuum at 30-40 °C).

  • Azeotropic Distillation: To remove remaining volatiles, water (225 mL) is added in portions, and the azeotrope is distilled off.

  • Acidification: The product mass is transferred back to the reaction vessel using water (50 mL) and concentrated hydrochloric acid (400 mL). The mixture is heated to 50-55 °C, and an additional 100 mL of concentrated HCl is added in portions over 2 hours.

  • Basification: The solution is cooled to 20 °C, and a 50% sodium hydroxide solution (520 g) is carefully added, keeping the temperature below 37 °C, to adjust the pH to 11.

  • Extraction: Water (100 mL) and ethyl acetate (350 mL) are added to the mixture. The mixture is then filtered through a pad of Celite to remove any solid impurities. The layers are separated, and the aqueous phase is further extracted with ethyl acetate (2 x 200 mL).

  • Washing and Drying: The combined organic layers are washed with brine (240 mL), filtered through another Celite pad, and then separated. The organic solution is dried over magnesium sulfate.

  • Filtration and Concentration: The dried organic solution is filtered through a silica gel pad (45 g) with ethyl acetate. The eluant is concentrated by rotary evaporation.

  • Crystallization and Isolation: During the concentration, heptane (0.45 L) is added portion-wise until a dry solid remains. The solid is then slurried with heptane (0.1 L), filtered, and dried under vacuum at 45 °C to yield the final product, 5-bromo-1H-indazole.

Process Workflow

The following diagram illustrates the key stages of the workup procedure for 5-bromo-1H-indazole synthesis.

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Workup Procedure cluster_product Final Product Reaction Completed Reaction Mixture SolventRemoval Solvent Removal (Distillation) Reaction->SolventRemoval Cooling AcidBase Acid-Base Extraction (HCl, NaOH) SolventRemoval->AcidBase Azeotropic Distillation Extraction Organic Extraction (Ethyl Acetate) AcidBase->Extraction pH Adjustment Drying Drying (MgSO4) Extraction->Drying Phase Separation Purification Purification (Silica Filtration) Drying->Purification Filtration Isolation Isolation (Crystallization) Purification->Isolation Concentration FinalProduct Pure 5-bromo-1H-indazole Isolation->FinalProduct Drying

Caption: Workflow diagram of the workup procedure for 5-bromo-1H-indazole synthesis.

References

Validation & Comparative

Characterizing 5-bromo-1,3-dimethyl-1H-indazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the analytical techniques for the characterization of 5-bromo-1,3-dimethyl-1H-indazole, complete with comparative data, detailed experimental protocols, and workflow visualizations.

The structural elucidation and purity assessment of novel chemical entities are paramount in drug discovery and development. This compound, a substituted indazole, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. Accurate and thorough characterization is the foundation for understanding its chemical properties, biological activity, and for ensuring the quality and reproducibility of research findings.

This guide provides a comparative overview of the primary analytical techniques used to characterize this compound. We present a summary of expected quantitative data, detailed experimental protocols for each method, and a generalized workflow for the characterization of a novel small molecule.

Data Presentation: A Comparative Analysis

The following table summarizes the expected quantitative data from various analytical techniques for the characterization of this compound. This data is predicted based on standard spectroscopic principles and data from structurally similar compounds, as direct experimental values for this specific molecule are not widely available in the public domain.

Analytical TechniqueParameterPredicted Value/Observation for this compoundPurpose of the Technique
¹H NMR Chemical Shift (δ)Aromatic Protons: ~7.5-8.0 ppmN-CH₃: ~3.8-4.0 ppmC-CH₃: ~2.5-2.7 ppmProvides detailed information about the number, environment, and connectivity of protons in the molecule.
¹³C NMR Chemical Shift (δ)Aromatic Carbons: ~110-140 ppmC-Br: ~115 ppmN-CH₃: ~30-35 ppmC-CH₃: ~12-15 ppmDetermines the number and types of carbon atoms in the molecule, revealing the carbon skeleton.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)[M]+•: ~224/226 (due to Br isotopes)[M-CH₃]+: ~209/211[M-Br]+: ~145Confirms the molecular weight and elemental composition (presence of bromine) of the compound. Fragmentation patterns provide structural clues.
FTIR Spectroscopy Wavenumber (cm⁻¹)Aromatic C-H stretch: ~3000-3100Aliphatic C-H stretch: ~2850-2960C=C and C=N stretch: ~1450-1600C-N stretch: ~1200-1350C-Br stretch: ~500-600Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
X-Ray Crystallography 3D Molecular StructureProvides the definitive, unambiguous three-dimensional arrangement of atoms in a single crystal.Determines the absolute configuration and solid-state conformation of the molecule.

Mandatory Visualization

The following diagrams illustrate the general workflow for characterizing a novel small molecule like this compound.

Characterization_Workflow cluster_preliminary cluster_structural cluster_purity Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Preliminary_Analysis Preliminary Analysis Purification->Preliminary_Analysis Structural_Elucidation Structural Elucidation Preliminary_Analysis->Structural_Elucidation Proceed if pure TLC TLC MP Melting Point Purity_Assessment Purity Assessment Structural_Elucidation->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry FTIR FTIR Spectroscopy XRay X-Ray Crystallography (if single crystals available) Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization HPLC HPLC/UPLC Elemental_Analysis Elemental Analysis

A generalized workflow for the synthesis and characterization of a small molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

¹H and ¹³C NMR Experimental Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Ensure the sample is fully dissolved; if not, gently warm or sonicate the tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard pulse sequence.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 8-16.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Typical spectral width: 0 to 220 ppm.

      • Number of scans: 1024 or more, depending on the sample concentration.

      • Relaxation delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electron ionization (EI) source.

    • Set the ionization energy to 70 eV.

    • Calibrate the instrument using a known standard (e.g., perfluorotributylamine - PFTBA).

  • Data Acquisition:

    • Introduce the sample into the ion source, either via direct infusion or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]+•). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]+• and [M+2]+•).

    • Analyze the fragmentation pattern to gain further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

X-Ray Crystallography

Objective: To determine the definitive three-dimensional structure of this compound.

Single-Crystal X-Ray Diffraction Protocol:

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

    • A suitable crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer to irradiate the crystal with monochromatic X-rays.

    • Collect a complete set of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

  • Data Analysis and Visualization:

    • Analyze the final structure to confirm the molecular connectivity, stereochemistry, and packing in the crystal lattice.

    • Generate graphical representations of the molecule and its packing.

A Comparative Analysis of 5-bromo-1,3-dimethyl-1H-indazole and Other Halogenated Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 5-bromo-1,3-dimethyl-1H-indazole with other halogenated indazoles, focusing on their synthesis, chemical properties, and biological performance. The indazole scaffold is a privileged structure in medicinal chemistry, and halogenation is a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This comparison is intended for researchers, scientists, and drug development professionals to inform the selection and design of novel therapeutic agents.

Synthesis of Halogenated Indazoles

The introduction of halogen atoms to the indazole core is a critical step in the synthesis of these derivatives and can be achieved through various methods. Halogenation can significantly alter the biological properties of the parent molecule.

General Halogenation Strategies

Direct C-H halogenation of the indazole ring is a common approach. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are widely used for regioselective bromination and chlorination, often at the C3 position. Iodination can be performed using iodine (I₂) under basic conditions. These methods provide versatile handles for further molecular modifications through cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be challenging due to the potential for isomer formation during direct methylation of 5-bromoindazole. A patented multi-step method avoids this issue by building the ring system with the methyl group already in place. The process involves the reaction of 2-fluoro-5-bromobenzaldehyde with formyl hydrazine, followed by a cyclization reaction and subsequent reduction.

Synthesis_Workflow A 2-Fluoro-5-bromobenzaldehyde B Intermediate A (Hydrazone derivative) A->B Formyl Hydrazine C Intermediate B (Cyclized precursor) B->C Heat in polar aprotic solvent + Alkali D This compound C->D Reducing Agent (e.g., BH3-Me2S)

Caption: Synthetic route for this compound.

Synthesis of Other Halogenated Indazoles
  • 6-bromo-3-iodo-1H-indazole: This compound can be prepared by treating 6-bromo-1H-indazole with potassium hydroxide (KOH) and iodine (I₂) in DMF. The reaction proceeds efficiently at room temperature.

  • 5-bromo-4-fluoro-1H-indazole: A three-step synthesis starting from 3-fluoro-2-methylaniline has been reported. The process involves bromination, a ring-closure reaction, and a final deprotection step to yield the target compound.

Comparative Performance and Biological Activity

Halogenation is a cornerstone of medicinal chemistry for enhancing drug-like properties. The type of halogen and its position on the indazole ring, along with other substitutions (like methylation), dictate the compound's biological activity.

Physicochemical Properties

The introduction of a bromine atom, as in this compound, generally increases lipophilicity (LogP) and metabolic stability compared to non-halogenated analogs. Methylation at the N1 and C3 positions further modifies solubility and the potential for hydrogen bonding, which can influence receptor binding and pharmacokinetic profiles.

Table 1: Comparison of Physicochemical Properties of Halogenated Indazoles

CompoundMolecular FormulaMolecular WeightCalculated LogP
This compound C₉H₉BrN₂225.09~2.5-3.0
5-bromo-4-fluoro-1H-indazoleC₇H₄BrFN₂215.02~2.0-2.5
6-bromo-3-iodo-1H-indazoleC₇H₄BrIN₂322.93~3.0-3.5
5-bromo-1H-indazoleC₇H₅BrN₂197.04~2.0-2.5

Note: LogP values are estimates and can vary based on the calculation method.

Anticancer and Kinase Inhibition Activity

Indazole derivatives are well-known as kinase inhibitors. The specific halogenation pattern is crucial for potency and selectivity. While direct data for this compound is limited in publicly available literature, studies on structurally similar compounds provide valuable insights.

For example, a series of novel 1,3-dimethyl-6-amino indazole derivatives were investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy. Within this series, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) , which shares the 1,3-dimethyl-indazole core, was identified as a potent anticancer agent. It suppressed IDO1 expression, induced apoptosis, and selectively activated the ERK pathway in MAPK signaling in hypopharyngeal carcinoma cells.

Signaling_Pathway cluster_cell Cancer Cell IDO1 IDO1 Enzyme MAPK MAPK/ERK Pathway IDO1->MAPK Suppression leads to pathway activation Apoptosis Apoptosis (Cell Death) MAPK->Apoptosis Induces Compound N-(4-bromobenzyl)-1,3-dimethyl- 1H-indazol-6-amine Compound->IDO1 Inhibits

Caption: Proposed mechanism of a brominated 1,3-dimethyl-indazole derivative.

Table 2: Comparative Anticancer Activity of Halogenated Indazole Derivatives

Compound IDStructure HighlightsCancer Cell LineActivity (IC₅₀)Reference
Compound 7 1,3-dimethyl-indazole, 6-amino, N-(4-bromo benzyl)FaDu (Hypopharyngeal)Potent IDO1 suppression
Compound 6o 1H-indazole-3-amine, N-(4-chloro phenyl)K562 (Leukemia)5.15 µM
Compound 2f 6-bromo -1H-indazole, 3-styryl derivative4T1 (Breast)0.23-1.15 µM
Compound 35 4,6-disubstituted-1H-indazoleHeLa (Cervical)1.37 µM (IDO1)

This data indicates that the presence and position of a halogen atom are consistently important for potent anticancer activity. The N-(4-bromobenzyl) group in Compound 7 was crucial for its IDO1 inhibitory effect, suggesting that for this scaffold, a halogen on a peripheral aromatic ring can drive activity. Similarly, the 4-chlorophenyl group in Compound 6o and the 6-bromo substitution in Compound 2f contribute significantly to their respective potencies.

Antimicrobial Activity

Halogenation is also a known strategy to enhance the antimicrobial potency of heterocyclic compounds. While specific data on this compound is not prominent, studies on other halogenated indazoles show significant promise. For instance, novel 3-methyl-1H-indazole derivatives have been reported as potent antibacterial agents against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) bacteria. This suggests that the C3-methyl group, present in this compound, could be a favorable feature for antibacterial activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of protocols relevant to the synthesis and evaluation of the discussed compounds.

Synthesis of 6-bromo-3-iodo-1H-indazole
  • Reactant Preparation: Dissolve 6-bromo-1H-indazole (1.0 equiv.) in N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium hydroxide (KOH, 2.0 equiv.) to the solution.

  • Iodination: Add a solution of iodine (I₂, 1.5 equiv.) in DMF dropwise to the mixture.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃ to precipitate the product.

  • Isolation: Filter the solid, wash, and dry to yield 6-bromo-3-iodo-1H-indazole.

Cell Viability (Anticancer) Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., K562, A549) in 96-well plates and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., halogenated indazoles) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis S1 Synthesize Halogenated Indazole Analogs S2 Purify Compounds (e.g., Chromatography) S1->S2 S3 Confirm Structure (NMR, MS) S2->S3 B1 In vitro Assays (e.g., MTT, Kinase Inhibition) S3->B1 Test Purified Compounds B2 Determine Potency (IC50 / MIC) B1->B2 A1 Compare Activity Data (Tables, Charts) B2->A1 Analyze Results A2 Establish Structure-Activity Relationships (SAR) A1->A2

Caption: Workflow for comparing halogenated indazole derivatives.

Conclusion

The comparison of this compound with other halogenated indazoles underscores the critical role of substitution patterns in defining biological activity. The 1,3-dimethyl core, combined with halogenation on the indazole ring or on peripheral substituents, offers a versatile template for developing potent therapeutic agents, particularly in oncology. Data from related compounds suggest that the 5-bromo substitution, along with the N1 and C3 methyl groups, likely confers favorable properties for kinase inhibition or other targeted therapies. Further direct experimental evaluation of this compound is warranted to fully elucidate its therapeutic potential relative to other halogenated analogs.

The Halogen Effect: A Comparative Guide to the Biological Activity of Bromo-indazoles versus Chloro-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms, particularly bromine and chlorine, onto the indazole ring has proven to be a pivotal strategy in modulating the biological activity of these compounds. This guide provides an objective comparison of the performance of bromo-indazoles and chloro-indazoles, supported by experimental data, to aid in the rational design of next-generation therapeutics. We will delve into their anticancer, kinase inhibitory, and antifungal activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of representative bromo- and chloro-indazole derivatives from various studies. It is important to note that direct comparisons should be made with caution, as the data are compiled from different sources with potentially varying experimental conditions.

Table 1: Anticancer Activity of Bromo- vs. Chloro-Indazole Derivatives (IC50 in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Bromo-Indazoles 5-bromo-7-azaindolin-2-one derivative (23p)HepG2 (Liver)2.357[1]
A549 (Lung)3.012[1]
Skov-3 (Ovarian)2.841[1]
6-bromo-1H-indazole derivative (2f)4T1 (Breast)0.23[2]
HepG2 (Liver)0.80[2]
MCF-7 (Breast)0.34[2]
Chloro-Indazoles 5-chloro-indole-2-carboxamide (RS4690, (S)-1)HCT116 (Colon)7.1[3]
6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i)MV4-11 (Leukemia)0.060[4]
4-chloro-1-H indazoleAntifungal activity reported, not anticancer-[5]

Table 2: Kinase Inhibitory Activity of Bromo- vs. Chloro-Indazole Derivatives (IC50 in nM)

Compound ClassDerivativeTarget KinaseIC50 (nM)Reference
Bromo-Indazoles 6-Bromo-1H-indazole derivative (C05)PLK4< 0.1[6]
Axitinib (contains indazole core)VEGFR20.2[7]
Chloro-Indazoles 5-chlorothiophene-2-sulfonamide indazole derivative (6)CCR4 (allosteric antagonist)-[8]
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole (3)MAPK1 (predicted)-[9]

Table 3: Antifungal Activity of Bromo- vs. Chloro-Indazole Derivatives (MIC in µg/mL)

Compound ClassDerivativeFungal StrainMIC (µg/mL)Reference
Bromo-Indazoles 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone (contains bromo & chloro)Candida albicans (clinical isolates)0.00195–0.0078[10]
Chloro-Indazoles 4-chloro-1-H indazoleCandida albicansPromising results reported[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Anticancer Activity

This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, HCT116)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (bromo- and chloro-indazoles) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.[11]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR2, PLK4)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (bromo- and chloro-indazoles)

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls (0% and 100% inhibition) and plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[12]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a fungus.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • Culture medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)

  • Test compounds (bromo- and chloro-indazoles)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Serial Dilutions: Perform serial twofold dilutions of the test compounds in the culture medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the absorbance at a specific wavelength.[13]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of indazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization start Indazole Precursors (Bromo/Chloro substituted) synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structure Verification (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Kinase, Antifungal) characterization->in_vitro ic50_mic Determine IC50/MIC in_vitro->ic50_mic sar Structure-Activity Relationship (SAR) Analysis ic50_mic->sar lead_id Lead Identification sar->lead_id optimization Further Chemical Modification lead_id->optimization optimization->synthesis

Caption: Experimental workflow for the synthesis and evaluation of indazole derivatives.

VEGFR_signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Inhibitor Bromo/Chloro-Indazole (e.g., Axitinib) Inhibitor->VEGFR

Caption: Simplified VEGFR2 signaling pathway and its inhibition by indazole derivatives.

PLK4_signaling PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Aneuploidy Aneuploidy Centriole_Dup->Aneuploidy Dysregulation Cancer Cancer Progression Aneuploidy->Cancer Inhibitor Bromo-Indazole (e.g., C05) Inhibitor->PLK4

Caption: Role of PLK4 in centriole duplication and its inhibition in cancer therapy.

MAPK_signaling Growth_Factors Growth Factors, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response Inhibitor Chloro-Indazole (Predicted Target) Inhibitor->MEK

References

The Versatile Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has proven to be a "privileged" scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted indazoles against various key biological targets implicated in cancer, inflammation, and other diseases. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows herein are intended to serve as a valuable resource for the design and development of next-generation indazole-based therapeutics.

Quantitative Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro potency of various substituted indazole derivatives against a range of biological targets. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: Indazole Derivatives as Protein Kinase Inhibitors
Compound/ReferenceTarget KinaseR¹-substitutionR³-substitutionR⁵/R⁶-substitutionIC₅₀ (nM)
Entrectinib[1]ALK-3-aminoindazole-12
Compound 109 [1]EGFR T790M---5.3
Compound 99 [1]FGFR1-1H-indazol-3-amine-2.9
Pazopanib[2]VEGFR-2---30
MK-8353[3]ERK1Indazole-pyrrolidine derivative--4
MK-8353[3]ERK2Indazole-pyrrolidine derivative--1
Compound 14c [2]FGFR1Phenyl ring substitution-3-isopropoxyphenyl9.8
Compound 13i [2]VEGFR-2Indazole-pyrimidine based2-position of pyrimidine ringSulfonamide34.5
Compound 50 [2]GSK-3β-1H-indazole-3-carboxamideMethoxy350
Table 2: Indazole Derivatives as HIF-1α Inhibitors
Compound/ReferenceR¹-substitutionR³-substitutionOther SubstitutionsIC₅₀ (µM)
YC-11-benzyl3-(5'-hydroxymethyl-2'-furyl)-1.2-5
Table 3: Indazole-3-carboxamides as CRAC Channel Blockers
Compound IDN-substitution (Amide)Indazole SubstitutionIC₅₀ (µM) for Ca²⁺ Influx
12d [4]3-fluoro-4-pyridyl-0.67
12a [4]2,6-difluorophenyl-1.51
9b [4](reverse amide)-29
9c [4](reverse amide)->100 (inactive)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific protein kinase.

Objective: To quantify the concentration of a substituted indazole derivative required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant purified target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detection reagent

  • Test indazole compound dissolved in dimethyl sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • 96- or 384-well assay plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeling, or luminescence/fluorescence-based detection kits)

  • Plate reader

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to create a range of concentrations.

  • Reaction Mixture Preparation: The kinase, substrate, and buffer are combined in the wells of the assay plate.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped, often by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Detection: The extent of substrate phosphorylation is quantified. For radiolabeled assays, the reaction mixture is spotted onto phosphocellulose paper, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is measured using a scintillation counter. For non-radioactive assays, a detection reagent is added that generates a luminescent or fluorescent signal proportional to the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to the data to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cultured cells.

Objective: To determine the effect of substituted indazole derivatives on the viability and proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[5]

  • Cell culture medium and supplements

  • Test indazole compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test indazole derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationship of substituted indazole derivatives.

G cluster_0 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GrowthFactor->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors Phosphorylation GeneExpression GeneExpression TranscriptionFactors->GeneExpression Regulation CellProliferation CellProliferation GeneExpression->CellProliferation Leads to IndazoleInhibitor Indazole Kinase Inhibitor IndazoleInhibitor->RTK Inhibition IndazoleInhibitor->MEK Inhibition (e.g., MK-8353) IndazoleInhibitor->ERK Inhibition (e.g., MK-8353)

A simplified diagram of the MAPK/ERK signaling pathway and points of inhibition by indazole derivatives.

G cluster_1 Experimental Workflow for In Vitro Kinase Assay A Prepare serial dilutions of indazole inhibitor B Add kinase, substrate, and inhibitor to assay plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Terminate reaction D->E F Detect phosphorylated substrate E->F G Analyze data and determine IC50 F->G

A generalized workflow for determining the IC50 of an indazole-based kinase inhibitor.

G cluster_2 Structure-Activity Relationship Logic for Indazole-3-Carboxamides (CRAC Channel Blockers) SAR Indazole-3-Carboxamide Core Amide Linker Orientation Substitution on Amide Nitrogen Substitution on Indazole Ring AmideOrientation Amide Orientation SAR:f1->AmideOrientation N_Substitution N-Substitution (Ar) SAR:f2->N_Substitution PotentActivity -CO-NH-Ar (e.g., 12d, IC50 = 0.67 µM) AmideOrientation->PotentActivity WeakActivity -NH-CO-Ar (e.g., 9c, inactive) AmideOrientation->WeakActivity HighPotency Electron-withdrawing groups on Ar (e.g., 2,6-difluorophenyl) N_Substitution->HighPotency ModeratePotency Other substituted aryl groups N_Substitution->ModeratePotency

Logical relationships in the SAR of indazole-3-carboxamides as CRAC channel blockers.

References

A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in a multitude of clinically significant molecules, from potent kinase inhibitors in oncology to novel anti-inflammatory agents, underscores the critical need for efficient and versatile synthetic routes.[1][2] This guide provides an in-depth, comparative analysis of the most prominent methods for indazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each reaction, offering field-proven insights to inform your synthetic strategy. Every claim is substantiated by experimental data and authoritative references, ensuring the scientific integrity of your work.

The Enduring Relevance of the Indazole Core

Indazoles are bicyclic heterocyclic aromatic compounds, existing primarily as the more thermodynamically stable 1H-indazole tautomer.[1] Their unique electronic properties and ability to participate in various non-covalent interactions make them privileged structures in medicinal chemistry. Marketed drugs such as the antiemetic Granisetron and the non-steroidal anti-inflammatory drug Benzydamine feature the indazole core, highlighting its therapeutic importance. The development of robust and adaptable synthetic methodologies is therefore a paramount objective in modern organic synthesis.

Comparative Analysis of Indazole Synthesis Methods

The synthesis of the indazole ring can be broadly categorized into classical and modern approaches. Classical methods, while foundational, often necessitate harsh reaction conditions. In contrast, modern techniques frequently offer milder conditions, broader substrate scope, and improved regioselectivity. Here, we will dissect and compare several key methodologies, providing both mechanistic clarity and practical experimental guidance.

Classical Approaches: The Bedrock of Indazole Synthesis

A long-standing method for the preparation of 1H-indazoles, the Jacobson synthesis typically involves the cyclization of N-nitroso derivatives of o-toluidines. While historically significant, this method's reliance on strongly acidic conditions and the in situ generation of nitrous gases can be a drawback in the context of sensitive substrates.

Mechanism in Brief: The reaction proceeds via the formation of an N-nitroso compound from an N-acylated o-toluidine. Subsequent intramolecular cyclization, driven by the elimination of the acyl group, leads to the formation of the indazole ring.

Though primarily known for indole synthesis, the Fischer methodology can be adapted for the preparation of certain indazole derivatives. This approach involves the acid-catalyzed reaction of a phenylhydrazine with a suitable carbonyl compound, leading to a hydrazone intermediate that subsequently cyclizes.

Mechanism in Brief: The core of the Fischer synthesis is a[3][3]-sigmatropic rearrangement of the protonated phenylhydrazone to form a new C-C bond. This is followed by the elimination of ammonia to afford the aromatic indazole ring.

Modern Methodologies: Precision and Efficiency

A cornerstone of modern 2H-indazole synthesis, the Davis-Beirut reaction is a versatile and metal-free method.[2] It typically involves the base-mediated cyclization of an o-nitrobenzylamine. A key advantage of this reaction is the use of readily available and inexpensive starting materials.[2]

Mechanism in Brief: The reaction is initiated by the deprotonation of the benzylic position of the o-nitrobenzylamine, forming a carbanion. This carbanion then attacks the nitro group, leading to a cyclization event and subsequent dehydration to yield the 2H-indazole. The presence of a mild base at a relatively low temperature in an alcoholic solvent is characteristic of this method.[2]

This method offers a pathway to indazoles through the reductive cyclization of o-nitroarenes. A one-pot condensation of an o-nitrobenzaldehyde with an amine, followed by reductive cyclization using a phosphine reagent like tri-n-butylphosphine, provides a mild and efficient route to 2H-indazoles.[4]

Mechanism in Brief: The reaction proceeds through the deoxygenation of the nitro group by the phosphine reagent to a nitroso intermediate. This is followed by an intramolecular cyclization and further deoxygenation to afford the indazole product. This one-pot approach avoids the need to isolate the intermediate imine, enhancing the practicality and safety of the procedure.[4]

The advent of transition-metal catalysis has revolutionized heterocyclic synthesis, and indazoles are no exception. Rhodium and copper-catalyzed C-H activation and subsequent annulation of substrates like imidates with nitrosobenzenes provide a powerful and atom-economical route to 1H-indazoles.[5]

Mechanism in Brief: The catalytic cycle typically begins with the C-H activation of the aryl substrate by the transition metal catalyst to form a metallacycle. This is followed by coordination and insertion of the coupling partner (e.g., a nitrosobenzene), leading to the formation of the N-N bond and subsequent reductive elimination to release the indazole product and regenerate the active catalyst.[5]

For the regioselective synthesis of 2H-indazoles, the [3+2] dipolar cycloaddition of sydnones with in situ generated arynes is a highly efficient and mild method.[6][7] This reaction often proceeds with high yields and excellent regioselectivity, avoiding the formation of the isomeric 1H-indazoles.[6]

Mechanism in Brief: The reaction involves the generation of a highly reactive aryne intermediate, which then undergoes a [3+2] cycloaddition with the sydnone dipole. The resulting bicyclic adduct is unstable and spontaneously extrudes a molecule of carbon dioxide in a retro-[4+2] cycloaddition to furnish the aromatic 2H-indazole.[7]

The application of microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of indazoles. This technique can lead to dramatic reductions in reaction times and often results in improved yields compared to conventional heating.[3][8] For instance, the synthesis of certain indazole derivatives can be achieved in minutes under microwave irradiation, compared to hours with traditional methods.[8]

Performance Comparison of Indazole Synthesis Methods

To facilitate an objective comparison, the following table summarizes key performance indicators for the discussed synthetic methodologies. The data presented are representative and have been compiled from various literature sources.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobson Synthesis Moderate to GoodLimited by the availability of substituted o-toluidines.Well-established classical method.Requires harsh acidic conditions and generates nitrous gases.
Fischer Synthesis VariableDependent on the availability of suitable hydrazines and carbonyl compounds.A classic method with a well-understood mechanism.Can lead to mixtures of isomers and requires acidic conditions.
Davis-Beirut Reaction Good (typically 60-90%)Tolerates a range of alkyl and some aryl amines.Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.Can be low-yielding with certain substrates.
Cadogan-Sundberg Cyclization Moderate to ExcellentBroad scope for electronically diverse o-nitrobenzaldehydes and amines.[4]Mild, one-pot procedure, avoids isolation of intermediates.[4]Requires stoichiometric phosphine reagents.
Transition-Metal-Catalyzed C-H Activation Moderate to High (50-95%)Broad scope for both coupling partners, good functional group tolerance.High atom economy, allows for the synthesis of complex and diverse indazoles.Requires transition metal catalysts which can be expensive and require removal from the final product.
[3+2] Dipolar Cycloaddition Good to Excellent (often >80%)[6]Broad tolerance for various functional groups on both sydnone and aryne precursors.[6]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[6]Requires the synthesis of sydnone precursors.
Microwave-Assisted Synthesis Good to ExcellentBroad, dependent on the specific reaction being accelerated.Dramatically reduced reaction times, often improved yields.[3][8]Requires specialized microwave equipment.

Experimental Protocols

To provide a practical foundation for your experimental work, detailed step-by-step methodologies for key synthetic routes are provided below.

Protocol 1: Davis-Beirut Synthesis of a 2H-Indazole

This protocol is a representative example of the Davis-Beirut reaction for the synthesis of a 2-aryl-2H-indazole.

Materials:

  • o-Nitrobenzyl bromide

  • Substituted aniline

  • Potassium hydroxide (KOH)

  • Ethanol

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in THF.

  • Add o-nitrobenzyl bromide (1.0 eq) to the solution and stir at room temperature for 12 hours to form the N-(o-nitrobenzyl)aniline intermediate.

  • Remove the THF under reduced pressure.

  • To the resulting crude intermediate, add a 5% solution of KOH in ethanol.

  • Heat the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole.[2]

Protocol 2: Transition-Metal-Catalyzed Synthesis of a 1H-Indazole

This protocol describes a rhodium/copper co-catalyzed synthesis of a 1H-indazole via C-H activation.

Materials:

  • Arylimidate

  • Nitrosobenzene

  • [Cp*RhCl₂]₂

  • Cu(OAc)₂

  • AgSbF₆

  • Anhydrous 1,2-dichloroethane (DCE)

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol, 1.0 eq), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).

  • Evacuate the tube and backfill with argon.

  • Add anhydrous DCE (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 eq).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.

Protocol 3: [3+2] Dipolar Cycloaddition for 2H-Indazole Synthesis

This protocol outlines the synthesis of a 2H-indazole via the cycloaddition of a sydnone and an aryne generated in situ.

Materials:

  • Sydnone

  • o-(Trimethylsilyl)aryl triflate

  • Tetrabutylammonium fluoride (TBAF)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the sydnone (1.2 eq) in MeCN, add the o-(trimethylsilyl)aryl triflate (1.0 eq).

  • Add a solution of TBAF (1.5 eq) in THF dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.[6][7]

Visualizing Synthetic Strategies

To further clarify the relationships and workflows of the discussed synthetic methods, the following diagrams are provided.

Indazole_Synthesis_Overview cluster_classical Classical Methods cluster_modern Modern Methods Jacobson Jacobson Synthesis Indazole_Product Indazole Product Jacobson->Indazole_Product Fischer Fischer Synthesis Fischer->Indazole_Product Davis_Beirut Davis-Beirut Reaction Davis_Beirut->Indazole_Product Cadogan_Sundberg Cadogan-Sundberg Cyclization Cadogan_Sundberg->Indazole_Product TM_C_H Transition-Metal-Catalyzed C-H Activation TM_C_H->Indazole_Product Dipolar_Cycloaddition [3+2] Dipolar Cycloaddition Dipolar_Cycloaddition->Indazole_Product Microwave Microwave-Assisted Synthesis Microwave->Indazole_Product Start Starting Materials Start->Jacobson Start->Fischer Start->Davis_Beirut Start->Cadogan_Sundberg Start->TM_C_H Start->Dipolar_Cycloaddition Start->Microwave

Caption: Overview of classical and modern indazole synthesis routes.

Davis_Beirut_Workflow A 1. Mix o-Nitrobenzylamine and Base in Alcohol B 2. Heat Reaction Mixture (e.g., 60°C) A->B C 3. Monitor by TLC B->C D 4. Aqueous Workup C->D E 5. Extraction D->E F 6. Purification (Column Chromatography) E->F G 2H-Indazole Product F->G

Caption: Experimental workflow for the Davis-Beirut reaction.

TM_Catalysis_Cycle Catalyst [M]-Catalyst Intermediate1 Metallacycle Intermediate Catalyst->Intermediate1 C-H Activation Substrate Aryl Substrate Substrate->Intermediate1 Product Indazole Product Coupling_Partner Coupling Partner Intermediate2 Insertion Intermediate Coupling_Partner->Intermediate2 Intermediate1->Intermediate2 Coordination & Insertion Intermediate2->Catalyst Regeneration Intermediate2->Product Reductive Elimination

References

Comparative Guide to the Synthesis of 5-bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the preparation of 5-bromo-1,3-dimethyl-1H-indazole, a valuable building block in medicinal chemistry. The protocols are presented with detailed methodologies and a summary of quantitative data to aid in the selection of the most suitable pathway based on laboratory resources and research needs.

Executive Summary

The synthesis of this compound can be approached through two primary multi-step pathways, each with distinct advantages and disadvantages.

Route A proposes a linear synthesis commencing with the formation of the indazole core, followed by sequential methylation at the C3 and N1 positions. This route is characterized by its reliance on well-established named reactions.

Route B presents an alternative strategy that begins with a commercially available indazole derivative, followed by bromination and subsequent methylation. This pathway may offer advantages in terms of starting material accessibility.

The selection between these routes will depend on factors such as the availability and cost of starting materials, desired overall yield, and tolerance for specific reagents and reaction conditions.

Comparative Data of Synthetic Routes

ParameterRoute A: From 4-bromo-2-methylanilineRoute B: From Indazole-3-carboxylic acid
Starting Material 4-bromo-2-methylanilineIndazole-3-carboxylic acid
Number of Steps 33
Key Intermediates 5-bromo-1H-indazole, 1-(5-bromo-1H-indazol-3-yl)ethanone5-bromo-1H-indazole-3-carboxylic acid, 5-bromo-1H-indazole
Overall Yield ModerateModerate to High
Key Reactions Diazotization, Friedel-Crafts Acylation, N-methylationElectrophilic Bromination, Decarboxylation, N-methylation
Potential Challenges Regioselectivity of N-methylationHarsh conditions for decarboxylation

Experimental Protocols

Route A: Synthesis via 5-bromo-1H-indazole and C3-Acetylation

This route involves the initial formation of the 5-bromo-1H-indazole core, followed by the introduction of the C3-methyl group via an acetyl intermediate, and concludes with N1-methylation.

Step 1: Synthesis of 5-bromo-1H-indazole

A common method for the synthesis of 5-bromo-1H-indazole is through the diazotization of 4-bromo-2-methylaniline.

  • Procedure: To a solution of 4-bromo-2-methylaniline in a suitable solvent such as chloroform, acetic anhydride is added. The resulting mixture is then treated with potassium acetate and isoamyl nitrite, followed by refluxing. The reaction is then worked up using an acid-base extraction and purified by crystallization or chromatography. A reported yield for this type of reaction is approximately 94%.[1]

  • Reaction Time: ~24 hours

  • Purity: Typically >95% after purification

Step 2: Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone

The C3-acetyl group is introduced via a Friedel-Crafts acylation reaction.

  • Procedure: 5-bromo-1H-indazole is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent. The reaction is typically performed at reduced temperatures and then allowed to warm to room temperature.

  • Reaction Time: 2-6 hours

  • Yield: Moderate to high, depending on the specific conditions.

Step 3: N1-Methylation to yield this compound

The final step is the selective methylation of the N1 position. The regioselectivity of this step is crucial, as methylation can also occur at the N2 position.

  • Procedure: To a solution of 1-(5-bromo-1H-indazol-3-yl)ethanone in an anhydrous aprotic solvent like tetrahydrofuran (THF), a strong base such as sodium hydride (NaH) is added at 0°C. After the deprotonation is complete, a methylating agent like methyl iodide is added. The reaction is monitored for completion and then quenched, followed by extraction and purification. The use of NaH in THF is known to favor N1-alkylation.[2]

  • Reaction Time: 2-12 hours

  • Yield: Good to excellent, with high N1 selectivity.

Route B: Synthesis via Bromination of Indazole-3-carboxylic acid

This alternative route starts with a commercially available indazole derivative.

Step 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

  • Procedure: Indazole-3-carboxylic acid is suspended in glacial acetic acid and heated to form a clear solution. The solution is then cooled, and a solution of bromine in glacial acetic acid is added dropwise. The reaction mixture is heated for an extended period. After cooling, the product is precipitated by pouring the mixture into ice water. This method has a reported yield of 87.5%.[3]

  • Reaction Time: ~16 hours

  • Purity: High, typically obtained as a solid after precipitation.

Step 2: Decarboxylation to 5-bromo-1H-indazole

  • Procedure: The 5-bromo-1H-indazole-3-carboxylic acid is heated in a high-boiling point solvent, or without a solvent at a temperature above its melting point, to induce decarboxylation. This step can require harsh conditions and careful temperature control to avoid decomposition.

  • Reaction Time: 1-4 hours

  • Yield: Variable, dependent on the reaction conditions.

Step 3: N1, C3-Dimethylation to yield this compound

Experimental Workflows and Signaling Pathways

Synthesis_Workflows cluster_A Route A cluster_B Route B A_start 4-bromo-2-methylaniline A_int1 5-bromo-1H-indazole A_start->A_int1 Diazotization A_int2 1-(5-bromo-1H-indazol-3-yl)ethanone A_int1->A_int2 Friedel-Crafts Acylation A_end This compound A_int2->A_end N1-Methylation B_start Indazole-3-carboxylic acid B_int1 5-bromo-1H-indazole-3-carboxylic acid B_start->B_int1 Bromination B_int2 5-bromo-1H-indazole B_int1->B_int2 Decarboxylation B_end This compound B_int2->B_end N1,C3-Dimethylation

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

Both Route A and Route B provide viable, albeit multi-step, pathways to the target molecule, this compound.

Route A appears to be the more established and predictable pathway, with each step representing a well-documented transformation in organic synthesis. The primary challenge in this route lies in ensuring the regioselectivity of the final N-methylation step, for which established protocols exist.

Route B offers the advantage of starting from a different commercially available material. However, the decarboxylation step can be challenging, and the subsequent one-pot dimethylation to achieve the desired product is not well-established and would likely require significant optimization to control the regioselectivity at both the N1 and C3 positions.

For researchers seeking a more reliable and predictable synthesis, Route A is recommended . Further optimization of the N-methylation step in Route A could lead to a highly efficient and scalable synthesis of this compound. For laboratories with expertise in handling challenging decarboxylation reactions and a willingness to undertake significant methods development for the final dimethylation step, Route B could be explored as an alternative.

References

A Comparative Guide to the Kinase Inhibition Profiles of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has proven to be a cornerstone in the development of targeted kinase inhibitors, leading to several clinically approved drugs and a multitude of investigational agents. This guide provides a comparative analysis of the kinase inhibition profiles of various indazole-based compounds, supported by experimental data. The objective is to offer a clear, data-driven overview to inform research and development efforts in the field of kinase-targeted drug discovery.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the in vitro kinase inhibition data for a selection of indazole-based compounds. The half-maximal inhibitory concentration (IC50) values are presented in nanomolar (nM) and represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity. A lower IC50 value indicates a more potent inhibitor.

Compound/Drug NamePrimary Target(s)Other Targeted KinasesIC50 (nM)Reference(s)
Axitinib VEGFR1, VEGFR2, VEGFR3PDGFRβ, c-Kit, PLK40.1, 0.2, 0.1-0.3[1][2]
PDGFRβ1.6[1]
c-Kit1.7[1]
PLK44.2[2]
Pazopanib VEGFR1, VEGFR2, VEGFR3PDGFRα, PDGFRβ, c-Kit10, 30, 47[1]
PDGFRα71[1]
PDGFRβ84[1]
c-Kit74[1]
Compound C05 PLK4PLK1, PLK2, PLK3, CDK2/cyclin A, Aurora A, Aurora B, CHK1< 0.1[3]
PLK1(% inhibition at 0.5 µM) 15.32%[2]
PLK2(% inhibition at 0.5 µM) 21.89%[2]
PLK3(% inhibition at 0.5 µM) 12.56%[2]
CDK2/cyclin A(% inhibition at 0.5 µM) 25.78%[2]
Aurora A(% inhibition at 0.5 µM) 31.45%[2]
Aurora B(% inhibition at 0.5 µM) 28.91%[2]
CHK1(% inhibition at 0.5 µM) 18.67%[2]
Compound 53d Aurora Kinases-26[4]
Compound 12b VEGFR2-5.4[4]
Compound 12c VEGFR2-5.6[4]
Compound 12e VEGFR2-7[4]
CZL-S092 PLK4Highly selective over a panel of 37 kinases0.9[5]
K22 PLK4-0.1[6]

Experimental Protocols: In Vitro Kinase Assays

The determination of kinase inhibition, typically reported as IC50 values, is a critical step in the characterization of novel inhibitors. While specific assay conditions may vary, the general principles of in vitro kinase assays are consistent. Below is a representative protocol for a luminescence-based kinase assay, a common method for quantifying kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole compound against a specific protein kinase.

Materials:

  • Purified, recombinant target kinase

  • Specific peptide or protein substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Indazole test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™)

  • White, opaque multi-well plates (e.g., 96- or 384-well)

  • Plate reader with luminescence detection capabilities

  • Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

  • Compound Preparation: A stock solution of the indazole compound is prepared in DMSO. A serial dilution series is then created to test a range of concentrations.

  • Kinase Reaction Setup: The kinase, its specific substrate, and the kinase assay buffer are combined to create a master mix.

  • Inhibitor Incubation: A small volume of each concentration of the serially diluted indazole compound (or DMSO as a vehicle control) is added to the wells of the microplate. The kinase solution is then added, and the plate is incubated at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor-kinase binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Signal Detection: A luminescence-based reagent that detects the amount of ADP produced (a byproduct of the kinase reaction) is added to each well. The luminescent signal is directly proportional to the kinase activity.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The raw luminescence data is normalized, with the signal from the DMSO-only wells representing 100% kinase activity and a no-kinase control representing 0% activity. The normalized data is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival mTOR->Survival Indazole Indazole Inhibitors Indazole->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by indazole-based compounds.

Kinase_Inhibition_Assay_Workflow start Start: Prepare Reagents compound_prep 1. Compound Serial Dilution start->compound_prep plate_addition 2. Add Compound to Plate compound_prep->plate_addition kinase_addition 3. Add Kinase to Plate plate_addition->kinase_addition incubation1 4. Incubate (Inhibitor Binding) kinase_addition->incubation1 reaction_start 5. Initiate Reaction with ATP incubation1->reaction_start incubation2 6. Incubate (Kinase Reaction) reaction_start->incubation2 detection_reagent 7. Add Detection Reagent incubation2->detection_reagent read_plate 8. Read Luminescence detection_reagent->read_plate data_analysis 9. Data Analysis (IC50 Calculation) read_plate->data_analysis end End: Results data_analysis->end

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

References

A Spectroscopic Showdown: Differentiating 1H- and 2H-Indazole Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. In the realm of heterocyclic chemistry, indazole and its derivatives represent a critical scaffold in medicinal chemistry. These compounds primarily exist as two distinct tautomeric forms: 1H-indazole and 2H-indazole. The subtle difference in the position of a proton profoundly influences their physicochemical properties and biological activities, making their unambiguous identification a crucial step in research and development.

This guide provides a comprehensive spectroscopic comparison of 1H- and 2H-indazole tautomers, supported by experimental data. We delve into the distinguishing features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a clear and practical framework for their differentiation. While 1H-indazole is the thermodynamically more stable and predominant tautomer, synthetic methodologies can often yield mixtures of both N-1 and N-2 substituted isomers, necessitating reliable analytical techniques for their characterization.[1][2]

Spectroscopic Data at a Glance: A Comparative Analysis

The following tables summarize the key spectroscopic data for 1H- and 2H-indazole, providing a quantitative comparison to aid in their identification.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
N-H ~10.5-13.0 (broad s)-The presence of a broad, exchangeable N-H proton signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded, appearing at a higher chemical shift.[1]
H-4 ~7.51 (d)~7.7 (d)
H-5 ~7.15 (t)~7.2 (t)Aromatic protons in the 2H-isomer can exhibit slight variations in their chemical shifts.[1]
H-6 ~7.38 (t)~7.4 (t)
H-7 ~7.78 (d)~7.8 (d)
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Carbon1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
C-3 ~135.0~125.0C-3 is significantly more shielded in 2H-indazoles compared to 1H-indazoles.
C-3a ~121.0~129.0
C-4 ~120.0~117.0
C-5 ~127.0~127.0The chemical shifts of the benzene ring carbons show distinct patterns for each isomer.
C-6 ~121.0~122.0
C-7 ~110.0~110.0
C-7a ~140.0~148.0C-7a is more deshielded in the 2H-tautomer.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
Vibrational Mode1H-Indazole2H-IndazoleKey Differences
N-H Stretch ~3150 (broad)AbsentThe presence of a broad N-H stretching band is a definitive indicator of an unsubstituted 1H-indazole.[1]
Aromatic C-H Stretch ~3100-3000~3100-3000Both isomers display characteristic aromatic C-H stretching vibrations.[1]
Ring Vibrations ~1619, 1479~1621-1592The fingerprint region exhibits different patterns of ring vibrations, which can be utilized for differentiation.[1]
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Isomerλmax (nm) in AcetonitrileKey Differences
1H-Indazole ~254, ~2952H-indazoles, such as 2-methylindazole, typically show stronger absorption at longer wavelengths in comparison to their 1H counterparts.[1][3]
1-Methylindazole ~254, ~295
2-Methylindazole ~275, ~310

Visualizing the Tautomeric Relationship

The tautomeric equilibrium between 1H-indazole and 2H-indazole is a dynamic process fundamental to its chemistry. The following diagram illustrates this relationship.

Tautomers cluster_1H 1H-Indazole (more stable) cluster_2H 2H-Indazole 1H_structure 2H_structure 1H_structure->2H_structure Tautomerization

Tautomeric equilibrium between 1H-indazole and 2H-indazole.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).[1]

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film (for liquid or low-melting solid samples): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-transparent solvent, such as acetonitrile or ethanol. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Use a cuvette containing the pure solvent as a reference.

    • Identify the wavelength of maximum absorbance (λmax).

References

A Comparative Guide to the In Vitro Potency of Halogenated Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of various halogenated indazole analogs, focusing on their activity as synthetic cannabinoid receptor agonists (SCRAs). The information presented is collated from a systematic in vitro study to aid in structure-activity relationship (SAR) analysis and guide future drug design and development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities. Halogenation is a common medicinal chemistry strategy to modulate the potency, selectivity, and metabolic stability of lead compounds. This guide specifically examines the impact of substituting different halogens (fluorine, chlorine, and bromine) at the 5-position of the indazole core on the in vitro potency of synthetic cannabinoid receptor agonists (SCRAs). The data presented here is primarily from a comprehensive study on the in vitro CB1 receptor activity of these analogs.[1][2]

Comparative Potency of Halogenated Indazole Analogs

The in vitro potency of a series of halogenated indazole analogs was systematically evaluated using a CB1 receptor activation assay. The following tables summarize the half-maximal effective concentration (EC50) values, providing a quantitative comparison of their potency. Lower EC50 values indicate higher potency.

Table 1: In Vitro CB1 Receptor Potency (EC50) of Halogenated Indazole Analogs with Methyl Ester Head Moieties

Compound IDHalogen at 5-positionHead MoietyEC50 (nM)
MMB-5′F-BUTINACAFluorineValine methyl ester (MMB)26.4
MMB-5′Cl-BUTINACAChlorineValine methyl ester (MMB)-
MMB-5′Br-BUTINACABromineValine methyl ester (MMB)-
MDMB-5′F-BUTINACAFluorinetert-leucine methyl ester (MDMB)5.75
MDMB-5′Cl-BUTINACAChlorinetert-leucine methyl ester (MDMB)10.6
MDMB-5′Br-BUTINACABrominetert-leucine methyl ester (MDMB)-
MDMB-BUTINACANonetert-leucine methyl ester (MDMB)8.90

Data extracted from a study on the in vitro CB1 receptor activity of halogenated indazole SCRAs.[1]

Table 2: In Vitro CB1 Receptor Potency (EC50) of Halogenated Indazole Analogs with Amide Head Moieties

Compound IDHalogen at 5-positionHead MoietyEC50 (nM)
AB-5′F-BUTINACAFluorineValinamide (AB)-
AB-5′Cl-BUTINACAChlorineValinamide (AB)-
AB-5′Br-BUTINACABromineValinamide (AB)-
ADB-5′F-BUTINACAFluorinetert-leucinamide (ADB)18.3
ADB-5′Cl-BUTINACAChlorinetert-leucinamide (ADB)30.1
ADB-5′Br-BUTINACABrominetert-leucinamide (ADB)12.5
ADB-BUTINACANonetert-leucinamide (ADB)11.5

Data extracted from a study on the in vitro CB1 receptor activity of halogenated indazole SCRAs.[1]

Structure-Activity Relationship (SAR) Insights

The in vitro data reveals key SAR trends for halogenation at the 5-position of the indazole core:

  • Influence of the Halogen: For analogs with a methyl ester head moiety (MMB and MDMB), the potency generally follows the trend: Fluorine > Chlorine > Bromine.[1] Specifically, for the valine methyl ester (MMB) and tert-leucine methyl ester (MDMB) SCRAs, the fluorinated analogs were the most potent.[1]

  • Impact of the Head Moiety: The nature of the head moiety significantly influences the effect of halogenation. For SCRAs with an amide head moiety (AB and ADB), the potency trend is different from that of the methyl esters, with the brominated analog (ADB-5′Br-BUTINACA) showing comparable potency to the non-halogenated parent compound.[1]

  • Comparison to Non-Halogenated Analogs: In many cases, the halogenated compounds exhibited similar potency to their non-halogenated counterparts.[1] A notable exception was the significantly reduced potency observed for brominated tert-leucine methyl ester SCRAs.[1]

Experimental Protocols

In Vitro CB1 Receptor Activation Assay (AequoScreen®)

The in vitro potency of the halogenated indazole analogs was determined using the AequoScreen® CB1 assay, a bioluminescence-based method that measures G-protein coupled receptor (GPCR) activation.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells co-expressing the human cannabinoid CB1 receptor and a mitochondrially targeted aequorin.

  • Principle: Activation of the CB1 receptor by an agonist leads to a G-protein mediated signaling cascade, resulting in an increase in intracellular calcium concentration. This calcium increase triggers the emission of light from the aequorin.

  • Procedure:

    • Cells are incubated with coelenterazine, the substrate for aequorin.

    • The test compounds (halogenated indazole analogs) are added at various concentrations.

    • The light emission is measured using a luminometer.

    • The EC50 values are calculated from the dose-response curves.

Visualizations

G cluster_workflow Experimental Workflow: In Vitro CB1 Receptor Activation Assay A CHO-K1 cells co-expressing human CB1 receptor and aequorin B Incubation with coelenterazine (aequorin substrate) A->B C Addition of halogenated indazole analogs (test compounds) B->C D CB1 Receptor Activation C->D E Increase in intracellular Ca2+ D->E F Aequorin light emission E->F G Luminometer reading and data analysis F->G H Determination of EC50 values G->H

Caption: Workflow for the in vitro CB1 receptor activation assay.

G cluster_pathway Signaling Pathway: CB1 Receptor Activation Ligand Halogenated Indazole Analog (Agonist) Receptor CB1 Receptor (GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces Ca_release Intracellular Ca2+ Release PLC->Ca_release Leads to

Caption: Simplified signaling pathway of CB1 receptor activation.

G cluster_sar Structure-Activity Relationship Logic Indazole Indazole Core 5-Position Halogenation (F, Cl, Br) Potency In Vitro Potency (EC50) Indazole:f1->Potency Influences Moieties Other Structural Moieties Head Moiety (Methyl Ester vs. Amide) Moieties:f1->Potency Modulates

Caption: Factors influencing the in vitro potency of halogenated indazoles.

References

Unlocking the Anti-Cancer Potential of Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Indazole derivatives have emerged as a promising class of compounds with significant anti-proliferative activity against a range of cancer cell lines. This guide provides an objective comparison of the performance of various indazole derivatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms.

Comparative Anti-Proliferative Activity of Indazole Derivatives

The anti-proliferative efficacy of indazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of several recently developed indazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Series 1: 1H-indazole-3-amine Derivatives
6oK562 (Chronic Myeloid Leukemia)5.155-Fluorouracil (5-Fu)Not specified in study
5kHep-G2 (Hepatoma)3.325-Fluorouracil (5-Fu)Not specified in study
Series 2: Indazol-Pyrimidine-Based Derivatives
4fMCF-7 (Breast Cancer)1.629Doxorubicin8.029
4iMCF-7 (Breast Cancer)1.841Doxorubicin8.029
4aMCF-7 (Breast Cancer)2.958Doxorubicin8.029
4iA549 (Lung Cancer)2.305Doxorubicin7.35
4aA549 (Lung Cancer)3.304Doxorubicin7.35
4iCaco2 (Colorectal Cancer)4.990Doxorubicin11.29
Series 3: Substituted Indazole Derivatives
2f4T1 (Breast Cancer)0.23Doxorubicin0.98
2fHepG2 (Hepatoma)0.80Doxorubicin0.62
2fMCF-7 (Breast Cancer)0.34Doxorubicin0.75
Series 4: Polysubstituted Indazoles
7dA2780 (Ovarian Cancer)0.64 - 17Not specified in studyNot specified in study
7dA549 (Lung Cancer)0.64 - 17Not specified in studyNot specified in study

Note: The IC50 values presented are sourced from multiple studies and direct comparison between different series should be made with caution due to variations in experimental conditions.

Key Experimental Protocols

The assessment of the anti-proliferative activity of indazole derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for three crucial experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[3]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

    • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2][3]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Treat with Indazole Derivatives cell_seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (3-4h) mtt_addition->formazan_incubation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization absorbance Measure Absorbance (570-590nm) solubilization->absorbance analysis Calculate IC50 Values absorbance->analysis end End analysis->end

Caption: Workflow of the MTT assay for determining cell viability.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4][5] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect apoptotic cells.[4][5] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[4][5]

  • Procedure:

    • Cell Treatment: Treat cells with the indazole derivative at its IC50 concentration for a specified time.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI staining solutions.[6][7]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Quadrant Analysis:

    • Annexin V- / PI- (Lower Left): Viable cells.

    • Annexin V+ / PI- (Lower Right): Early apoptotic cells.[5]

    • Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.[5]

    • Annexin V- / PI+ (Upper Left): Necrotic cells.

Apoptosis_Assay_Workflow start Start cell_treatment Treat Cells with Indazole Derivative start->cell_treatment cell_harvesting Harvest and Wash Cells cell_treatment->cell_harvesting staining Resuspend in Binding Buffer Add Annexin V-FITC & PI cell_harvesting->staining incubation Incubate (15-20 min) in Dark staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry quadrant_analysis Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic - Necrotic flow_cytometry->quadrant_analysis end End quadrant_analysis->end

Caption: Workflow of the Annexin V/PI apoptosis assay.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.

  • Procedure:

    • Cell Treatment: Treat cells with the indazole derivative for a defined period.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[8][9]

    • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).[8]

    • Incubation: Incubate the cells for at least 30 minutes at 4°C.[8]

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Histogram Analysis: The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), and the G2/M phase (4n DNA content), with the S phase population located between these two peaks.

Cell_Cycle_Analysis_Workflow start Start cell_treatment Treat Cells with Indazole Derivative start->cell_treatment cell_harvesting Harvest and Fix Cells in Ethanol cell_treatment->cell_harvesting staining Stain with Propidium Iodide and RNase cell_harvesting->staining incubation Incubate (≥30 min) at 4°C staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry histogram_analysis Analyze DNA Content Histogram (G0/G1, S, G2/M phases) flow_cytometry->histogram_analysis end End histogram_analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Mechanisms of Action: Targeting Key Signaling Pathways

Indazole derivatives exert their anti-proliferative effects by modulating critical signaling pathways involved in cell survival and apoptosis. Two prominent pathways targeted by these compounds are the p53/MDM2 and the Bcl-2 family pathways.

The p53/MDM2 Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair.[10][11] MDM2 is a key negative regulator of p53, promoting its degradation.[10][11] Certain indazole derivatives can inhibit the interaction between p53 and MDM2, leading to the stabilization and activation of p53, which in turn triggers apoptosis in cancer cells.[10]

p53_MDM2_Pathway Indazole Indazole Derivative MDM2 MDM2 Indazole->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits & Promotes Degradation Proteasomal_Degradation Proteasomal Degradation MDM2->Proteasomal_Degradation p53->Proteasomal_Degradation Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Indazole derivatives can inhibit MDM2, leading to p53 activation and apoptosis.

The Bcl-2 Family Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway.[12] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. Some indazole derivatives have been shown to downregulate the expression of anti-apoptotic Bcl-2 proteins, thereby shifting the balance towards apoptosis.[13][14] This disruption leads to the release of cytochrome c from the mitochondria, activating caspases and executing programmed cell death.

Bcl2_Pathway Indazole Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Indazole derivatives can induce apoptosis by inhibiting Bcl-2.

This guide highlights the significant potential of indazole derivatives as anti-proliferative agents. The provided data and protocols offer a valuable resource for researchers working on the discovery and development of novel cancer therapeutics. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial for translating their promising in vitro activity into effective clinical treatments.

References

A Comparative Guide to the Synthesis and Reactivity of 5-bromo-1,3-dimethyl-1H-indazole and 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-bromo-1,3-dimethyl-1H-indazole and 5-bromo-1H-indazole, two key building blocks in synthetic and medicinal chemistry. We will delve into their synthesis, reactivity in crucial cross-coupling reactions, and the impact of N-methylation and C3-methylation on their chemical behavior. This document aims to be an objective resource, supported by experimental data, to aid in the selection of the appropriate indazole derivative for your research and development needs.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, making them privileged scaffolds in drug discovery.[1] The functionalization of the indazole core, particularly at the 5-position, is a common strategy for generating novel therapeutic agents. Both this compound and 5-bromo-1H-indazole serve as versatile precursors for introducing molecular diversity through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

The primary distinction between these two compounds lies in the substitution at the N1 and C3 positions. 5-bromo-1H-indazole possesses a reactive N-H proton, which can influence its reactivity and solubility, and may require protection-deprotection steps in multi-step syntheses.[2] In contrast, this compound has a methyl group at the N1 position, eliminating the acidic proton, and an additional methyl group at the C3 position, which can influence the electronic and steric properties of the molecule.

Synthesis of the Starting Materials

5-bromo-1H-indazole

The synthesis of 5-bromo-1H-indazole is well-established and can be achieved through several routes. A common method involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3] Another approach utilizes the reaction of 2-fluoro-5-bromobenzaldehyde with hydrazine.[3]

This compound

The synthesis of this compound can be approached by direct methylation of 5-bromo-1H-indazole. However, this method often leads to a mixture of N1 and N2 isomers, necessitating chromatographic separation. A more regioselective synthesis of N1-methylated indazoles can be achieved through a multi-step process starting from 2-fluoro-5-bromobenzaldehyde and formylhydrazine, followed by cyclization and reduction, which effectively avoids the formation of the N2-isomer.[4] Subsequent methylation at the C3 position would be required to yield the final product.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of bromoindazoles in this reaction is crucial for the synthesis of 5-aryl- and 5-heteroarylindazoles.

5-bromo-1H-indazole , with its unprotected N-H group, can exhibit complex behavior in Suzuki-Miyaura reactions. The acidic proton can interact with the basic reaction conditions, potentially leading to the formation of indazolyl anions that may affect the catalytic cycle.[5] Despite this, successful couplings have been reported, although sometimes with lower yields compared to N-protected analogues.[6]

This compound , lacking the acidic N-H proton, is expected to behave more predictably in Suzuki-Miyaura couplings. The N-methylation prevents the formation of anionic species and can lead to improved solubility in organic solvents. However, the additional methyl group at the C3 position might introduce steric hindrance, potentially affecting the rate of oxidative addition to the palladium catalyst.

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling

SubstrateBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[6]
5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80250[6]
5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80275[6]

Note: The data for the 1-methyl-3-carboxylic acid methyl ester derivative is included as a proxy for the reactivity of an N-methylated 5-bromoindazole.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, enabling the synthesis of 5-aminoindazole derivatives.

5-bromo-1H-indazole can be a challenging substrate for Buchwald-Hartwig amination due to the presence of the N-H group, which can compete with the desired amine nucleophile for coordination to the palladium catalyst. This can lead to side reactions and lower yields. Protection of the indazole nitrogen is often employed to circumvent these issues.[2]

This compound , being N-methylated, is expected to be a more straightforward substrate for this reaction. The absence of the acidic proton should lead to cleaner reactions and potentially higher yields. The C3-methyl group is not expected to significantly hinder the approach of the amine nucleophile to the C5 position.

Table 2: Comparison of Reaction Parameters for Buchwald-Hartwig Amination

SubstrateAmineCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃BINAPNaOt-BuToluene100-110-High[7]
5-bromopyrimidineN-MethylanilinePd₂(dba)₃XantphosNaOt-BuToluene100-High[7]

Note: Direct experimental data for the Buchwald-Hartwig amination of this compound was not found. The data presented is for analogous heteroaryl bromides to provide a general context for the reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole[6]

A mixture of 5-bromo-1-ethyl-1H-indazole (1.0 eq), the corresponding boronic acid (1.5-2.0 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in dimethoxyethane is heated at 80 °C for 2 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination[7]

To an oven-dried Schlenk flask containing a magnetic stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 8 mol%) are added. The flask is evacuated and backfilled with an inert gas. The base (e.g., NaOt-Bu, 1.4 eq), the bromo-heterocycle (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent (e.g., Toluene) are then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until completion as monitored by TLC or LC-MS. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

Synthesis_Comparison cluster_0 5-bromo-1H-indazole Synthesis cluster_1 This compound Synthesis 4-bromo-2-methylaniline 4-bromo-2-methylaniline Diazotization Diazotization 4-bromo-2-methylaniline->Diazotization 5-bromo-1H-indazole 5-bromo-1H-indazole Diazotization->5-bromo-1H-indazole 5-bromo-1H-indazole_start 5-bromo-1H-indazole N-Methylation N-Methylation 5-bromo-1H-indazole_start->N-Methylation C3-Methylation C3-Methylation N-Methylation->C3-Methylation This compound This compound C3-Methylation->this compound

Caption: Comparative synthetic pathways for the two indazole derivatives.

Suzuki_Coupling cluster_conditions Reaction Conditions 5-Bromo-Indazole 5-Bromo-Indazole (R = H or CH₃) Reaction Mixture 5-Bromo-Indazole->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture 5-Aryl-Indazole 5-Aryl-Indazole (R = H or CH₃) Reaction Mixture->5-Aryl-Indazole

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

  • 5-bromo-1H-indazole is readily accessible but its reactivity can be complicated by the presence of the acidic N-H proton, which may necessitate the use of protecting groups, adding steps to a synthetic sequence. However, for certain applications, the presence of the N-H group may be desirable for further functionalization or for its role in biological interactions.

  • This compound offers the advantage of a blocked N1-position, which can lead to more predictable and cleaner reactions in palladium-catalyzed couplings. This can simplify purification and potentially improve yields. The C3-methyl group may introduce some steric hindrance, but it also modifies the electronic properties of the indazole ring, which could be beneficial for tuning the biological activity of the final products.

The choice between these two building blocks will ultimately depend on the specific synthetic strategy and the desired properties of the target molecules. For syntheses where the N-H proton of the indazole is problematic, this compound is the superior choice. Conversely, if the synthesis is short or if the N-H is a desired feature in the final product, 5-bromo-1H-indazole remains a viable and more direct starting material. Further direct comparative studies are warranted to fully elucidate the subtle differences in reactivity between these two important synthetic intermediates.

References

Safety Operating Guide

Proper Disposal of 5-bromo-1,3-dimethyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-bromo-1,3-dimethyl-1H-indazole was not available at the time of this writing. The following guidance is synthesized from the SDS of structurally similar compounds, including other halogenated indazole derivatives. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on data from similar compounds, this compound should be handled with care to avoid potential health effects.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1,3-dimethyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-bromo-1,3-dimethyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.